molecular formula C13H20N2O2 B000135 Procaine CAS No. 59-46-1

Procaine

Número de catálogo: B000135
Número CAS: 59-46-1
Peso molecular: 236.31 g/mol
Clave InChI: MFDFERRIHVXMIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Procaine is a benzoate ester, formally the result of esterification of 4-aminobenzoic acid with 2-diethylaminoethanol but formed experimentally by reaction of ethyl 4-aminobenzoate with 2-diethylaminoethanol. It has a role as a local anaesthetic, a central nervous system depressant, a peripheral nervous system drug and a drug allergen. It is a benzoate ester, a substituted aniline and a tertiary amino compound. It is functionally related to a 2-diethylaminoethanol and a 4-aminobenzoic acid. It is a conjugate base of a this compound(1+).
A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). This compound has also been investigated as an oral entry inhibitor in treatment-experienced HIV patients.
This compound is a benzoic acid derivative with local anesthetic and antiarrhythmic properties. This compound binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1954 and is indicated for hemorrhoid and has 2 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). [PubChem]this compound acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. This compound has also been shown to bind or antagonize the function of N-methyl-D-aspartate (NMDA) receptors as well as nicotinic acetylcholine receptors and the serotonin receptor-ion channel complex.
A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016).
See also: Benzocaine (related);  Tetracaine (related);  this compound Hydrochloride (active moiety of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDFERRIHVXMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045021
Record name Procaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Crystals, mp 153-156 °C, sol in water, alcohol /Nitrate/, Crystals. Six-sided plates, monoclinic or triclinic, mp 153-156 °C. One gram dissolves in 1 ml water and in 30 ml alcohol. Slightly sol in chloroform. Almost insoluble in ether. The pH of a 0.1 M aqueous solution is 6.0. /Hydrochloride/, ODORLESS; AQ SOLN ACID TO LITMUS; PKA 8.7; SMALL WHITE CRYSTALS; 1 G SOL IN 1 ML WATER OR 15 ML ALC; SLIGHTLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Sol in alcohol, ether, benzene, chloroform, Soluble in ethanol, ethyl ether, and benzene, In water, 9.45X10+3 mg/l @ 30 °C, 6.81e+00 g/L
Record name Procaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Anhydrous plates, tables from ligroin or ether

CAS No.

59-46-1
Record name Procaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name procaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z8Y51M438
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 °C, Slightly bitter taste; mp: 51 °C; needles from aq alcohol /Dihydrate/
Record name Procaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Procaine on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaine, a prototypical ester-type local anesthetic, exerts its therapeutic effects by reversibly blocking voltage-gated sodium channels (Nav), thereby inhibiting the initiation and propagation of action potentials in excitable tissues. This guide provides a comprehensive technical overview of the core mechanisms underlying this compound's interaction with Nav channels. It delves into the state-dependent nature of the block, the kinetics of binding, and the modulation of channel gating properties. Quantitative data from electrophysiological studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Diagrams generated using Graphviz are included to visually represent key pathways and experimental workflows.

Introduction: The Role of Voltage-Gated Sodium Channels in Excitability

Voltage-gated sodium channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in neurons and other excitable cells. These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[1] The transition between these states is governed by the membrane potential. At resting membrane potential, Nav channels are predominantly in the closed state. Upon depolarization, they rapidly transition to the open state, allowing sodium ion permeation. This is followed by a slower transition to the inactivated state, which is non-conductive and refractory to further stimulation until the membrane repolarizes.

This compound's primary mechanism of action is the blockade of these channels, preventing the sodium influx necessary for action potential generation and propagation.[2]

The State-Dependent Nature of this compound Blockade

A fundamental principle of this compound's action is its state-dependent affinity for the Nav channel. This compound binds with significantly higher affinity to the open and inactivated states of the channel compared to the resting state.[3][4] This differential affinity is explained by two prominent theoretical frameworks:

  • The Modulated Receptor Hypothesis: This model posits that the conformation of the local anesthetic binding site changes with the channel's state, leading to a higher affinity in the open and inactivated states.[3][5]

  • The Guarded Receptor Hypothesis: This model suggests that the binding site itself has a constant affinity for the drug, but its accessibility is "guarded" by the channel's gates. In the resting state, the gate is closed, limiting drug access. When the channel opens, the "gate" is lifted, allowing the drug to bind.[5]

This state-dependent binding has significant physiological implications. In rapidly firing neurons, such as those transmitting pain signals, Nav channels spend more time in the open and inactivated states. This increased channel activity enhances the binding of this compound, leading to a more pronounced block, a phenomenon known as use-dependent or phasic block .[6] In contrast, the block of channels in the resting state, observed during infrequent stimulation, is termed tonic block .[7]

Quantitative Analysis of this compound's Interaction with Sodium Channels

Electrophysiological studies, primarily using the voltage-clamp technique, have provided quantitative data on this compound's interaction with Nav channels.

ParameterValueChannel Type/PreparationReference
Tonic Block IC50 60 µMVoltage-gated Na+ channels in peripheral nerve fibers[8]
Apparent Kd (Open State) ~20 µMEnd-plate channels (Nicotinic Acetylcholine Receptors)
Onset of Block (t1/2) 3.7 s (at 1.0 mM)Myelinated nerve fibres[9]
Offset of Block (t1/2) 28 s (at 1.0 mM)Myelinated nerve fibres[9]

Note: Data on the specific affinity of this compound for the inactivated state of voltage-gated sodium channels is limited in the available literature. Much of the detailed state-dependent affinity research has focused on other local anesthetics like lidocaine (B1675312).

Modulation of Sodium Channel Gating by this compound

Beyond direct pore blockade, this compound also modulates the gating behavior of Nav channels. A key effect is a hyperpolarizing shift in the voltage-dependence of steady-state inactivation .[10] This means that at any given membrane potential, a larger fraction of channels will be in the inactivated state in the presence of this compound. This stabilization of the inactivated state contributes significantly to the overall blocking effect, particularly the use-dependent block.

Signaling Pathways and Logical Relationships

This compound's Pathway to the Sodium Channel Binding Site

This compound, being a weak base, exists in both a charged (protonated) and uncharged (neutral) form at physiological pH. The neutral form is lipid-soluble and can readily cross the neuronal membrane. Once in the cytoplasm, it can re-equilibrate to its charged form, which is the more active species at the intracellular binding site.

Procaine_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_channel Sodium Channel Procaine_ext_neutral This compound (Neutral) Procaine_ext_charged This compound (Charged) Procaine_ext_neutral->Procaine_ext_charged pKa Equilibrium Procaine_int_neutral This compound (Neutral) Procaine_ext_neutral->Procaine_int_neutral Diffusion Membrane Procaine_int_charged This compound (Charged) Procaine_int_neutral->Procaine_int_charged pKa Equilibrium BindingSite Binding Site Procaine_int_charged->BindingSite Binding

This compound's access to its intracellular binding site.
State-Dependent Binding of this compound

The following diagram illustrates the preferential binding of this compound to the open and inactivated states of the sodium channel, leading to channel block.

State_Dependent_Binding Resting Resting Open Open Resting->Open Depolarization Resting_Blocked Resting Blocked Resting->Resting_Blocked Inactivated Inactivated Open->Inactivated Inactivation Open_Blocked Open Blocked Open->Open_Blocked Inactivated->Resting Repolarization Inactivated_Blocked Inactivated Blocked Inactivated->Inactivated_Blocked This compound This compound This compound->Resting_Blocked Low Affinity This compound->Open_Blocked High Affinity This compound->Inactivated_Blocked High Affinity

State-dependent affinity of this compound for the Na+ channel.

Experimental Protocols

Whole-Cell Voltage Clamp for Assessing Tonic and Phasic Block

This protocol is designed to measure the tonic and use-dependent (phasic) block of Nav channels by this compound.

Cell Preparation:

  • Use a cell line stably or transiently expressing the desired Nav channel isoform (e.g., HEK293 cells).

  • Culture cells to an appropriate confluency for patch-clamping.

Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Use an internal solution containing CsF or CsCl to block potassium channels and an external solution with a physiological concentration of sodium.

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

Tonic Block Protocol:

  • From the holding potential, apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a control sodium current.

  • Perfuse the cell with the desired concentration of this compound.

  • Continue to apply the same low-frequency depolarizing pulses until a steady-state block is achieved.

  • The percentage reduction in the peak sodium current represents the tonic block.

  • Repeat for a range of this compound concentrations to determine the IC50 for tonic block.

Use-Dependent (Phasic) Block Protocol:

  • After establishing a stable recording, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

  • Record the peak sodium current for each pulse in the train.

  • Perfuse the cell with this compound and repeat the pulse train.

  • The progressive decrease in the peak current during the pulse train in the presence of this compound demonstrates use-dependent block.

Voltage_Clamp_Protocol cluster_tonic Tonic Block cluster_phasic Phasic Block Start Start Establish_WCR Establish Whole-Cell Recording Start->Establish_WCR Hold Hold at -120 mV Establish_WCR->Hold Tonic_Pulse Low-Frequency Pulses (0.1 Hz) Hold->Tonic_Pulse Phasic_Pulse High-Frequency Pulse Train (10 Hz) Hold->Phasic_Pulse Apply_Procaine_Tonic Apply this compound Tonic_Pulse->Apply_Procaine_Tonic Measure_Tonic Measure Steady-State Block Apply_Procaine_Tonic->Measure_Tonic End End Measure_Tonic->End Apply_Procaine_Phasic Apply this compound Phasic_Pulse->Apply_Procaine_Phasic Measure_Phasic Measure Progressive Block Apply_Procaine_Phasic->Measure_Phasic Measure_Phasic->End

Workflow for assessing tonic and phasic block.
Protocol for Determining the Voltage-Dependence of Inactivation

This protocol is used to assess the effect of this compound on the steady-state inactivation of Nav channels.

  • From a holding potential of -120 mV, apply a series of 500 ms (B15284909) prepulses to various potentials (e.g., from -140 mV to 0 mV in 10 mV increments).

  • Immediately following each prepulse, apply a test pulse to a constant potential (e.g., 0 mV) to measure the fraction of available (non-inactivated) channels.

  • Normalize the peak current from the test pulse to the maximum current obtained (usually after the most hyperpolarized prepulse).

  • Plot the normalized current as a function of the prepulse potential to generate the steady-state inactivation curve.

  • Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).

  • Repeat the protocol in the presence of this compound to determine the shift in the V1/2 of inactivation.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is a multifaceted process characterized by state-dependent binding and modulation of channel gating. Its preferential interaction with the open and inactivated states leads to a potent, use-dependent block that is crucial for its clinical efficacy as a local anesthetic. A thorough understanding of the quantitative aspects of this interaction, including affinity for different channel states and effects on gating parameters, is essential for the rational design and development of novel channel-blocking therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into the intricate relationship between this compound and its primary molecular target.

References

The Pharmacological Profile of Procaine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaine hydrochloride, a synthetic amino ester local anesthetic, has been a subject of scientific inquiry for over a century. Initially introduced as a safer alternative to cocaine, its pharmacological properties extend beyond simple nerve blockade. This technical guide provides an in-depth exploration of the core pharmacological characteristics of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Introduction

This compound hydrochloride, chemically known as 2-(diethylamino)ethyl 4-aminobenzoate (B8803810) hydrochloride, was first synthesized in 1905.[1] As a prototypical local anesthetic, its primary clinical application has been in providing temporary and localized analgesia for surgical and dental procedures.[1][2] However, ongoing research has unveiled a more complex pharmacological profile, with this compound hydrochloride demonstrating interactions with various receptors and signaling pathways, suggesting potential for broader therapeutic applications. This guide aims to consolidate the current understanding of its pharmacological properties, presenting data in a structured and accessible format to facilitate further research and development.

Mechanism of Action

The principal mechanism of action of this compound hydrochloride is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][3] By reversibly binding to these channels, it inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials in nerve fibers.[1][3] This action effectively prevents the transmission of pain signals from the periphery to the central nervous system.[2]

The non-ionized form of this compound, being lipid-soluble, readily crosses the neuronal membrane. Once inside the neuron, it reverts to its ionized form, which then binds to the intracellular portion of the sodium channel, leading to its blockade.[4]

Beyond its primary action on sodium channels, this compound hydrochloride has been shown to interact with other molecular targets, including N-methyl-D-aspartate (NMDA) receptors, nicotinic acetylcholine (B1216132) receptors (nAChRs), and serotonin (B10506) (5-HT3) receptors.[3][5] These interactions contribute to its broader pharmacological effects and are an active area of investigation.

Pharmacodynamics

The pharmacodynamic properties of this compound hydrochloride are summarized in the table below, providing quantitative data on its binding affinities and potency at various molecular targets.

Target Parameter Value Reference
Voltage-Gated Sodium ChannelsIC5060 - 200 µM[6]
NMDA ReceptorsIC500.296 mM[5]
Nicotinic Acetylcholine Receptors (nAChR)IC5045.5 µM[5]
Serotonin (5-HT3) ReceptorsKd1.7 µM[5]

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride in humans is characterized by rapid metabolism and a short duration of action. Key pharmacokinetic parameters are detailed in the table below.

Parameter Value (Group I: 1 mg/kg/min infusion) Value (Group II: 1.5 mg/kg/min infusion) Reference
Absorption
Onset of Action5 - 10 minutes (infiltration)10 - 20 minutes (nerve block)[1]
Distribution
Volume of Distribution (Vd) at steady-state0.79 ± 0.14 L/kg0.34 ± 0.07 L/kg[7]
Plasma Protein BindingVariable; primarily binds to alpha1-acid glycoproteinVariable; primarily binds to alpha1-acid glycoprotein[8]
Metabolism
Metabolic PathwayHydrolysis by plasma esterasesHydrolysis by plasma esterases[2]
Metabolitespara-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE)para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE)[2]
Elimination
Total Body Clearance0.08 ± 0.01 L/kg/min0.04 ± 0.01 L/kg/min[7]
Distribution Half-life (t1/2α)2.49 ± 0.36 minutes2.49 ± 0.36 minutes[7]
Elimination Half-life (t1/2β)7.69 ± 0.99 minutes7.69 ± 0.99 minutes[7]

Signaling Pathway Modulation

This compound hydrochloride has been demonstrated to modulate several key intracellular signaling pathways, which may underlie some of its less-characterized pharmacological effects.

PI3K/Akt and ERK Signaling

Recent studies have indicated that this compound can inhibit the proliferation of certain cancer cells by downregulating the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) signaling pathways.[9] This suggests a potential role for this compound in cancer therapeutics.

PI3K_ERK_Pathway This compound This compound Hydrochloride PI3K PI3K This compound->PI3K ERK ERK This compound->ERK RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Figure 1: Inhibition of PI3K/Akt and ERK pathways by this compound.

Intracellular Calcium Signaling

This compound has been shown to affect intracellular calcium (Ca2+) levels. It can inhibit the release of Ca2+ from intracellular stores, which may contribute to its effects on smooth muscle contraction and other cellular processes.

Calcium_Signaling This compound This compound Hydrochloride ER Endoplasmic Reticulum (ER) This compound->ER inhibits Stimulant Agonist (e.g., Noradrenaline) Receptor Receptor Stimulant->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 generates IP3->ER Ca_Release Ca2+ Release ER->Ca_Release Ca_Store Ca2+ Store Ca_Store->ER

Figure 2: this compound's inhibitory effect on intracellular calcium release.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the pharmacological properties of this compound hydrochloride.

Voltage-Clamp Analysis of Sodium Channel Blockade

Objective: To determine the inhibitory effect of this compound hydrochloride on voltage-gated sodium channels.

Methodology:

  • Cell Preparation: Utilize cells expressing a high density of voltage-gated sodium channels (e.g., dorsal root ganglion neurons or a heterologous expression system like HEK293 cells transfected with a specific sodium channel subtype).

  • Electrophysiological Recording: Employ the whole-cell patch-clamp technique to record sodium currents.[10]

  • Solutions: Use an internal (pipette) solution containing a high concentration of a non-permeant cation (e.g., Cs+) to block potassium channels and an external solution with a physiological concentration of sodium.

  • Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to elicit sodium currents.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound hydrochloride.

  • Data Analysis: Measure the peak inward sodium current at each voltage step in the absence and presence of this compound. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a logistic function.[11]

Voltage_Clamp_Workflow Start Cell Preparation Patch Whole-Cell Patch-Clamp Start->Patch Record_Control Record Baseline Sodium Currents Patch->Record_Control Apply_this compound Apply this compound HCl (Increasing Concentrations) Record_Control->Apply_this compound Record_Drug Record Sodium Currents in Presence of this compound Apply_this compound->Record_Drug Analyze Data Analysis (Inhibition, IC50) Record_Drug->Analyze End End Analyze->End

References

Procaine as a Benchmark Local Anesthetic in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procaine, a foundational amino ester local anesthetic, has long served as a critical benchmark in the preclinical evaluation of new anesthetic compounds. Its well-characterized, albeit modest, potency and duration of action provide a standardized reference point for assessing the efficacy, safety, and pharmacokinetic profiles of novel drug candidates. This technical guide offers an in-depth overview of this compound's role in preclinical studies, detailing its mechanism of action, summarizing key quantitative data from various animal models, and providing comprehensive experimental protocols for established assays. The inclusion of signaling pathway and experimental workflow diagrams aims to facilitate a deeper understanding and practical application of this essential benchmark anesthetic in drug development.

Core Concepts: this compound as a Preclinical Benchmark

The utility of this compound as a benchmark stems from its established and predictable pharmacological profile. It is a relatively low-potency local anesthetic with a short duration of action, which makes it an ideal comparator for demonstrating the superior efficacy or extended duration of new chemical entities.

Mechanism of Action

This compound, like other local anesthetics, exerts its effect by blocking nerve impulse conduction.[1] The primary molecular target is the voltage-gated sodium channel on the neuronal cell membrane.[1] By binding to a specific site within the channel pore, this compound stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1] This blockade of nerve impulses results in a reversible loss of sensation in the localized area of administration.

Procaine_Mechanism_of_Action cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Na_Channel->Depolarization Leads to Block Blockade Procaine_ext This compound (Extracellular) Procaine_int This compound (Intracellular) Procaine_ext->Procaine_int Diffuses across membrane Procaine_int->Na_Channel Binds to receptor site Nerve_Impulse Nerve Impulse (Pain Signal) Na_Influx Sodium Ion Influx Nerve_Impulse->Na_Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Perception Pain Perception (Brain) Action_Potential->Pain_Perception Block->Na_Influx Prevents

Diagram 1: Mechanism of Action of this compound
Pharmacokinetics: Metabolism and Excretion

This compound is an ester-type local anesthetic, a classification that dictates its metabolic pathway. It is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase into two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[2] PABA is subsequently excreted by the kidneys, largely unchanged or in a conjugated form.[3] This rapid metabolism contributes to this compound's short half-life and relatively low systemic toxicity compared to amide-type local anesthetics, which undergo hepatic metabolism.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative data for this compound in common preclinical models, providing a basis for comparison with investigational compounds.

Table 1: Efficacy of this compound in Preclinical Models
Preclinical ModelSpeciesEndpointThis compound Dose/ConcentrationObserved EffectCitation
Infiltration Anesthesia Guinea PigWheal Test20 mgSignificant inhibition of cutaneous reflexes, similar to 2% lidocaine.[4]
Nerve Block HorseHoof Withdrawal Reflex10 mg (subcutaneous)Mean duration of effect: 5 minutes.[5][6][7]
HorseHoof Withdrawal Reflex10 mg with epinephrineMean duration of effect: 180 minutes.[5][6][7]
RatSciatic Nerve Block0.6%30.4% nerve block in young rats at 10 minutes.[8]
Tail-Flick Test MouseSensory Block Duration1% (20 µL injections)2 +/- 4 minutes.[3]
MouseSensory Block Duration2% (20 µL injections)Data not specified, but dose-dependent increase observed.[3]
MouseSensory Block Duration4% (20 µL injections)Data not specified, but dose-dependent increase observed.[3]
Table 2: Toxicological Profile of this compound in Preclinical Species
SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Citation
Mouse Intravenous45 mg/kg[9]
Subcutaneous339 mg/kg[9]
Intraperitoneal165 mg/kg[9]
Oral175 mg/kg[9]
Rat Intraperitoneal160 mg/kg[9]
Oral200 mg/kg[9]

Detailed Experimental Protocols

The following are detailed methodologies for key preclinical assays used to evaluate local anesthetics, with this compound serving as a benchmark.

Sciatic Nerve Block in Rodents

The sciatic nerve block model is a cornerstone for evaluating the efficacy and duration of action of local anesthetics on a major peripheral nerve.

Sciatic_Nerve_Block_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Assessment Animal_Acclimation Animal Acclimation Anesthesia Anesthesia (e.g., Isoflurane) Animal_Acclimation->Anesthesia Hair_Removal Hair Removal (Hindlimb) Anesthesia->Hair_Removal Aseptic_Prep Aseptic Preparation Hair_Removal->Aseptic_Prep Nerve_Location Locate Sciatic Notch Aseptic_Prep->Nerve_Location Injection Inject Test Compound (e.g., this compound) or Vehicle Nerve_Location->Injection Motor_Block Motor Block Assessment (e.g., Toe Spreading Reflex) Injection->Motor_Block Sensory_Block Sensory Block Assessment (e.g., Pin Prick, Von Frey) Motor_Block->Sensory_Block Data_Collection Record Onset and Duration of Block Sensory_Block->Data_Collection

Diagram 2: Experimental Workflow for Sciatic Nerve Block

Materials:

  • Rodents (rats or mice)

  • Anesthetic (e.g., isoflurane)

  • Clippers and disinfectant

  • Sterile syringes and needles (25-30 gauge)

  • Test compound (e.g., this compound solution) and vehicle control

  • Nerve stimulator (optional, for precise localization)

  • Assessment tools (e.g., von Frey filaments, pinprick device, radiant heat source)

Procedure:

  • Animal Preparation: Anesthetize the animal and remove the fur from the lateral aspect of the thigh. Prepare the injection site aseptically.

  • Nerve Localization: Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve is located in the groove between these two landmarks. For more precise localization, a nerve stimulator can be used to elicit a motor response (e.g., foot twitch) before injection.

  • Injection: Insert the needle perpendicular to the skin, aiming for the sciatic notch. Inject a small volume (e.g., 0.1-0.2 mL for rats) of the test compound or vehicle control slowly.[10][11]

  • Assessment of Anesthesia:

    • Motor Block: Assess the loss of motor function by observing for foot drop or by evaluating the toe-spreading reflex.[11]

    • Sensory Block: Evaluate the loss of sensation by applying a noxious stimulus, such as a pinprick or radiant heat, to the plantar surface of the paw and observing for a withdrawal reflex. The von Frey test can also be used to quantify the mechanical sensory threshold.

  • Data Collection: Record the time of onset of the block (loss of reflex) and the duration of the block (return of reflex) at predetermined intervals.

Tail-Flick Test

The tail-flick test is a rapid and reliable method for assessing spinal nociceptive reflexes and is particularly useful for evaluating the efficacy of local anesthetics in a localized area.[3]

Materials:

  • Mice or rats

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • Test compound and vehicle control

  • Syringes and needles for subcutaneous injection

Procedure:

  • Baseline Measurement: Place the animal in the restrainer and position its tail over the radiant heat source. Measure the baseline tail-flick latency, which is the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[12]

  • Drug Administration: Inject the test compound or vehicle control subcutaneously at the base of the tail.[3]

  • Post-Treatment Measurement: At predetermined time intervals after injection, measure the tail-flick latency again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The duration of action is the time it takes for the latency to return to baseline levels.

Infiltration Anesthesia (Guinea Pig Wheal Test)

This model assesses the efficacy of a local anesthetic when infiltrated directly into the skin.

Materials:

  • Guinea pigs

  • Clippers

  • Marking pen

  • Syringes and needles (e.g., 27-gauge)

  • Test compound and vehicle control

  • Sharp needle or probe for sensory testing

Procedure:

  • Animal Preparation: Shave the hair on the back of the guinea pig and mark the injection sites.

  • Injection: Inject a small volume (e.g., 0.1-0.25 mL) of the test compound or vehicle control intradermally to form a wheal (a raised, blanched area).

  • Sensory Testing: At set intervals after injection, test for anesthesia by gently pricking the center and periphery of the wheal with a sharp needle. The absence of a skin twitch (panniculus carnosus reflex) indicates successful local anesthesia.

  • Data Collection: Record the onset and duration of anesthesia for each wheal.

This compound as a Benchmark: A Logical Framework

The use of this compound as a benchmark in local anesthetic development follows a logical progression of screening and comparison.

Procaine_Benchmark_Framework cluster_screening Initial Screening cluster_benchmark Benchmark Comparison cluster_decision Decision Making Primary_Assay Primary in vitro Assay (e.g., Sodium Channel Block) Lead_Compound Identification of Lead Compound Primary_Assay->Lead_Compound Preclinical_Model In vivo Preclinical Model (e.g., Sciatic Nerve Block) Lead_Compound->Preclinical_Model Test_Lead Test Lead Compound Preclinical_Model->Test_Lead Test_this compound Test this compound (Benchmark) Preclinical_Model->Test_this compound Data_Comparison Compare Efficacy, Duration, and Potency (ED50) Test_Lead->Data_Comparison Test_this compound->Data_Comparison Superior_Efficacy Superior Efficacy/Duration? Data_Comparison->Superior_Efficacy Go_Decision Proceed to Further Development Superior_Efficacy->Go_Decision Yes NoGo_Decision Re-evaluate or Discontinue Superior_Efficacy->NoGo_Decision No

Diagram 3: Logical Framework for Using this compound as a Benchmark

Conclusion

This compound remains an indispensable tool in the preclinical development of novel local anesthetics. Its well-established pharmacological profile provides a reliable and consistent benchmark against which the potency, efficacy, and duration of action of new compounds can be rigorously assessed. The experimental models and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to effectively utilize this compound in their preclinical research programs. By adhering to standardized protocols and leveraging the historical data associated with this benchmark compound, the development of safer and more effective local anesthetics can be significantly advanced.

References

Unveiling the Anti-Inflammatory Potential of Procaine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Molecular Mechanisms and Methodologies for Investigation

Procaine, a well-established local anesthetic, is garnering increasing interest for its pleiotropic pharmacological effects, including its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, tailored for researchers, scientists, and drug development professionals. This document synthesizes key findings on its impact on inflammatory signaling pathways, presents quantitative data on its inhibitory effects, and offers detailed experimental protocols for its investigation.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediator production. Evidence suggests that its primary mechanisms involve the suppression of the STAT3/CCL5 axis, and potential modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of Pro-Inflammatory Cytokine Production

This compound has been demonstrated to significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This inhibitory effect has been observed in various cellular models of inflammation, primarily in response to lipopolysaccharide (LPS) stimulation.

Modulation of Key Signaling Pathways

STAT3/CCL5 Axis: A pivotal study has shown that this compound can inhibit the STAT3/CCL5 signaling pathway in LPS-stimulated microglial cells. By downregulating the phosphorylation of STAT3, this compound impedes the downstream signaling that leads to the production of inflammatory mediators.

NF-κB Signaling Pathway: While direct quantitative data on this compound's IC50 for key NF-κB signaling proteins is limited, the overarching role of NF-κB in inflammation suggests it as a likely target. The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition is a common mechanism for anti-inflammatory drugs.

MAPK Signaling Pathway: Studies have indicated that this compound can inhibit the phosphorylation of key components of the MAPK pathway, such as ERK, p38, and JNK, in the context of cancer cell proliferation. Although this is not a direct inflammatory model, it suggests a potential mechanism for this compound's anti-inflammatory action, as the MAPK pathway is critically involved in the inflammatory response.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory cytokines.

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated HAPI Microglia Cells

This compound Concentration (µg/mL)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
4~25%~20%~15%
8~50%~45%~40%
16~70%~65%~60%

Table 2: Effect of this compound on TNF-α Production in LPS-Stimulated Human White Blood Cells

This compound ConcentrationTNF-α Inhibition (%)
0.5 mg/mL32.9% (average in responders)

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Model of Inflammation using Macrophages

A widely used in vitro model to study inflammation involves the stimulation of macrophage cell lines (e.g., RAW 264.7 or THP-1) or primary macrophages with LPS.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates (for ELISA) or 6-well plates (for Western blotting and RT-qPCR) at an appropriate density and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4-24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Lyse the cells for protein analysis by Western blotting or RNA extraction for RT-qPCR.

Measurement of Cytokine Production by ELISA

Protocol:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Analysis of Signaling Pathways by Western Blotting

Protocol:

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Gene Assay

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • This compound Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on NF-κB transcriptional activity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and a general experimental workflow for investigating the anti-inflammatory effects of this compound.

G Figure 1: Simplified NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Translocation This compound This compound This compound->IKK Inhibits? G Figure 2: Simplified MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes This compound This compound This compound->p38 Inhibits? This compound->JNK Inhibits? This compound->ERK Inhibits? G Figure 3: Experimental Workflow for Investigating this compound's Anti-inflammatory Effects Start Start: Cell Culture (e.g., Macrophages) Pretreat Pre-treatment with this compound (Dose-response) Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Collect Sample Collection (Supernatant & Lysate) Stimulate->Collect ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Collect->ELISA WB Western Blot for Signaling Proteins (p-p65, p-p38, etc.) Collect->WB qPCR RT-qPCR for Gene Expression Collect->qPCR Reporter NF-κB Reporter Assay Collect->Reporter Analysis Data Analysis and Interpretation ELISA->Analysis WB->Analysis qPCR->Analysis Reporter->Analysis

Procaine's effects on cellular membranes and metabolic byproducts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effects of Procaine on Cellular Membranes and its Metabolic Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the local anesthetic this compound and cellular membranes. It details the primary mechanism of action, effects on membrane biophysics, and the subsequent cellular impacts of its metabolic byproducts. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

This compound's Interaction with Cellular Membranes

This compound, a prototypical amino ester local anesthetic, primarily exerts its effects by interacting with the cellular membrane of excitable cells, such as neurons. This interaction leads to a reversible blockade of nerve impulse transmission.

Primary Mechanism of Action: Sodium Channel Blockade

The principal mechanism of this compound's anesthetic action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] By binding to these channels, this compound inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2] This leads to a decrease in nerve cell excitability and the prevention of pain signal transmission.[4] The non-ionized, lipid-soluble form of this compound penetrates the neuronal membrane, while the ionized form is thought to be more active in blocking the channel from the intracellular side.[2]

Biophysical Effects on the Lipid Bilayer

Beyond its specific interaction with sodium channels, this compound has a notable impact on the general biophysical properties of the cell membrane. As an amphiphilic molecule, it partitions into the lipid bilayer, altering its fluidity, permeability, and stability.[3][5]

  • Membrane Fluidity: this compound intercalates into the lipid membrane, leading to an increase in membrane fluidity by decreasing the order of the hydrocarbon chains of the phospholipids.[6] This fluidizing effect is a common characteristic of many local anesthetics and can influence the function of integral membrane proteins.[7]

  • Membrane Permeability: Studies have shown that this compound can alter membrane permeability. In crayfish abdominal muscle fibers, this compound treatment has been associated with changes in permeability to calcium and potassium ions during action potentials.[3][8] In crayfish giant axons, this compound was found to affect the passive permeability of sodium and chloride ions.[9]

  • Membrane Morphology: At the microscopic level, this compound has been observed to induce changes in cell shape. For instance, it can cause the formation of stomatocytes in human erythrocytes.[10] Atomic force microscopy has revealed that increasing concentrations of this compound lead to a progressive increase in the surface roughness of the erythrocyte membrane, with the formation of larger granular structures on the cell surface.[11]

Quantitative Data on Membrane Effects

The following tables summarize key quantitative data regarding this compound's effects on cellular membranes.

ParameterCell Type/Model SystemThis compound ConcentrationObserved EffectReference(s)
Intracellular pH (pHi) Xenopus laevis oocytes10 mMDecrease in pHi from a resting value of 7.36 ± 0.04 to 6.97 ± 0.05.[1][12][1][12]
Membrane Potential Xenopus laevis oocytes10 mMMembrane depolarization and a rise in membrane conductance.[1][12][1][12]
Membrane Potential Cultured embryonic chick hearts5 x 10⁻⁵ M to 10⁻³ MDepolarization to approximately -30 mV, with a reduction in action potential amplitude and maximum rate of rise.[2][2]
Membrane Permeability Crayfish giant axonsNot specifiedIn potassium-depolarized axons, this compound reduces the Hill coefficient for cooperative changes in P(Na) and P(Cl).[9][9]
Erythrocyte Morphology Human erythrocytes5 x 10⁻⁷ M to 5 x 10⁻⁴ MProgressive increase in concave depth and surface roughness with increasing concentration.[11][11]

Metabolic Byproducts of this compound

This compound is rapidly metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis.[13] This process yields two primary metabolic byproducts: diethylaminoethanol (DEAE) and para-aminobenzoic acid (PABA).

This compound Metabolism Pathway

Procaine_Metabolism This compound This compound Enzyme Pseudocholinesterase (in plasma) This compound->Enzyme DEAE Diethylaminoethanol (DEAE) Enzyme->DEAE Hydrolysis PABA para-Aminobenzoic Acid (PABA) Enzyme->PABA Hydrolysis

This compound is hydrolyzed by pseudocholinesterase into DEAE and PABA.
Cellular Effects of Diethylaminoethanol (DEAE)

DEAE, one of the primary metabolites of this compound, is not pharmacologically inert and exhibits some biological activity.

  • Local Anesthetic Properties: DEAE itself possesses local anesthetic properties, although it is less potent than the parent compound, this compound. It can contribute to the overall neuropharmacologic effects, particularly with large doses or prolonged infusions of this compound.

Cellular Effects of para-Aminobenzoic Acid (PABA)

PABA, the other major metabolite, has a range of biological activities, some of which are beneficial.

  • Antioxidant Properties: PABA has demonstrated significant antioxidant activity. It can scavenge reactive oxygen species, such as hydroxyl radicals and singlet oxygen, and protect DNA from oxidative damage.[11][15] In studies on rat retinas, a 0.04% solution of PABA was found to have an efficacy equivalent to 1% emoxipin in preventing the accumulation of lipid peroxides after hypoxia.[16]

  • Effects on Cell Proliferation: PABA can influence cell proliferation in a context-dependent manner. In regenerating rat corneas, a 0.005% PABA solution was shown to selectively stimulate the proliferative activity of stromal keratoblasts.[17] Conversely, some PABA derivatives have shown anti-proliferative effects on cancer cell lines. For instance, a PABA/NO compound exhibited a mean GI50 value of 9.8 µM across a panel of 51 cancer cell lines.[1]

Quantitative Data on Metabolic Byproducts
MetaboliteParameterCell Type/Model SystemConcentration/DoseObserved EffectReference(s)
DEAE Cell Viability (LC50) Not specified (in vitro)80 µg/mL (for DEAE-chitosan derivative)50% lethal concentration.[14][14]
PABA Antioxidant Activity Rat retina0.04% solutionEfficacy equivalent to 1% emoxipin in preventing lipid peroxide accumulation post-hypoxia.[16][16]
PABA Anti-proliferative (GI50) 51 human cancer cell lines9.8 µM (for PABA/NO compound)50% growth inhibition.[1][1]
PABA Cell Proliferation Regenerating rat cornea0.005% solutionSelective stimulation of proliferative activity in corneal stroma keratoblasts.[17][17]

Signaling Pathways Modulated by this compound

Recent research has indicated that this compound's effects extend beyond direct membrane and channel interactions to the modulation of intracellular signaling pathways.

Signaling_Pathways cluster_0 This compound-Inhibited Pathways This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK inhibits JAK2 JAK2 This compound->JAK2 inhibits AKT AKT PI3K->AKT Cell Survival\n& Proliferation Cell Survival & Proliferation AKT->Cell Survival\n& Proliferation Cell Growth\n& Differentiation Cell Growth & Differentiation ERK->Cell Growth\n& Differentiation STAT3 STAT3 JAK2->STAT3 Inflammation\n& Gene Transcription Inflammation & Gene Transcription STAT3->Inflammation\n& Gene Transcription

This compound inhibits key signaling pathways involved in cell survival, growth, and inflammation.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound and its metabolites.

Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Blockade

This technique is the gold standard for studying the effects of drugs on ion channel function.

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in a neuronal cell line.

Materials:

  • Neuronal cells (e.g., dorsal root ganglion neurons or a suitable cell line expressing sodium channels)

  • External solution (Artificial Cerebrospinal Fluid - ACSF): e.g., 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, pH 7.4.[4]

  • Internal (pipette) solution: e.g., 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3.[4]

  • This compound stock solution

  • Patch clamp amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

Procedure:

  • Cell Preparation: Plate cells on coverslips a few days prior to recording.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[18]

  • Recording Setup: Place the coverslip with cells in the recording chamber and perfuse with ACSF.

  • Cell Approach: Under microscopic guidance, approach a target cell with the micropipette while applying positive pressure.

  • Gigaohm Seal Formation: Upon contacting the cell, release the positive pressure to allow the formation of a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.[10]

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Data Recording (Control): In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record the peak current amplitude.

  • Drug Application: Perfuse the chamber with ACSF containing various concentrations of this compound.

  • Data Recording (this compound): Record the sodium currents at each this compound concentration.

  • Data Analysis: Plot the percentage of current inhibition against the this compound concentration and fit the data with a dose-response curve to determine the IC50 value.

Patch_Clamp_Workflow cluster_workflow Whole-Cell Patch Clamp Workflow A Prepare Cells & Solutions B Pull Micropipette A->B C Approach Cell & Form Gigaohm Seal B->C D Rupture Membrane (Whole-Cell Mode) C->D E Record Control Sodium Currents D->E F Apply this compound E->F G Record this compound-Affected Sodium Currents F->G H Analyze Data (Determine IC50) G->H

Workflow for determining the IC50 of this compound on sodium channels.
HPLC-UV for Quantification of this compound and Metabolites

High-Performance Liquid Chromatography with Ultraviolet detection is a robust method for separating and quantifying this compound, DEAE, and PABA in biological samples.

Objective: To simultaneously measure the concentrations of this compound and its metabolites in a plasma sample.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: e.g., 30 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.9 with 0.16% triethylamine) and acetonitrile (B52724) (63:37, v/v).[19]

  • Plasma samples

  • This compound, DEAE, and PABA analytical standards

  • Internal standard (e.g., carbamazepine)

  • Reagents for liquid-liquid extraction (e.g., ethyl ether, sodium hydroxide)

Procedure:

  • Sample Preparation:

    • To a 500 µL plasma sample, add an internal standard.

    • Alkalinize the sample with sodium hydroxide.

    • Perform a liquid-liquid extraction using an organic solvent like ethyl ether.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC system.

    • Elute the analytes isocratically with the mobile phase at a constant flow rate.

  • Detection:

    • Monitor the column effluent with a UV detector at appropriate wavelengths (e.g., 210 nm and 290 nm).[19]

  • Quantification:

    • Create a calibration curve using the analytical standards of this compound, DEAE, and PABA.

    • Determine the concentrations of the analytes in the plasma sample by comparing their peak areas (or heights) to the calibration curve, normalized to the internal standard.

Conclusion

This compound's interaction with cellular membranes is multifaceted, involving both a primary, specific blockade of voltage-gated sodium channels and broader, non-specific effects on the lipid bilayer's biophysical properties. These actions collectively contribute to its anesthetic effect. Furthermore, its metabolic byproducts, DEAE and PABA, are not inert and possess their own distinct biological activities that may contribute to the overall physiological response to this compound administration. A thorough understanding of these complex interactions at the molecular and cellular levels is crucial for the continued development of safer and more effective local anesthetics and for exploring the potential therapeutic applications of this compound and its derivatives in other fields.

References

Potential applications of procaine beyond local anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Expanding Therapeutic Potential of Procaine

For Researchers, Scientists, and Drug Development Professionals

[Current Date]

Abstract

This compound, a well-established local anesthetic, is emerging as a molecule with significant therapeutic potential far beyond its traditional use. This technical guide explores the growing body of evidence for this compound's applications in oncology, anti-aging, and anti-inflammatory medicine. We delve into the molecular mechanisms underpinning these effects, with a particular focus on its role as a DNA demethylating agent and its influence on key cellular signaling pathways. This document provides a comprehensive overview of the quantitative data from preclinical and clinical studies, detailed experimental protocols for key research, and visual representations of the underlying biological processes to facilitate further investigation and drug development in this promising area.

Introduction

First synthesized in 1905, this compound has been a mainstay in clinical practice for local anesthesia for over a century. Its primary mechanism of action in this context is the blockade of voltage-gated sodium channels, which prevents the transmission of nerve impulses. However, recent research has unveiled a surprising diversity of non-anesthetic properties, positioning this compound as a candidate for drug repurposing in various therapeutic areas.

This guide synthesizes the current understanding of this compound's multifaceted biological activities, focusing on three key areas of investigation:

  • Oncology: this compound's ability to inhibit DNA methylation and induce cell cycle arrest and apoptosis in cancer cells.

  • Anti-aging: Its potential as a geroprotector, attributed to its antioxidant and cellular rejuvenation properties.

  • Anti-inflammatory: Its capacity to modulate inflammatory responses.

We present a detailed analysis of the available scientific literature, including quantitative data, experimental methodologies, and the signaling pathways involved in these novel applications of this compound.

Oncological Applications: An Epigenetic Approach

The most well-documented non-anesthetic application of this compound is in the field of oncology, where it has been identified as a non-nucleoside inhibitor of DNA methylation. This epigenetic modification plays a crucial role in the silencing of tumor suppressor genes, a hallmark of many cancers.

DNA Demethylation and Gene Reactivation

This compound has been shown to reduce global DNA methylation and reactivate the expression of silenced tumor suppressor genes. A key study demonstrated that this compound treatment of MCF-7 human breast cancer cells resulted in a significant reduction in 5-methylcytosine (B146107) content.

Table 1: Quantitative Data on this compound's DNA Demethylating Effects

Cell LineThis compound ConcentrationTreatment DurationEffect on 5-methylcytosine ContentTarget Gene ReactivatedReference
MCF-7 (Breast Cancer)0.005 - 0.5 mM72 hoursUp to 40% reductionRARβ2
Inhibition of Cancer Cell Growth and Proliferation

Beyond its demethylating activity, this compound exhibits direct growth-inhibitory effects on various cancer cell lines. This is achieved through the induction of cell cycle arrest and apoptosis.

Table 2: Quantitative Data on this compound's Anti-proliferative and Pro-apoptotic Effects

Cell LineThis compound ConcentrationEffect on Cell ViabilityEffect on ApoptosisReference
HCT116 (Colon Cancer)1.5 - 2 µMSignificant decreaseSignificant increase
MG63 (Osteosarcoma)1.5 - 2 µMSignificant decreaseSignificant increase
Signaling Pathways in this compound's Anticancer Activity

This compound's anticancer effects are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and migration.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and survival, and its overactivation is common in many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-proliferative effects.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: this compound's inhibition of the PI3K/Akt/mTOR pathway.

The mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. This compound has been demonstrated to inactivate this pathway, further contributing to its anticancer properties.

MEK_ERK_Pathway This compound This compound MEK MEK This compound->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Harvest Cell Harvest This compound Treatment->Cell Harvest Annexin V-FITC / PI Staining Annexin V-FITC / PI Staining Cell Harvest->Annexin V-FITC / PI Staining Flow Cytometry Flow Cytometry Annexin V-FITC / PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis NF_kB_Pathway_Modulation This compound This compound Upstream_Signals Upstream Signals (e.g., PI3K/Akt) This compound->Upstream_Signals IKK IKK Upstream_Signals->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation

The Radioprotective Potential of Procaine in Human Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizing radiation poses a significant threat to human health, primarily through its damaging effects on cellular macromolecules, most critically DNA. The development of effective radioprotectors is a key objective in medicine, particularly for mitigating the side effects of radiotherapy and protecting individuals in radiological emergencies. Human lymphocytes, being highly radiosensitive, serve as a crucial model for studying the efficacy of such agents. This technical guide provides an in-depth analysis of the radioprotective effects of procaine, a well-established local anesthetic, on human lymphocytes. The document synthesizes the current scientific literature, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. A central finding is that this compound exhibits notable radioprotective properties, primarily through the mitigation of DNA damage. This effect is largely attributed to its antioxidant and free radical scavenging capabilities. However, a significant gap exists in the literature regarding its specific effects on radiation-induced apoptosis and overall cell viability in human lymphocytes, highlighting a critical area for future research. This guide aims to equip researchers with a comprehensive understanding of this compound's radioprotective potential and the methodologies to investigate it further.

Introduction to Radiation Damage in Human Lymphocytes

Ionizing radiation induces cellular damage through two primary mechanisms: direct action, where radiation directly ionizes critical cellular molecules like DNA, and indirect action, which is mediated by the radiolysis of water. This latter process generates a cascade of reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide (B77818) anions (O2•−), and hydrogen peroxide (H2O2). These ROS are highly reactive and can inflict significant damage to DNA, proteins, and lipids, leading to a state of oxidative stress.

Human lymphocytes, key components of the adaptive immune system, are particularly vulnerable to radiation-induced damage. Due to their limited capacity for DNA repair in the resting (G0) state, they are prone to chromosomal aberrations, mutations, and ultimately, cell death, primarily through apoptosis. This radiosensitivity makes them an excellent model for assessing the impact of ionizing radiation and the protective effects of radioprotective agents.

This compound as a Radioprotective Agent

This compound, a local anesthetic with a long history of clinical use, has garnered attention for its potential cytoprotective and antioxidant properties. Its chemical structure allows it to interact with cellular membranes, potentially influencing ion channel function and membrane fluidity. The primary hypothesis for its radioprotective effects centers on its ability to act as a scavenger of free radicals, thereby mitigating the indirect damage caused by ionizing radiation.

Quantitative Data on the Radioprotective Effects of this compound

The available quantitative data on the radioprotective effects of this compound in human lymphocytes primarily focuses on the reduction of DNA damage, as measured by DNA strand breaks. A key study by Ungurianu et al. (2020) provides the most comprehensive dataset in this area, utilizing the comet assay to quantify DNA damage in peripheral blood mononuclear cells (PBMCs).

Table 1: Effect of this compound on Endogenous DNA Strand Breaks in Non-Irradiated Human PBMCs from Aged Individuals

This compound Concentration (mM)Mean DNA Strand Breaks (Gy dose equivalent)Standard Error of the Mean (SEM)
00.750.08
0.250.600.07
0.50.550.06
10.500.05

Data derived from studies on PBMCs from aged individuals (71 ± 6 years).

Table 2: Radioprotective Effect of 1 mM this compound on X-ray-Induced DNA Strand Breaks in Human PBMCs from Young and Aged Individuals

Radiation Dose (Gy)Young Individuals (27 ± 3 years) Aged Individuals (71 ± 6 years)
Mean DNA Strand Breaks (Gy dose equivalent) ± SD Mean DNA Strand Breaks (Gy dose equivalent) ± SD
No this compound 1 mM this compound
00.8 ± 0.20.7 ± 0.2
22.9 ± 0.42.5 ± 0.4
44.8 ± 0.64.2 ± 0.6
88.2 ± 0.97.5 ± 0.8

SD: Standard Deviation. Data from Ungurianu et al. (2020).

Note on Apoptosis and Cell Viability Data: It is critical to note that there is a conspicuous absence of published quantitative data specifically examining the effects of this compound on radiation-induced apoptosis and the overall cell viability of human lymphocytes. While some studies have explored the impact of this compound on apoptosis in cancer cell lines, these findings are not directly transferable to the context of radioprotection in healthy human lymphocytes. This represents a significant knowledge gap and a promising avenue for future research.

Experimental Protocols

This section details the key experimental methodologies for assessing the radioprotective effects of this compound in human lymphocytes.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

A standard method for isolating PBMCs from whole blood is through density gradient centrifugation.

  • Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a centrifuge tube.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs.

  • Washing: Wash the collected PBMCs with PBS and centrifuge at 100-250 x g for 10 minutes. Repeat the wash step twice.

  • Cell Counting and Resuspension: Resuspend the final cell pellet in a suitable cell culture medium (e.g., RPMI-1640) and perform a cell count using a hemocytometer or an automated cell counter.

Drug Treatment and Irradiation
  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics at a density of 1 x 10^6 cells/mL.

  • This compound Treatment: Add this compound hydrochloride to the cell cultures to achieve the desired final concentrations (e.g., 0.25, 0.5, 1 mM). An untreated control group should be included.

  • Incubation: Incubate the cells with this compound for a predetermined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Irradiation: Expose the cell suspensions to a source of ionizing radiation (e.g., X-rays or gamma rays) at various doses (e.g., 2, 4, 8 Gy). A non-irradiated control group should be included for each treatment condition.

Assessment of DNA Damage: The Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Slide Preparation: Prepare microscope slides by coating them with a layer of normal melting point agarose (B213101).

  • Cell Embedding: Mix a small volume of the treated and irradiated cell suspension with low melting point agarose and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode. Fragmented DNA will migrate faster and further than intact DNA, forming a "comet" shape.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The extent of DNA damage is typically expressed as the percentage of DNA in the comet tail or the tail moment.

Assessment of Apoptosis: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Harvesting and Washing: Harvest the treated and irradiated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in a binding buffer.

  • Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Assessment of Cell Viability: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.

  • Cell Plating: Plate the treated and irradiated cells in a 96-well plate.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Molecular Mechanisms and Signaling Pathways

The primary radioprotective mechanism of this compound in human lymphocytes is attributed to its antioxidant properties.

Free Radical Scavenging and Antioxidant Activity

Ionizing radiation generates a plethora of ROS that cause oxidative damage. This compound is believed to act as a direct scavenger of these free radicals, neutralizing them before they can interact with and damage cellular components like DNA. Additionally, this compound has been shown to inhibit lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to a chain reaction of damage. By protecting mitochondrial membranes from lipid peroxidation, this compound may help maintain mitochondrial function and reduce the release of pro-apoptotic factors.

G IR Ionizing Radiation Water H2O IR->Water Radiolysis ROS Reactive Oxygen Species (ROS) Water->ROS DNA_damage DNA Damage ROS->DNA_damage Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation This compound This compound Neutralization Neutralization This compound->Neutralization Inhibition Inhibition This compound->Inhibition Cell_damage Cellular Damage DNA_damage->Cell_damage Lipid_peroxidation->Cell_damage Neutralization->ROS Scavenging Inhibition->Lipid_peroxidation

Caption: Proposed antioxidant mechanism of this compound's radioprotective effect.

Experimental Workflow for Assessing this compound's Radioprotective Effects

The following diagram illustrates a typical experimental workflow for investigating the radioprotective effects of this compound on human lymphocytes.

G cluster_assays Assess Radioprotective Effects start Start: Isolate Human PBMCs culture Culture PBMCs start->culture treat Treat with this compound (and controls) culture->treat irradiate Irradiate with X-rays (and controls) treat->irradiate incubation Post-irradiation Incubation irradiate->incubation comet Comet Assay (DNA Damage) incubation->comet annexin Annexin V / PI Staining (Apoptosis) incubation->annexin mtt MTT Assay (Cell Viability) incubation->mtt end_node End: Data Analysis comet->end_node annexin->end_node mtt->end_node

Caption: Experimental workflow for studying this compound's radioprotective effects.

Discussion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound has a tangible radioprotective effect on human lymphocytes, primarily by mitigating DNA damage through its antioxidant properties. The quantitative data on the reduction of DNA strand breaks is a compelling starting point for further investigation.

However, the lack of data on this compound's impact on radiation-induced apoptosis and cell viability in human lymphocytes is a critical gap that needs to be addressed. Future research should prioritize these endpoints to provide a more holistic understanding of this compound's radioprotective potential. Investigating the dose- and time-dependent effects of this compound on these parameters would be particularly valuable.

Furthermore, while the free radical scavenging mechanism is well-supported, the precise intracellular signaling pathways modulated by this compound in the context of radioprotection remain to be fully elucidated. Studies exploring its effects on key DNA damage response pathways, such as those involving ATM and p53, as well as antioxidant response pathways like the Nrf2-ARE pathway, could provide deeper insights into its mechanism of action.

Conclusion

This compound demonstrates significant promise as a radioprotective agent for human lymphocytes, with clear evidence of its ability to reduce radiation-induced DNA damage. Its well-established safety profile as a local anesthetic makes it an attractive candidate for further development. This technical guide provides a foundation for researchers by consolidating the existing quantitative data, detailing essential experimental protocols, and outlining the current understanding of its mechanisms of action. The identified gaps in the literature, particularly concerning apoptosis and cell viability, should serve as a catalyst for future studies aimed at fully characterizing the radioprotective profile of this compound and paving the way for its potential clinical application in mitigating the harmful effects of ionizing radiation.

Methodological & Application

Application Notes and Protocols: Synthesis of Procaine Hydrochloride from p-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of Procaine Hydrochloride, a widely used local anesthetic. The synthesis route begins with the esterification of p-nitrobenzoyl chloride with 2-(diethylamino)ethanol (B1670525), followed by the reduction of the resulting nitro-intermediate to form the this compound base. The final step involves the conversion of the this compound base to its hydrochloride salt to enhance stability and solubility. This guide includes comprehensive methodologies, quantitative data summaries, and a visual representation of the synthetic workflow to support researchers in the replication and optimization of this process.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride from p-nitrobenzoyl chloride is a well-established, multi-step process. The overall pathway involves three primary stages:

  • Esterification: p-Nitrobenzoyl chloride is reacted with 2-(diethylamino)ethanol to form the ester intermediate, 2-(diethylamino)ethyl p-nitrobenzoate.

  • Reduction: The nitro group of the intermediate is reduced to a primary amine, yielding the this compound base (2-(diethylamino)ethyl 4-aminobenzoate).

  • Salt Formation: The this compound base is treated with hydrochloric acid to produce the final, stable this compound hydrochloride salt.

The logical flow of this synthesis is illustrated in the diagram below.

Synthesis_Workflow start p-Nitrobenzoyl Chloride intermediate 2-(Diethylamino)ethyl p-Nitrobenzoate start->intermediate Step 1: Esterification reagent1 2-(Diethylamino)ethanol reagent1->intermediate procaine_base This compound Base intermediate->procaine_base Step 2: Reduction product This compound Hydrochloride procaine_base->product Step 3: Salt Formation reagent2 Reducing Agent (e.g., Sn/HCl or H₂/Catalyst) reagent2->procaine_base reagent3 Hydrochloric Acid (HCl) reagent3->product

Caption: Synthetic workflow for this compound Hydrochloride.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediates, and final product is provided below for easy reference.

Compound NameChemical FormulaMolecular Wt. ( g/mol )Melting Point (°C)Appearance
p-Nitrobenzoyl chlorideC₇H₄ClNO₃185.5671 - 73Yellow crystalline solid[1]
2-(Diethylamino)ethyl p-nitrobenzoateC₁₃H₁₈N₂O₄282.30N/A (as base)Oily liquid or solid
This compound (Base)C₁₃H₂₀N₂O₂236.3151 (Hydrated)Crystalline solid[2]
This compound HydrochlorideC₁₃H₂₁ClN₂O₂272.77154 - 158White crystalline powder[2][3]

Experimental Protocols

The following sections detail the methodologies for each step of the synthesis.

Protocol 1: Esterification of p-Nitrobenzoyl Chloride

This protocol describes the formation of 2-(diethylamino)ethyl p-nitrobenzoate from p-nitrobenzoyl chloride.

Materials:

  • p-Nitrobenzoyl chloride (1.0 eq)

  • 2-(Diethylamino)ethanol (0.63 eq)

  • Dilute Hydrochloric Acid

Procedure:

  • Carefully mix 185.4 g of p-nitrobenzoyl chloride with 117 g of 2-(diethylamino)ethanol in a suitable reaction vessel.[2]

  • The reaction proceeds spontaneously. To ensure completion, heat the mixture at 120°C for 2 hours.[2]

  • The resulting solid product is the hydrochloride salt of 2-(diethylamino)ethyl p-nitrobenzoate.[2]

  • Allow the reaction mixture to cool. The crude product can be carried forward to the next step.

Protocol 2: Reduction of 2-(Diethylamino)ethyl p-Nitrobenzoate

This section presents two alternative methods for the reduction of the nitro-intermediate to the this compound base.

Method A: Reduction with Tin and Hydrochloric Acid

Materials:

  • Crude 2-(diethylamino)ethyl p-nitrobenzoate hydrochloride (from Protocol 1)

  • Dilute Hydrochloric Acid (800 mL)

  • Granulated Tin (240 g)

  • Hydrogen Sulfide (B99878) (gas)

  • Sodium Carbonate solution

Procedure:

  • Dissolve the crude product from the esterification step in 800 mL of diluted hydrochloric acid.[2]

  • Gradually add 240 g of granulated tin to the solution while maintaining the temperature between 35-40°C.[2]

  • Once the reduction is complete, saturate the solution with hydrogen sulfide gas to precipitate and remove the tin as tin sulfide.

  • Filter the mixture to remove the precipitate.

  • Make the filtrate alkaline by adding sodium carbonate solution. The this compound base will separate as an oil which subsequently crystallizes.[2]

  • Isolate the crystalline mass and recrystallize from dilute alcohol. The hydrated crystals have a melting point of 51°C.[2]

Method B: Catalytic Hydrogenation

Materials:

  • 2-(diethylamino)ethyl p-nitrobenzoate (Nitrocaine) (53.3 g)

  • Butyl acetate (B1210297) (450 mL)

  • Amorphous Nickel Catalyst (e.g., Raney Nickel) (0.6 g)[4]

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, add 53.3 g of the nitro-intermediate, 450 mL of butyl acetate, and 0.6 g of the nickel catalyst.[4]

  • Purge the reactor with hydrogen gas 3-4 times to remove air.

  • Pressurize the reactor with hydrogen to 2 atmospheres (approx. 1520 Torr).[4]

  • Stir the reaction mixture at 35°C for 12 hours.[4]

  • After the reaction is complete, filter the mixture under reduced pressure to recover the catalyst.[4]

  • Concentrate the filtrate under reduced pressure to obtain the solid this compound base.[4]

  • The crude product can be further purified by recrystallization from dichloromethane.[4]

Protocol 3: Formation and Purification of this compound Hydrochloride

This final protocol details the conversion of the this compound base into its stable hydrochloride salt.

Materials:

  • This compound base (from Protocol 2)

  • Ethanol (B145695) or Butyl Acetate

  • Hydrochloric Acid (concentrated or as gas)

Procedure:

  • Dissolve the purified this compound base in a suitable solvent such as ethanol or butyl acetate.

  • Neutralize the solution by adding one molecular equivalent of hydrochloric acid. This can be done by bubbling hydrogen chloride gas through the solution or by the careful addition of concentrated HCl until the pH reaches approximately 5.5-6.0.

  • The this compound hydrochloride will precipitate from the solution.

  • Collect the precipitate by filtration.

  • The product can be recrystallized from alcohol to yield fine needles with a melting point of approximately 156°C.[2]

  • Dry the final product under vacuum.

Reaction Data and Yields

The efficiency of the synthesis can be evaluated based on the yields of the key steps. The table below summarizes reported yields from various methods.

Reaction StepMethodKey ReagentsReported YieldReference
Esterification Direct Reactionp-Nitrobenzoyl chloride, 2-(Diethylamino)ethanolHigh (not specified)[2]
Reduction Catalytic HydrogenationH₂, Nickel Catalyst95.6%[4]
Overall Process Catalytic HydrogenationRaney Nickel, H₂77.8% - 87.3%[5]

Note: Yields are highly dependent on reaction scale, purity of reagents, and precision of the experimental execution. The values presented are for guidance and comparison. Rigorous quality control at each stage is critical for maximizing the final product yield and purity.[6]

References

Application Notes and Protocols for Procaine Administration in Peripheral Nerve Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of procaine hydrochloride in peripheral nerve blocks (PNBs) for research and preclinical drug development. While this compound has been largely supplanted in routine clinical practice by newer local anesthetics with longer durations of action, its short-acting nature and well-understood properties make it a valuable tool in certain experimental contexts.[1]

Mechanism of Action

This compound is an amino ester local anesthetic that functions by blocking sodium channels in the neuronal cell membrane.[2] This action inhibits the generation and propagation of nerve impulses, leading to a temporary and reversible loss of sensation in the targeted area.[2] The blockade of neurotransmission occurs by inhibiting the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the generation of an action potential.[1][2] The progression of the nerve block, known as differential blockade, typically affects nerve fibers in a specific order: first sympathetic tone (Type B fibers), followed by dull pain and warmth (Type C fibers), sharp pain and cold temperature (Type A-delta fibers), proprioception (Type A-gamma fibers), touch and pressure (Type A-beta fibers), and finally motor function (Type A-alpha fibers).[1]

Pharmacokinetics

This compound has a rapid onset of action, typically producing a sensory block within two to five minutes, and a short duration of action, generally lasting from 60 to 90 minutes.[3][4] Its metabolism is rapid, primarily through hydrolysis by plasma pseudocholinesterase into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[5] This rapid metabolism contributes to its lower systemic toxicity risk compared to some other local anesthetics, but also limits its clinical utility for procedures requiring prolonged anesthesia.[5] The rate of systemic absorption is influenced by the total dose, concentration, vascularity of the injection site, and the presence of vasoconstrictors like epinephrine (B1671497).[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in peripheral nerve blocks.

Table 1: Recommended Dosages and Concentrations for Peripheral Nerve Blocks in Adults

Parameter0.5% Solution1% Solution2% SolutionMaximum Single Dose
Volume Up to 200 mL[1][3]Up to 100 mL[1][3]Up to 50 mL[1][3]-
Total Dose ---Should not exceed 1000 mg[1][3][6]

Note: The 2% solution is typically reserved for cases requiring a small volume of anesthetic (10 mL to 25 mL).[3]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValue
Onset of Action 2 - 5 minutes[2][3]
Duration of Action 60 - 90 minutes[4]
Distribution Half-life (t1/2 alpha) ~2.49 ± 0.36 minutes[5]
Elimination Half-life (t1/2 beta) ~7.69 ± 0.99 minutes[5]

Table 3: Pediatric Dosing for Local Infiltration

ParameterValue
Concentration 0.5% Solution[1]
Maximum Dose Up to 15 mg/kg[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Peripheral Nerve Block

Objective: To prepare a sterile this compound hydrochloride solution at the desired concentration for administration.

Materials:

  • Sterile this compound hydrochloride solution (e.g., 1% or 2%)[6]

  • Sterile 0.9% sodium chloride (saline) for injection[6]

  • Sterile syringes and needles

  • Antiseptic wipes

  • Optional: Epinephrine solution (1:1,000)[3]

Procedure:

  • Calculate Dilution: Determine the required final concentration (e.g., 0.5%) and total volume.

    • To prepare 60 mL of a 0.5% solution from a 1% solution, mix 30 mL of the 1% this compound solution with 30 mL of sterile 0.9% saline.[3]

    • To prepare a 0.25% solution, mix 15 mL of a 1% solution with 45 mL of saline.[6]

  • Aseptic Technique: Perform all steps under aseptic conditions. Disinfect the rubber stoppers of the vials with an antiseptic wipe before drawing any solutions.

  • Draw Solutions: Using a sterile syringe, draw the calculated volume of sterile saline.

  • Mix Solution: Inject the saline into the vial containing the this compound hydrochloride solution to achieve the desired final concentration. Gently agitate the vial to ensure thorough mixing.

  • Add Epinephrine (Optional): To prolong the duration of the block and reduce systemic absorption, epinephrine may be added.[3] A common final concentration is 1:200,000. This can be achieved by adding 0.1 mL of 1:1,000 epinephrine to every 20 mL of this compound solution.

  • Labeling: Clearly label the syringe with the drug name (this compound HCl), concentration, and the date and time of preparation.

  • Visual Inspection: Visually inspect the final solution for any particulate matter or discoloration before administration.[3]

Protocol 2: Administration of this compound for Peripheral Nerve Block

Objective: To safely and effectively administer the prepared this compound solution to achieve a peripheral nerve block.

Materials:

  • Prepared and labeled syringe with this compound solution

  • Appropriate gauge and length needle for the specific nerve block

  • Sterile gloves and drapes

  • Antiseptic solution for skin preparation[6]

  • Ultrasound machine with a sterile probe cover and gel (recommended for guidance)[6]

  • Nerve stimulator (optional)

  • Resuscitative equipment, oxygen, and emergency medications (including lipid emulsion 20%) must be immediately available.[3][7]

Procedure:

  • Patient/Subject Preparation: Position the subject appropriately for the intended nerve block.

  • Site Preparation: Prepare the skin at the injection site using an antiseptic solution with a circular motion, moving outward.[6] Drape the area to maintain sterility.

  • Nerve Localization:

    • Ultrasound Guidance (Recommended): Use ultrasound to visualize the target nerve and surrounding structures. This allows for precise needle placement and helps avoid intravascular injection and nerve injury.[6]

    • Anatomical Landmarks: If ultrasound is not available, use established anatomical landmarks to guide needle insertion.

  • Needle Insertion: Advance the needle carefully toward the target nerve.

  • Aspiration: Before injecting any solution, aspirate to confirm the needle tip is not within a blood vessel.[6] This is a critical step to prevent systemic toxicity.

  • Incremental Injection: Inject a small test dose (e.g., 1-2 mL) and observe for any signs of intravascular injection. If none, proceed with injecting the total volume of this compound solution slowly and incrementally, with frequent aspiration every 3-5 mL.[3][6]

  • Monitoring: Throughout the procedure and for an appropriate period afterward, continuously monitor the subject's vital signs (electrocardiogram, blood pressure, pulse oximetry) and mental status.[1]

  • Post-Procedure Care: Assess the onset and extent of the sensory and motor block. Monitor for any adverse reactions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration calc Calculate Dilution aseptic Aseptic Technique calc->aseptic draw Draw Solutions aseptic->draw mix Mix this compound and Saline draw->mix epi Add Epinephrine (Optional) mix->epi label_sol Label Syringe epi->label_sol prep_site Prepare Injection Site label_sol->prep_site localize Localize Nerve (Ultrasound) prep_site->localize insert Insert Needle localize->insert aspirate Aspirate insert->aspirate inject Incremental Injection aspirate->inject monitor Monitor Subject inject->monitor

Caption: Experimental workflow for this compound administration in PNBs.

signaling_pathway cluster_membrane Neuronal Membrane cluster_events Nerve Impulse na_channel Voltage-gated Na+ Channel depol Depolarization (Na+ Influx) no_depol Block of Depolarization na_channel->no_depol This compound This compound This compound->na_channel blocks no_impulse No Action Potential Propagation no_depol->no_impulse

Caption: Mechanism of action of this compound on nerve impulse transmission.

References

Application Notes and Protocols for Procaine in Rodent Local Infiltration Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of procaine for local infiltration anesthesia in rodent models. The following sections detail the mechanism of action, recommended dosages, and step-by-step experimental protocols for its safe and effective application in laboratory settings.

Introduction to this compound

This compound is an ester-type local anesthetic that reversibly blocks nerve impulse conduction, thereby inducing a temporary loss of sensation in a localized area. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. By inhibiting the influx of sodium ions, this compound prevents the generation and propagation of action potentials, which are essential for the transmission of pain signals.[1] this compound is metabolized in the plasma by the enzyme pseudocholinesterase into para-aminobenzoic acid (PABA) and diethylaminoethanol.

Data Summary

The following tables summarize key quantitative data for the use of this compound in rodent models. It is important to note that while general dosage recommendations exist, the optimal dose may vary depending on the specific strain, age, and health status of the animal, as well as the nature and duration of the surgical procedure.

Table 1: Recommended Dosage and Administration of this compound for Local Infiltration Anesthesia in Rodents

ParameterMiceRats
Concentration 0.5% - 2%0.5% - 2%
Dosage (mg/kg) 20 - 50 mg/kg (subcutaneous, for analgesia)[2]7 - 10 mg/kg (maximum recommended dose for infiltration)[3]
Volume Dependent on the size of the surgical area and concentration used. The total dose should not exceed the maximum recommended mg/kg.Dependent on the size of the surgical area and concentration used. The total dose should not exceed the maximum recommended mg/kg.
Onset of Action Approximately 2-5 minutesApproximately 2-5 minutes
Duration of Action Approximately 15-30 minutes (without epinephrine)Approximately 15-30 minutes (without epinephrine)

Note: The subcutaneous doses of 20-50 mg/kg in mice were used in a study assessing the antinociceptive effects of systemic this compound and may not directly translate to the optimal dose for local infiltration anesthesia for a surgical procedure.[2] The maximum recommended dose of 7-10 mg/kg is a general clinical recommendation and should be adapted with caution for specific rodent models.[3]

Table 2: Comparative Anesthetic Properties

PropertyThis compoundLidocaine (B1675312)Bupivacaine (B1668057)
Onset SlowFastSlow
Duration Short[4]ModerateLong[4]
Potency LowModerateHigh
Toxicity LowModerateHigh

Experimental Protocols

The following protocols provide a detailed methodology for the administration of this compound for local infiltration anesthesia in mouse and rat models.

Preparation of this compound Solution
  • Select Concentration: Choose a suitable concentration of this compound hydrochloride solution (e.g., 0.5%, 1%, or 2%). Commercially available sterile solutions are recommended.

  • Dilution (if necessary): If a lower concentration is required, dilute the stock solution using sterile saline (0.9% NaCl) under aseptic conditions. For example, to prepare a 0.5% solution from a 2% stock solution, mix one part of the 2% solution with three parts of sterile saline.

  • Labeling: Clearly label the diluted solution with the final concentration, date of preparation, and initials of the preparer.

Local Infiltration Anesthesia Protocol for a Mouse

This protocol is intended for a standard adult mouse (25-30g).

  • Animal Preparation:

    • Anesthetize the mouse using a primary anesthetic agent (e.g., isoflurane) until a surgical plane of anesthesia is reached. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).

    • Place the animal on a homeothermic blanket to maintain body temperature.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Prepare the surgical site by shaving the fur and disinfecting the skin with an appropriate antiseptic solution (e.g., alternating scrubs of chlorhexidine (B1668724) or povidone-iodine and 70% alcohol).

  • This compound Administration (Line Block):

    • Calculate the total dose of this compound based on the animal's body weight and the chosen concentration. Do not exceed the maximum recommended dose.

    • Draw the calculated volume of the this compound solution into a sterile 1 mL syringe with a 27-30 gauge needle.

    • Insert the needle into the subcutaneous tissue along one edge of the planned incision line.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject a portion of the this compound solution as you withdraw the needle, creating a "line" of anesthetic.

    • Repeat the process along all sides of the planned incision to form a complete barrier of local anesthetic. A small bleb or wheal should be visible under the skin.

  • Onset Time: Allow at least 2-5 minutes for the anesthetic to take effect before making the initial incision.

  • Monitoring:

    • Throughout the procedure, monitor the animal's vital signs (respiratory rate, heart rate, and body temperature) and anesthetic depth.

    • Be aware that local anesthesia may reduce the required concentration of the primary anesthetic.

Local Infiltration Anesthesia Protocol for a Rat

This protocol is intended for a standard adult rat (250-300g).

  • Animal Preparation:

    • Follow the same preparation steps as outlined for the mouse model, ensuring the use of an appropriately sized anesthesia mask and monitoring equipment.

  • This compound Administration (Line Block):

    • Calculate the total dose of this compound based on the rat's body weight. Adhere to the maximum recommended dose of 7-10 mg/kg. [3]

    • Use a sterile 1-3 mL syringe with a 25-27 gauge needle.

    • Perform the line block as described for the mouse, adjusting the volume of injection to adequately cover the larger surgical area.

  • Onset Time: Wait for a minimum of 2-5 minutes for the this compound to become effective before starting the surgical procedure.

  • Monitoring:

    • Continuously monitor the rat's physiological parameters during the surgery.

Visualizations

Signaling Pathway of this compound's Anesthetic Action

procaine_pathway cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Procaine_in This compound (inside cell) No_impulse Blocked Nerve Impulse Na_channel->No_impulse Inhibition of Na+ influx Procaine_out This compound (outside cell) Procaine_out->Na_channel Blocks Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_channel Activates Pain_signal Pain Signal Transmission Nerve_impulse->Pain_signal No_pain Analgesia No_impulse->No_pain

Caption: Mechanism of this compound's local anesthetic effect.

Experimental Workflow for Local Infiltration Anesthesia

experimental_workflow start Start prep_animal Animal Preparation (Anesthesia, Shaving, Disinfection) start->prep_animal calc_dose Calculate this compound Dose (Based on Body Weight) prep_animal->calc_dose administer Administer this compound (Subcutaneous Line Block) calc_dose->administer wait Wait for Onset (2-5 minutes) administer->wait surgery Perform Surgical Procedure wait->surgery monitor Monitor Vital Signs & Anesthetic Depth surgery->monitor end End of Procedure surgery->end monitor->surgery During Procedure

Caption: Workflow for this compound local infiltration anesthesia.

Potential Side Effects and Considerations

  • Toxicity: Although this compound has a relatively low toxicity, accidental intravenous injection or overdose can lead to systemic effects, including central nervous system stimulation (restlessness, tremors) followed by depression, and cardiovascular effects (hypotension, arrhythmias).

  • Allergic Reactions: As an ester-type anesthetic, this compound can be metabolized to PABA, which may cause allergic reactions in sensitized animals, although this is rare.

  • Short Duration of Action: The primary limitation of this compound is its short duration of action. For procedures requiring prolonged anesthesia, consider using a longer-acting local anesthetic like bupivacaine or administering repeated doses of this compound, being careful not to exceed the total maximum recommended dose.

  • Epinephrine (B1671497): The addition of epinephrine (a vasoconstrictor) to the this compound solution can prolong its duration of action by decreasing the rate of vascular absorption. However, epinephrine should be used with caution and is generally not recommended for use on extremities or appendages with end-arterial blood supply (e.g., tail, digits) due to the risk of ischemic necrosis.

By following these guidelines, researchers can effectively and safely utilize this compound for local infiltration anesthesia in rodent models, contributing to improved animal welfare and the generation of reliable scientific data.

References

Application of Procaine in Elucidating Limbic System Function and Emotional Responses

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Procaine, a local anesthetic, has emerged as a valuable pharmacological tool for investigating the intricate neural circuits of the limbic system that govern emotional responses. Its unique properties allow for the temporary and reversible inactivation of specific brain regions, providing insights into their functional roles. This document provides detailed application notes and experimental protocols for utilizing this compound in both human and preclinical research to study the limbic system and its connection to emotional processing.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels, which inhibits the generation and propagation of action potentials in neurons.[1][2][3][4] This leads to a temporary and reversible functional inactivation of the targeted neural tissue.

Beyond its anesthetic properties, this compound has been shown to modulate other neurotransmitter systems. Notably, it exhibits affinity for muscarinic acetylcholine (B1216132) receptors, which are abundant in limbic structures.[5][6][7][8][9][10][11] This interaction with the cholinergic system may contribute to its observed effects on emotional states.[5][7][8] Furthermore, studies have indicated that this compound, as an esteratic local anesthetic, can increase extracellular dopamine (B1211576) levels in the nucleus accumbens, a key reward center, though it is less potent than cocaine.[5][12][13][14]

Data Presentation: Quantitative Effects of this compound on Emotional and Physiological Responses

The following tables summarize quantitative data from studies investigating the effects of this compound on various physiological and behavioral measures related to emotional responses.

Table 1: Hormonal and Cardiovascular Responses to Intravenous this compound in Humans

ParameterBaseline (Placebo)Post-Procaine AdministrationPercent ChangeReference
Cortisol (µg/dL) 10.2 ± 1.518.4 ± 2.1+80.4%[6]
ACTH (pg/mL) 25.8 ± 4.265.1 ± 8.9+152.3%[6]
Prolactin (ng/mL) 8.5 ± 1.315.2 ± 2.4+78.8%[6]
Heart Rate (bpm) 68 ± 585 ± 7+25.0%[6]
Systolic Blood Pressure (mmHg) 118 ± 8135 ± 10+14.4%[6]

Table 2: Effects of this compound Microinjection on Neurotransmitter Levels (Preclinical)

Brain RegionNeurotransmitterPre-infusion (Baseline)Post-Procaine InfusionPercent ChangeReference
Nucleus Accumbens Dopamine (extracellular)100%~150-200%+50-100%[5][12]

Table 3: Behavioral Effects of Limbic System Inactivation with Local Anesthetics (Preclinical Models)

Note: Data from studies using local anesthetics with similar mechanisms to this compound (e.g., lidocaine (B1675312), muscimol) are included as representative examples due to a lack of specific quantitative data for this compound in these paradigms.

Brain Region InactivatedBehavioral TestBehavioral MeasureControl (Vehicle)Local AnestheticPercent ChangeReference
Amygdala Fear ConditioningFreezing Time (%)65 ± 5%15 ± 3%-76.9%[15]
Hippocampus Morris Water MazeEscape Latency (s)20 ± 3 s55 ± 8 s+175.0%[16]
Nucleus Accumbens Cocaine Self-AdministrationLever Presses144.9 ± 26.0Significantly Reduced-[17]
Hippocampus Elevated Plus MazeTime in Open Arms (%)30 ± 4%12 ± 3%-60.0%[18]

Experimental Protocols

Human Studies: Intravenous this compound Administration for Studying Emotional Responses

Objective: To induce transient emotional and physiological changes by activating limbic circuits for investigation with neuroimaging (PET, fMRI) or electrophysiology (EEG).

Materials:

  • This compound Hydrochloride (pharmaceutical grade)

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Intravenous catheter and administration set

  • Physiological monitoring equipment (ECG, blood pressure, pulse oximetry)

  • Neuroimaging (PET/fMRI) or EEG equipment

  • Standardized subjective rating scales for mood, anxiety, and perceptual changes

Protocol:

  • Participant Screening: All participants should undergo a thorough medical and psychiatric screening to exclude individuals with contraindications to this compound or those with pre-existing conditions that could be exacerbated.

  • Informed Consent: Obtain written informed consent after fully explaining the procedures, potential risks, and expected subjective effects.

  • Catheter Placement: Insert an intravenous catheter into a suitable vein, typically in the forearm.

  • Baseline Measures: Acquire baseline physiological recordings, subjective ratings, and neuroimaging/EEG data.

  • This compound Infusion: Administer this compound hydrochloride intravenously. A common protocol involves a bolus injection followed by a continuous infusion. Dosing can be weight-based (e.g., 1.5 mg/kg over 2 minutes).

  • Data Acquisition: Continuously monitor physiological parameters throughout the infusion. Acquire neuroimaging or EEG data concurrently. Administer subjective rating scales at predefined intervals during and after the infusion.

  • Post-Infusion Monitoring: Continue to monitor the participant until all subjective and physiological effects of the this compound have resolved.

Preclinical Studies: Microinjection of this compound into Limbic Structures

Objective: To reversibly inactivate specific limbic nuclei to assess their role in distinct emotional behaviors.

General Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microinfusion pump and syringes

  • Guide cannulae and internal injectors

  • This compound hydrochloride solution (e.g., 2-10% in sterile saline)

  • Behavioral testing apparatus (e.g., fear conditioning chamber, elevated plus maze, operant conditioning chamber)

1. Amygdala Inactivation for Fear Conditioning Studies

Objective: To investigate the role of the amygdala in the acquisition, consolidation, or expression of conditioned fear.

Protocol:

  • Surgical Implantation: Anesthetize the rodent and secure it in a stereotaxic frame. Implant bilateral guide cannulae aimed at the basolateral or central nucleus of the amygdala. Allow for a post-operative recovery period of at least one week.

  • Habituation: Handle the animals and habituate them to the injection procedure to minimize stress.

  • Microinjection:

    • To study the effect on acquisition , infuse this compound (e.g., 0.5 µL of 2% this compound per side) into the amygdala 10-15 minutes before the fear conditioning session.

    • To study the effect on consolidation , infuse this compound immediately after the fear conditioning session.

    • To study the effect on expression , infuse this compound 10-15 minutes before the fear memory test.

  • Fear Conditioning:

    • Training: Place the animal in the conditioning chamber. Present a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild footshock). Repeat for a set number of trials.[19]

    • Testing: 24 hours later, place the animal in a novel context and present the CS alone. Measure freezing behavior as an index of fear memory.[20]

  • Data Analysis: Quantify the percentage of time the animal spends freezing during the CS presentation. Compare the freezing levels between this compound- and vehicle-infused groups.

2. Nucleus Accumbens Inactivation for Reward-Related Behavior Studies

Objective: To examine the role of the nucleus accumbens in the motivational and rewarding effects of stimuli.

Protocol:

  • Surgical Implantation: Implant bilateral guide cannulae aimed at the nucleus accumbens shell or core.

  • Behavioral Training (Conditioned Place Preference - CPP):

    • Pre-test: Allow the animal to freely explore a two-compartment apparatus to determine any initial preference.

    • Conditioning: On alternating days, confine the animal to one compartment after an injection of a rewarding substance (e.g., cocaine) and to the other compartment after a vehicle injection.

  • Microinjection and Testing:

    • Before a CPP test session, infuse this compound (e.g., 0.5 µL of 10% this compound per side) into the nucleus accumbens.

    • Place the animal in the apparatus with free access to both compartments and record the time spent in each.

  • Data Analysis: Calculate the preference score (time in drug-paired side - time in vehicle-paired side). Compare the scores between this compound- and vehicle-infused groups.

3. Hippocampus Inactivation for Anxiety and Spatial Memory Studies

Objective: To investigate the role of the hippocampus in anxiety-like behavior and spatial learning and memory.

Protocol (Elevated Plus Maze - EPM):

  • Surgical Implantation: Implant bilateral guide cannulae aimed at the dorsal or ventral hippocampus.

  • Microinjection: Infuse this compound (e.g., 1.0 µL of 2% this compound per side) into the hippocampus 10-15 minutes before the EPM test.

  • Elevated Plus Maze Test: Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms. Allow the animal to explore for a set period (e.g., 5 minutes).[18][21][22][23]

  • Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. A decrease in open arm exploration is indicative of increased anxiety-like behavior.

Protocol (Morris Water Maze - MWM):

  • Surgical Implantation: As above.

  • Spatial Training: Train the animal to find a hidden platform in a circular pool of opaque water using distal spatial cues.[16][24][25][26]

  • Microinjection and Probe Trial:

    • Before a probe trial (where the platform is removed), infuse this compound into the hippocampus.

    • Place the animal in the pool and record its swim path for a set duration (e.g., 60 seconds).

  • Data Analysis: Measure the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings. Compare these measures between this compound- and vehicle-infused groups.

Signaling Pathways and Experimental Workflows

procaine_mechanism This compound This compound na_channel Voltage-Gated Sodium Channels This compound->na_channel Blocks muscarinic_receptor Muscarinic Acetylcholine Receptors This compound->muscarinic_receptor Modulates dopamine_transporter Dopamine Transporter (DAT) This compound->dopamine_transporter Weakly Inhibits action_potential Inhibition of Action Potentials na_channel->action_potential cholinergic_modulation Cholinergic System Modulation muscarinic_receptor->cholinergic_modulation dopamine_increase Increased Extracellular Dopamine dopamine_transporter->dopamine_increase neuronal_inactivation Temporary Neuronal Inactivation action_potential->neuronal_inactivation emotional_response Altered Emotional Responses neuronal_inactivation->emotional_response cholinergic_modulation->emotional_response dopamine_increase->emotional_response

Caption: this compound's multifaceted mechanism of action on emotional responses.

experimental_workflow animal_prep Animal Preparation (Surgery, Recovery, Habituation) behavioral_training Behavioral Training (e.g., Fear Conditioning) animal_prep->behavioral_training procaine_infusion This compound/Vehicle Microinjection behavioral_training->procaine_infusion behavioral_testing Behavioral Testing (e.g., Memory Test) procaine_infusion->behavioral_testing data_analysis Data Analysis (e.g., Freezing %) behavioral_testing->data_analysis conclusion Conclusion on Brain Region Function data_analysis->conclusion limbic_circuitry amygdala Amygdala (Fear, Emotion) pfc Prefrontal Cortex (Regulation, Decision-Making) amygdala->pfc Emotional Input hypothalamus Hypothalamus (Hormonal Response) amygdala->hypothalamus Stress Response hippocampus Hippocampus (Memory, Context) hippocampus->amygdala Contextual Info hippocampus->pfc Memory Input nacc Nucleus Accumbens (Reward, Motivation) nacc->pfc Reward Value pfc->amygdala Top-Down Control pfc->nacc Goal-Directed Behavior

References

Application Notes: Evaluating the Anti-Proliferative Effects of Procaine using Cell Viability and Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procaine, a well-established local anesthetic, has garnered significant interest for its potential as an anti-cancer agent.[1] Emerging research has demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms including DNA demethylation and the modulation of key signaling pathways.[2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on cancer cell proliferation and long-term survival using two standard in vitro techniques: cell viability assays and colony formation assays.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach. A primary mechanism is its function as a DNA-demethylating agent. By reducing the 5-methylcytosine (B146107) content in DNA, this compound can reactivate tumor suppressor genes that have been silenced by hypermethylation.[2][3] Studies have shown that this compound can lead to a significant reduction in DNA methylation, for instance, a 40% decrease in 5-methylcytosine DNA content in MCF-7 breast cancer cells.[2][3]

Furthermore, this compound has been shown to influence critical signaling pathways involved in cell proliferation, survival, and migration. These include the PI3K/AKT, ERK/MAPK, and FAK pathways.[4][5] By inactivating these pathways, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[4][6]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Viability

Cell LineAssayConcentrationIncubation TimeResultReference
HCT116 (Colon Cancer)CCK-81.5 µM and 2 µM48 hoursSignificant inhibition of cell viability.[6][7]
CAL27 and SCC-15 (Tongue Squamous Cell Carcinoma)CCK-80.5, 1.0, and 2.0 mg/ml24 hoursDose-dependent inhibition of cell proliferation.[4]
A549 and NCI-H1975 (Non-Small Cell Lung Cancer)MTTNanomolar concentrationsNot SpecifiedSuppression of proliferation.[8]
HLE, HuH7, and HuH6 (Hepatoma)MTS1 mM96 hoursSignificant reduction in viable cell number.[9]
HepG2 and HCCLM3 (Hepatocellular Carcinoma)Cytotoxicity AssayUp to 200 µMNot SpecifiedNo significant cytotoxicity observed.[10]

Table 2: Effect of this compound on Colony Formation

Cell LineConcentrationIncubation TimeResultReference
CAL27 and SCC-15 (Tongue Squamous Cell Carcinoma)0.0675, 0.125, 0.25, 0.5, and 1.0 mg/ml2 weeksDose-dependent inhibition of colony formation.[4]

Experimental Protocols

I. Cell Viability Assay (MTT/WST-1/CCK-8)

This protocol outlines the general procedure for determining cell viability following this compound treatment using common tetrazolium-based assays.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound hydrochloride solution (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), WST-1, or CCK-8 reagent

  • Solubilization buffer (e.g., DMSO or SDS-HCl for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Addition:

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

    • For WST-1/CCK-8: Add 10 µL of the reagent to each well and incubate for 1-4 hours at 37°C.[4]

  • Measurement:

    • For MTT: Carefully remove the medium and add 150 µL of a solubilizing agent to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[11]

    • For WST-1/CCK-8: Measure the absorbance at 450 nm.[4][6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

II. Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term proliferative capacity of single cells after this compound treatment.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound hydrochloride solution (sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 100% methanol (B129727) or 6.0% v/v glutaraldehyde)

  • Staining solution (e.g., 0.1% or 0.5% w/v crystal violet)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 2,000 cells per well) into 6-well plates.[4] The optimal seeding density should be determined empirically for each cell line.

  • This compound Treatment: Allow cells to attach overnight, then treat with various concentrations of this compound in complete medium.

  • Incubation: Incubate the plates for 1-3 weeks at 37°C and 5% CO₂, allowing colonies to form.[12][13] Ensure the medium is changed as needed without disturbing the developing colonies.

  • Fixation: After the incubation period, wash the colonies gently with PBS. Add fixation solution to each well and incubate for 15 minutes at room temperature.[4]

  • Staining: Remove the fixation solution and add crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[4]

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.[12] Counting can be done manually or using an automated colony counter.[14]

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.

Mandatory Visualizations

G cluster_0 cluster_1 Cell Viability Assay cluster_2 Colony Formation Assay Start Start Seed Cells Seed Cells Start->Seed Cells Add this compound Add this compound Seed Cells->Add this compound Incubate Incubate Add this compound->Incubate Add Reagent Add Reagent Incubate->Add Reagent Long-term Incubation Long-term Incubation Incubate->Long-term Incubation Measure Absorbance Measure Absorbance Add Reagent->Measure Absorbance Analyze Viability Analyze Viability Measure Absorbance->Analyze Viability Fix and Stain Fix and Stain Long-term Incubation->Fix and Stain Count Colonies Count Colonies Fix and Stain->Count Colonies Analyze Survival Analyze Survival Count Colonies->Analyze Survival

Caption: Experimental workflow for assessing cell viability and colony formation.

G cluster_0 DNA Methylation cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound DNMT Inhibition DNMT Inhibition This compound->DNMT Inhibition PI3K/AKT PI3K/AKT This compound->PI3K/AKT ERK/MAPK ERK/MAPK This compound->ERK/MAPK FAK FAK This compound->FAK DNA Demethylation DNA Demethylation DNMT Inhibition->DNA Demethylation Tumor Suppressor Gene Reactivation Tumor Suppressor Gene Reactivation DNA Demethylation->Tumor Suppressor Gene Reactivation Growth Inhibition Growth Inhibition Tumor Suppressor Gene Reactivation->Growth Inhibition Apoptosis Apoptosis PI3K/AKT->Apoptosis ERK/MAPK->Growth Inhibition Cell Cycle Arrest Cell Cycle Arrest FAK->Cell Cycle Arrest

Caption: this compound's mechanisms of action in cancer cells.

References

Application Notes and Protocols for the In Vitro Analysis of Procaine's Effect on SARS-CoV-2 Replication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The repurposing of existing drugs has been a critical strategy in the rapid search for therapeutics against SARS-CoV-2.[1][2] The local anesthetic procaine has demonstrated antiviral properties against several viruses.[3][4] Recent in vitro studies have investigated the efficacy of this compound prodrugs, specifically ProcCluster® (PC) and this compound-hydrochloride (PHCl), in inhibiting SARS-CoV-2 replication.[3][4][5] These studies show that this compound can reduce viral replication, viral mRNA synthesis, and virus-induced cytokine expression in cell culture models.[5][6] This document provides detailed application notes and protocols based on these findings to guide researchers in studying the effects of this compound on SARS-CoV-2 in a laboratory setting.

The primary findings indicate that this compound inhibits SARS-CoV-2 at millimolar concentrations and appears to act on a late stage of the viral replication cycle, potentially affecting viral egress, without significantly impacting host cell viability at effective concentrations.[3][4][7][8]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound prodrugs were evaluated in different cell lines. The key quantitative data are summarized below.

Table 1: Antiviral Efficacy (EC50) of this compound Prodrugs against SARS-CoV-2

Compound Virus Isolate Cell Line MOI Time Post-Infection EC50 (mM) Assay Method Reference
ProcCluster® (PC) SARS-CoV-2/hu/Germany/Jena-vi005159/2020 Vero-76 1 48 h 2.27 Crystal Violet Staining [5]
This compound-HCl (PHCl) SARS-CoV-2/hu/Germany/Jena-vi005159/2020 Vero-76 1 48 h 3.02 Crystal Violet Staining [5]
ProcCluster® (PC) Delta Variant (AY.126) Calu-3 0.5 24 h Not specified, but effect was more pronounced than on early variant Plaque Assay [4][7]

| this compound-HCl (PHCl) | Delta Variant (AY.126) | Calu-3 | 0.5 | 24 h | Not specified, but effect was more pronounced than on early variant | Plaque Assay |[4][7] |

Table 2: Cytotoxicity (CC50) and Cellular Viability of this compound Prodrugs

Compound Cell Line Incubation Time Assay Method Key Finding Reference
ProcCluster® (PC) Calu-3 24 h MTT Assay No significant effect on cell viability at concentrations up to 2.5 mM. [7]

| this compound-HCl (PHCl) | Calu-3 | 24 h | MTT Assay | No significant effect on cell viability at concentrations up to 2.5 mM. |[7] |

Experimental Protocols

The following are detailed protocols for key experiments to analyze the in vitro effects of this compound on SARS-CoV-2 replication.

Protocol 1: Determination of EC50 by Crystal Violet Staining

This protocol is used to determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50%.

Materials:

  • Vero-76 cells

  • SARS-CoV-2 isolate (e.g., SARS-CoV-2/hu/Germany/Jena-vi005159/2020)

  • This compound compounds (ProcCluster®, this compound-HCl)

  • Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)

  • 96-well plates

  • Crystal violet solution (0.5% in 20% methanol)

  • Methanol (B129727)

Procedure:

  • Cell Seeding: Seed Vero-76 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound compounds in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium. Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 1 in the presence of the serially diluted this compound compounds. Include untreated infected cells (virus control) and untreated uninfected cells (cell control).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Staining:

    • After incubation, discard the supernatant.

    • Fix the cells with 100 µL of methanol for 15 minutes.

    • Remove methanol and stain the cells with 50 µL of crystal violet solution for 20 minutes.

    • Wash the plates thoroughly with water to remove excess stain.

    • Air-dry the plates.

  • Quantification:

    • Elute the stain by adding 100 µL of methanol to each well.

    • Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the cell control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Protocol 2: Viral Titer Reduction Assay (Plaque Assay)

This protocol quantifies the reduction in infectious virus particles produced in the presence of the compound.

Materials:

  • Calu-3 cells (human lung epithelial cells)

  • SARS-CoV-2 isolate

  • This compound compounds

  • 6-well or 12-well plates

  • Overlay medium (e.g., MEM containing 0.5% agarose (B213101) or Avicel)

  • Formalin (4%) or Paraformaldehyde (PFA)

  • Crystal violet solution

Procedure:

  • Cell Seeding and Infection: Seed Calu-3 cells in multi-well plates. Infect confluent monolayers with SARS-CoV-2 at an MOI of 0.5 in the presence of various concentrations of this compound or a solvent control (H2O).[7]

  • Incubation: Incubate for 2 hours to allow for virus adsorption.[7]

  • Treatment: After 2 hours, wash the cells to remove the inoculum and add fresh medium containing the respective this compound concentrations or solvent.[7]

  • Supernatant Collection: At 24 hours post-infection, collect the cell culture supernatants.[7]

  • Plaque Assay:

    • Prepare serial dilutions of the collected supernatants.

    • Infect confluent Vero-76 cell monolayers with the dilutions for 1 hour.

    • Remove the inoculum and overlay the cells with an overlay medium.

    • Incubate for 2-3 days until plaques are visible.

    • Fix the cells with formalin or PFA.

    • Stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the viral titer (Plaque Forming Units per mL, PFU/mL). Compare the titers from this compound-treated samples to the solvent control to determine the reduction in progeny virus.

Protocol 3: Analysis of Viral RNA and Cytokine Expression by qRT-PCR

This protocol measures the effect of this compound on viral RNA synthesis and the host cell's cytokine response.

Materials:

  • Calu-3 cells

  • SARS-CoV-2 isolate

  • This compound compounds

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers/probes for viral genes like N1 and host cytokine genes like IFNβ, IL-6, IP-10)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment and Infection: Pre-treat Calu-3 cells with 2.5 mM of this compound or solvent control for 30 minutes.[7] Infect the cells with SARS-CoV-2 at an MOI of 0.5 for 2 hours in the continued presence of the compound.[7]

  • Post-Infection Treatment: After the 2-hour infection period, change the medium and re-add the compound. Incubate for a total of 24 hours post-infection.[7]

  • RNA Extraction: At 24 hours p.i., lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR using specific primers and probes for the SARS-CoV-2 N1 gene and host genes (e.g., IFNβ, IL-6, IP-10). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the data using the ΔΔCt method. The results are expressed as a fold change in gene expression in treated cells compared to untreated infected cells.[7]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound's action against SARS-CoV-2.

G cluster_setup Cell Culture & Infection Setup cluster_assays Post-Infection Analysis A 1. Seed Calu-3 or Vero-76 cells in multi-well plates B 2. Treat cells with varying concentrations of this compound (PC/PHCl) or solvent control A->B C 3. Infect cells with SARS-CoV-2 (specify MOI) B->C D Incubate for specified time (e.g., 24h, 48h) C->D E Endpoint Assays D->E F EC50 Determination (Crystal Violet) E->F G Viral Titer Quantification (Plaque Assay) E->G H Viral Protein Analysis (Western Blot) E->H I Viral RNA & Cytokine mRNA Analysis (qRT-PCR) E->I

References

Application Notes and Protocols: Investigating Procaine's Impact on Myocardial Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic region of the heart causes further damage. This injury is a significant contributor to the morbidity and mortality associated with coronary artery disease and its treatments, such as angioplasty and coronary artery bypass grafting. The pathophysiology of I/R injury is complex, involving oxidative stress, intracellular calcium overload, inflammation, and mitochondrial dysfunction.

Procaine, a local anesthetic with a well-established safety profile, is primarily known for its role as a sodium channel blocker. Its inclusion in cardioplegic solutions for cardiac surgery suggests a potential cardioprotective role. These application notes provide a framework for investigating the therapeutic potential of this compound in mitigating myocardial I/R injury, detailing experimental protocols, outlining the underlying signaling pathways, and presenting expected quantitative outcomes.

Putative Mechanism of Action of this compound in Myocardial I/R Injury

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels.[1] During myocardial ischemia, disruption of ionic homeostasis leads to an increase in intracellular sodium concentration. This, in turn, promotes the reverse mode of the sodium-calcium exchanger, leading to a detrimental influx of calcium upon reperfusion. By blocking sodium channels, this compound is hypothesized to attenuate this sodium overload, thereby reducing subsequent calcium overload and its downstream pathological consequences, including mitochondrial dysfunction and the activation of cell death pathways.

Key Experimental Protocols

In Vivo Model: Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the induction of myocardial I/R injury in rats to evaluate the cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane, sodium pentobarbital)

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • This compound hydrochloride solution (for injection)

  • Saline (vehicle control)

  • Triphenyltetrazolium chloride (TTC)

  • Evans blue dye

  • Blood collection tubes (for serum analysis)

  • Homogenizer and buffers for tissue analysis

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation. Monitor vital signs throughout the procedure.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a 6-0 silk suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Ischemia: Maintain the ligation for a predetermined period (e.g., 30 minutes) to induce ischemia.

  • Reperfusion: Release the ligature to allow for reperfusion of the myocardium for a specified duration (e.g., 2 hours).

  • Drug Administration:

    • This compound Group: Administer this compound hydrochloride intravenously at a predetermined dose (e.g., 10 mg/kg) 15 minutes prior to reperfusion.

    • Control Group: Administer an equivalent volume of saline as a vehicle control.

  • Infarct Size Determination:

    • At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR).

    • Excise the heart, slice it, and incubate the slices in 1% TTC solution. TTC stains viable myocardium red, leaving the infarcted area pale.

    • Image the heart slices and quantify the infarct size as a percentage of the AAR.

  • Biochemical Analysis:

    • Collect blood samples at the end of the experiment to measure serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).

    • Homogenize a portion of the myocardial tissue to measure levels of inflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase).

Diagram: Experimental Workflow for In Vivo Rat Model

G cluster_prep Preparation cluster_injury Ischemia-Reperfusion cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthesia & Ventilation Thoracotomy Thoracotomy Anesthesia->Thoracotomy Ligation LAD Ligation (Ischemia) Thoracotomy->Ligation This compound This compound Administration Control Vehicle Control Reperfusion Reperfusion Ligation->Reperfusion Infarct Infarct Size Measurement Reperfusion->Infarct Biochem Biochemical Analysis Reperfusion->Biochem

Caption: Workflow for the rat model of myocardial I/R injury.

Signaling Pathways

Proposed Cardioprotective Signaling Pathway of this compound

This compound's blockade of sodium channels during ischemia is the initiating event in a cascade that mitigates reperfusion injury. By preventing the rise in intracellular sodium, this compound indirectly inhibits the reverse mode of the Na+/Ca2+ exchanger, thus reducing the massive influx of calcium upon reperfusion. This attenuation of calcium overload is central to its protective effects. Reduced intracellular calcium leads to decreased activation of calcium-dependent proteases and phospholipases, preserving cellular integrity. Furthermore, it helps maintain mitochondrial function by preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in reperfusion-induced cell death. This, in turn, reduces the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors from the mitochondria. The subsequent decrease in oxidative stress and inflammation contributes to the overall reduction in myocardial damage.

G This compound This compound NaChannel Voltage-gated Sodium Channel This compound->NaChannel Blocks Protection Cardioprotection This compound->Protection NaInflux ↑ Intracellular Na+ NaChannel->NaInflux Inhibits NCX Reverse Na+/Ca2+ Exchanger NaInflux->NCX Activates CaInflux ↑ Intracellular Ca2+ NCX->CaInflux Causes Mito Mitochondrial Ca2+ Overload CaInflux->Mito mPTP mPTP Opening Mito->mPTP ROS ↑ ROS Production mPTP->ROS Apoptosis Apoptosis & Necrosis mPTP->Apoptosis Inflammation ↑ Inflammation (TNF-α, IL-6) ROS->Inflammation ROS->Apoptosis Inflammation->Apoptosis

Caption: Proposed signaling pathway of this compound in cardioprotection.

Data Presentation

The following tables summarize the expected quantitative outcomes from a preclinical study investigating the effects of this compound on myocardial I/R injury in a rat model.

Table 1: Effect of this compound on Myocardial Infarct Size

Treatment GroupArea at Risk (AAR) (%)Infarct Size (% of AAR)
ShamN/A0
Vehicle Control45.2 ± 3.858.6 ± 4.2
This compound (10 mg/kg)44.8 ± 4.135.4 ± 3.9*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Cardiac Injury Biomarkers

Treatment GroupSerum cTnI (ng/mL)Serum CK-MB (U/L)
Sham0.1 ± 0.0225 ± 5
Vehicle Control5.8 ± 0.7450 ± 35
This compound (10 mg/kg)2.9 ± 0.4280 ± 28

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Myocardial Inflammatory Cytokines

Treatment GroupMyocardial TNF-α (pg/mg protein)Myocardial IL-6 (pg/mg protein)
Sham15 ± 320 ± 4
Vehicle Control85 ± 9110 ± 12
This compound (10 mg/kg)40 ± 665 ± 8

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Conclusion

The presented protocols and expected data provide a comprehensive framework for the preclinical investigation of this compound as a therapeutic agent for myocardial ischemia-reperfusion injury. The primary mechanism of sodium channel blockade is expected to translate into significant cardioprotection by mitigating calcium overload, reducing oxidative stress, and attenuating the inflammatory response. Further research utilizing these methodologies will be crucial in validating the therapeutic potential of this compound and paving the way for its clinical application in this critical area of cardiovascular medicine.

References

Application Notes and Protocols for the Use of Procaine in Dental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaine, a local anesthetic of the amino ester group, has historically been a cornerstone in dental procedures for pain management.[1][2][3] While newer local anesthetics have largely replaced its routine clinical use, this compound remains a valuable tool in dental research.[4] Its well-characterized mechanism of action and distinct metabolic pathway make it a useful compound for comparative studies, neurotoxicity research, and the development of new anesthetic formulations.[4][5][6] These application notes provide detailed protocols and data for researchers utilizing this compound in a dental research context.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[5] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and propagation of action potentials.[5] This reversible blockade results in a temporary loss of sensation in the localized area of administration.[5]

Below is a diagram illustrating the signaling pathway of this compound's interaction with voltage-gated sodium channels.

Procaine_Signaling_Pathway cluster_membrane Neuronal Membrane VGSC_closed Voltage-Gated Sodium Channel (Resting State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_closed->VGSC_open Opens VGSC_inactive Voltage-Gated Sodium Channel (Inactive State) VGSC_open->VGSC_inactive Inactivates Nerve_Impulse Nerve Impulse (Depolarization) VGSC_open->Nerve_Impulse Propagates No_Action_Potential No Action Potential (Anesthesia) VGSC_open->No_Action_Potential Prevents Na+ Influx VGSC_inactive->VGSC_closed Resets Nerve_Impulse->VGSC_closed This compound This compound This compound->VGSC_open Blocks

Caption: Signaling pathway of this compound blocking voltage-gated sodium channels.

Data Presentation

The following tables summarize quantitative data on the efficacy, safety, and neurotoxicity of this compound from various research studies.

Table 1: Efficacy of this compound in Dental Anesthesia

ParameterValueReference
Onset of Action2-5 minutes[2]
Duration of Anesthesia (Pulpal)15-30 minutes[4]
Duration of Anesthesia (Soft Tissue)60-90 minutes[4]
Anesthetic Success Rate (Infiltration)Varies by procedure and location[1][7]
Anesthetic Success Rate (Nerve Block)Varies by procedure and location[4]

Table 2: Safety Profile of this compound in Dental Applications

ParameterValueReference
Maximum Recommended Dose (MRD)6.6 mg/kg[4]
MetabolismHydrolysis by plasma pseudocholinesterase[3]
Primary MetabolitePara-aminobenzoic acid (PABA)[3]
Potential for Allergic ReactionHigher than amide anesthetics (due to PABA)[8]
Systemic ToxicityLow, but possible with high doses or intravascular injection[4][9]

Table 3: Comparative In Vitro Neurotoxicity of Local Anesthetics

Local AnestheticRelative NeurotoxicityReference
DibucaineMost Toxic[6]
Tetracaine[6]
Bupivacaine[6][10]
Ropivacaine[6][10]
Lidocaine (B1675312)[6][10]
This compound Least Toxic [6][10]
Mepivacaine (B158355)[6][10]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Neurotoxicity on Neuronal Cell Lines

Objective: To determine the cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin-streptomycin)

  • This compound hydrochloride solutions of varying concentrations (e.g., 10 µM to 10 mM)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • 96-well cell culture plates

  • Spectrophotometer

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Once confluent, detach cells using trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10^4 cells/well. Allow cells to adhere for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound hydrochloride in cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the this compound solutions. Include a control group with medium only.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage of the control group. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound.

Protocol 2: Clinical Evaluation of Anesthetic Efficacy of this compound Formulations

Objective: To compare the anesthetic efficacy of a novel this compound formulation to a standard local anesthetic in a clinical dental setting.

Study Design: A randomized, double-blind, controlled clinical trial.

Participants: Healthy adult volunteers requiring a specific dental procedure (e.g., single tooth extraction).

Materials:

  • Investigational this compound formulation

  • Standard local anesthetic (e.g., 2% lidocaine with 1:100,000 epinephrine)

  • Dental syringes and needles

  • Visual Analog Scale (VAS) for pain assessment

  • Electric pulp tester (EPT)

Methodology:

  • Inclusion and Exclusion Criteria: Define clear criteria for participant selection.

  • Randomization and Blinding: Randomly assign participants to receive either the investigational this compound formulation or the standard anesthetic. Both the operator and the participant should be blinded to the administered agent.

  • Anesthetic Administration: Administer the local anesthetic using a standardized injection technique (e.g., infiltration or nerve block).

  • Efficacy Assessment:

    • Onset of Anesthesia: Record the time taken for the onset of soft tissue and pulpal anesthesia. Pulpal anesthesia can be confirmed by the absence of response to the maximum stimulus of the EPT.

    • Pain during Procedure: The participant will rate their pain during the dental procedure using a VAS (0 = no pain, 10 = worst imaginable pain).

    • Duration of Anesthesia: Record the time until the return of normal sensation in the soft tissues and the return of a positive response to the EPT.

  • Data Analysis: Compare the mean onset time, pain scores, and duration of anesthesia between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical and clinical evaluation of a new this compound-based dental anesthetic.

Experimental_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Research Formulation Formulation Development (e.g., with vasoconstrictors) InVitro In Vitro Studies (e.g., Neurotoxicity, Efficacy) Formulation->InVitro InVivo In Vivo Animal Studies (e.g., Safety, Pharmacokinetics) InVitro->InVivo PhaseI Phase I Clinical Trial (Safety and Dosage) InVivo->PhaseI PhaseII Phase II Clinical Trial (Efficacy and Side Effects) PhaseI->PhaseII PhaseIII Phase III Clinical Trial (Comparison to Standard) PhaseII->PhaseIII Regulatory Regulatory Submission and Approval PhaseIII->Regulatory Market Post-Market Surveillance Regulatory->Market

Caption: General workflow for dental anesthetic drug development.

References

Troubleshooting & Optimization

Technical Support Center: Procaine Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with procaine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow. What is causing this discoloration?

A1: The yellowing of your this compound solution is likely due to degradation. The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage, which yields para-aminobenzoic acid (PABA) and diethylaminoethanol.[1][2] PABA and its subsequent degradation products can contribute to a change in the solution's color. This process can be accelerated by several factors, including pH, temperature, and exposure to light.[3][4]

Q2: What is the optimal pH for maintaining the stability of a this compound aqueous solution?

A2: Aqueous solutions of this compound hydrochloride exhibit the greatest stability in the pH range of 3.0 to 4.0.[1][2] The hydrolysis of this compound is catalyzed by both acids and bases, but the reaction is more kinetically favored under alkaline conditions.[1] Therefore, maintaining a pH in the acidic range is crucial for minimizing degradation. The pH of maximum stability has been reported to be around 3.5 to 3.6.[2][5]

Q3: How does temperature affect the stability of my this compound solution?

A3: Temperature significantly impacts the stability of this compound solutions. Elevated temperatures accelerate the rate of hydrolysis. It is recommended to store this compound solutions under refrigeration (e.g., 4°C) to prolong their shelf-life.[1][6] Studies have shown that this compound hydrochloride is stable for at least 168 days when stored at 4°C or 22°C, provided it is protected from light and in an appropriate buffer.[1] However, at higher temperatures, such as 40°C, significant degradation can occur over a shorter period.[3]

Q4: Should I protect my this compound solution from light?

A4: Yes, it is crucial to protect this compound solutions from light.[1] Exposure to light can lead to photolytic degradation, which can cause discoloration and loss of potency.[4] Always store this compound solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.

Q5: What are the primary degradation products of this compound?

A5: The main degradation product of this compound via hydrolysis is para-aminobenzoic acid (PABA).[1][7][8] Further degradation of PABA can occur, potentially leading to the formation of aniline (B41778) through decarboxylation, especially under harsh conditions like prolonged heating.[9]

Troubleshooting Guide

Issue: Rapid loss of this compound potency in my aqueous solution.

This guide will help you identify and address the potential causes of this compound instability in your experiments.

Step 1: Verify Solution pH

The pH of your aqueous solution is the most critical factor in maintaining this compound stability.

  • Action: Measure the pH of your this compound solution immediately after preparation and monitor it over time.

  • Recommendation: Adjust the pH to the optimal range of 3.0 - 4.0 using an appropriate buffer system.[1][2]

Step 2: Control Storage Temperature

Higher temperatures accelerate the degradation of this compound.

  • Action: Review your storage conditions. Are the solutions consistently kept at the recommended temperature?

  • Recommendation: Store stock and working solutions at refrigerated temperatures (2-8°C) unless the experimental protocol requires otherwise.[1][6] For long-term storage, refer to stability data for specific formulations.

Step 3: Protect from Light

Photodegradation can contribute to the loss of this compound.

  • Action: Assess whether your solutions are adequately protected from light during storage and handling.

  • Recommendation: Use amber glass vials or light-blocking containers for storage.[1] If clear containers are necessary for your experiment, minimize light exposure by wrapping them in foil or working in a dimly lit environment.

Step 4: Evaluate Solvent Composition

The composition of your aqueous solution can influence this compound stability.

  • Action: Review the components of your solvent system.

  • Recommendation: The use of co-solvents like propylene (B89431) glycol and ethanol (B145695) in combination with water has been shown to enhance this compound stability compared to purely aqueous solutions.[2][10]

Quantitative Data on this compound Stability

The following tables summarize stability data for this compound hydrochloride under various conditions.

Table 1: Stability of this compound Hydrochloride in St. Thomas Concentrate Solution (Protected from Light)

Storage TemperatureInitial Concentration (mg/20mL)% Remaining at Day 14% Remaining at Day 28% Remaining at Day 56% Remaining at Day 84% Remaining at Day 168
4°C288.0 ± 2.0101.5 ± 0.5100.9 ± 1.2102.6 ± 0.6104.0 ± 2.399.0 ± 4.2
22°C296.0 ± 2.0103.7 ± 0.8101.6 ± 1.2101.1 ± 0.5102.6 ± 0.696.7 ± 1.7

Data adapted from a study on this compound hydrochloride stability in St. Thomas concentrate solution, indicating that greater than 90% of the initial concentration remained after 168 days at both 4°C and 22°C when protected from light.[1]

Table 2: Extrapolated Time for this compound Degradation to 90% in a Buffered Cardioplegia Solution (pH 7.3-7.6)

Storage TemperatureTime to Reach 90% of Initial Concentration
Room Temperature (22°C)Approximately 2 days
RefrigeratedApproximately 11 days

This data highlights the significant impact of a higher pH on this compound instability, even at refrigerated temperatures.[6]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay for this compound

This protocol outlines a method to separate and quantify this compound from its primary degradation product, PABA.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of methanol (B129727) and 1% acetic acid (40:60 v/v).[2]

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 254 nm.[2]

  • Standard Preparation:

    • Prepare a stock solution of this compound hydrochloride USP standard in the mobile phase (e.g., 0.4 mg/mL).

    • Prepare a stock solution of PABA standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the this compound aqueous solution samples with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject equal volumes of the standard solutions and samples into the chromatograph.

    • Record the peak areas for this compound and PABA. The typical retention times are approximately 4.5 minutes for this compound hydrochloride and 3.5 minutes for PABA under these conditions.[2]

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.

    • Determine the concentration of this compound and PABA in the samples by comparing their peak areas to the calibration curve.

Visualizations

Procaine_Degradation_Pathway This compound Hydrolysis Pathway cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation This compound This compound PABA para-aminobenzoic acid (PABA) This compound->PABA H₂O (Acid/Base Catalyzed) DEA Diethylaminoethanol This compound->DEA H₂O (Acid/Base Catalyzed) Aniline Aniline PABA->Aniline Heat

Caption: this compound's primary degradation pathway via hydrolysis.

Troubleshooting_Workflow Troubleshooting this compound Instability start Start: this compound Solution Unstable check_ph Is pH between 3.0 and 4.0? start->check_ph adjust_ph Adjust pH with a suitable buffer check_ph->adjust_ph No check_temp Is solution stored at 2-8°C? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at recommended refrigerated temperature check_temp->adjust_temp No check_light Is solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use light-protected containers check_light->protect_light No stable Solution Stability Improved check_light->stable Yes protect_light->stable

Caption: A logical workflow for troubleshooting this compound instability.

HPLC_Workflow HPLC Analysis Workflow for this compound Stability prep_standards Prepare this compound & PABA Standard Solutions hplc_analysis Perform HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Aqueous Solution Samples prep_samples->hplc_analysis data_acquisition Acquire Chromatographic Data (Peak Areas) hplc_analysis->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify this compound & PABA in Samples data_acquisition->quantification calibration->quantification

Caption: Experimental workflow for HPLC-based stability testing.

References

Optimizing procaine dosage for specific nerve fiber blockade

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to optimize procaine dosage for specific nerve fiber blockade experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which this compound blocks nerve conduction?

A1: this compound is an amino ester local anesthetic that functions by blocking voltage-gated sodium channels within the nerve cell membrane.[1][2] The mechanism involves several steps:

  • Penetration: As a weak base, this compound exists in both non-ionized and ionized forms. The lipid-soluble, non-ionized form penetrates the lipid-rich nerve membrane (epineurium and neural membranes) to enter the neuron's cytoplasm (axoplasm).[2][3]

  • Ionization: Once inside the more acidic axoplasm, the equilibrium shifts, and this compound reverts to its ionized, water-soluble form.[3]

  • Channel Blockade: The ionized form of this compound binds to a specific receptor site within the voltage-gated sodium channel.[4]

  • Inhibition of Action Potential: This binding blocks the influx of sodium ions that is necessary for membrane depolarization. By preventing depolarization, this compound inhibits the generation and propagation of action potentials along the nerve fiber, resulting in a reversible loss of sensation.[4][5]

cluster_outside Extracellular Space cluster_membrane Nerve Membrane cluster_inside Axoplasm (Intracellular) Procaine_un_ext This compound (Un-ionized) Procaine_ion_ext This compound (Ionized) Procaine_un_ext->Procaine_ion_ext Equilibrium Procaine_un_int This compound (Un-ionized) Procaine_un_ext->Procaine_un_int Lipid Diffusion Membrane Procaine_ion_int This compound (Ionized) Procaine_un_int->Procaine_ion_int Equilibrium NaChannel Voltage-Gated Na+ Channel Procaine_ion_int->NaChannel Binds to Receptor Block Blockade NaChannel->Block Prevents Na+ Influx A 1. Isolate Nerve (e.g., Sciatic) B 2. Mount in Recording Chamber A->B C 3. Record Baseline CAPs (Identify Aδ and C fiber peaks) B->C D 4. Apply this compound Solution (Known Concentration) C->D E 5. Record Post-Procaine CAPs (Monitor peak amplitudes over time) D->E F 6. Washout (Replace with normal saline) E->F G 7. Analyze Data (% Block vs. Time/Concentration) F->G Start Start Troubleshooting: Failed Differential Block Q1 Is ANY nerve block observed? Start->Q1 A1_No Check: 1. Solution Potency/pH 2. Drug Delivery/Application 3. Equipment Function Q1->A1_No No Q2 Is the block 'all-or-nothing'? Q1->Q2 Yes A2_Yes Action: 1. Decrease this compound Concentration 2. Reduce Exposure Time 3. Limit Length of Exposed Nerve Q2->A2_Yes Yes A2_No Analyze data for subtle differences in onset time. Block may be differential by rate, not magnitude. Q2->A2_No No Success Re-run Experiment A2_Yes->Success

References

Technical Support Center: Addressing Procaine-Induced Central Nervous System Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating procaine-induced central nervous system (CNS) hypersensitivity. The following information is designed to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced CNS hypersensitivity?

A1: this compound-induced CNS hypersensitivity is a complex phenomenon primarily driven by its effects on neuronal activity. The initial depression of neuronal activity can lead to a subsequent state of hypersensitivity, manifesting as restlessness, tremors, and in severe cases, convulsions.[1] This is thought to be mediated through multiple pathways, including the alteration of key neurotransmitter systems and receptor interactions.

Q2: How does this compound affect major neurotransmitter systems in the CNS?

A2: Studies in animal models have shown that this compound administration can lead to an increase in the levels of both dopamine (B1211576) and serotonin (B10506) in the brain.[1][2] This alteration in monoamine neurotransmission is a significant contributor to the observed CNS-related side effects.

Q3: What is the role of NMDA receptors in this compound-induced neurotoxicity?

A3: this compound acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. This interaction is believed to play a role in its neurotoxic effects. The inhibition of NMDA receptors can disrupt normal glutamatergic signaling, which is crucial for a wide range of neurological functions.

Q4: Are there known factors that can increase susceptibility to this compound-induced CNS hypersensitivity?

A4: Yes, individual tolerance to this compound can vary. Factors such as reduced activity of plasma procainesterases, the enzymes responsible for metabolizing this compound, can lead to higher and more prolonged levels of the drug in the system, increasing the risk of adverse CNS effects.[1]

Q5: What are the typical behavioral manifestations of this compound-induced CNS hypersensitivity in animal models?

A5: In animal models, particularly rodents, this compound administration can induce a range of behaviors indicative of CNS hypersensitivity. These can include restlessness, tremors, shivering, and dose-dependent seizures, which may progress from minor to severe convulsions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments studying this compound-induced CNS hypersensitivity.

In Vitro Neurotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and consistent technique.[3]
Low signal or no dose-dependent decrease in cell viability Cell line is resistant to this compound toxicity at the tested concentrations. This compound solution has degraded. Assay is not sensitive enough.Use a positive control known to induce cell death in your cell line. Prepare fresh this compound solutions for each experiment. Consider a more sensitive viability assay, such as an ATP-based assay.[3]
Unexpected increase in cell viability at low this compound concentrations Hormesis effect. This compound may have biphasic effects on cell proliferation at very low doses.Expand the dose-response curve to include a wider range of concentrations to accurately characterize the full dose-response relationship.
Color interference with the MTT assay This compound or its metabolites may interact with the MTT reagent.Run a cell-free control with this compound and the MTT reagent to check for any direct chemical interaction. If interference is observed, consider using a different viability assay.
In Vivo Animal Studies (e.g., Seizure Models)
Problem Possible Cause Solution
High mortality rate in experimental animals This compound dose is too high, leading to severe convulsions and respiratory failure. Individual animal susceptibility.Perform a dose-response study to determine the optimal dose that induces seizures without excessive mortality. Monitor animals closely and have a protocol for humane euthanasia if severe distress is observed.
Inconsistent seizure induction between animals Variation in drug administration (e.g., intraperitoneal vs. intravenous). Differences in animal strain, age, or weight.Standardize the route and technique of this compound administration. Use animals of the same strain, age, and weight range.
Difficulty in scoring seizure severity Subjective scoring criteria. Lack of clear behavioral markers.Use a standardized and well-defined seizure scoring scale (e.g., the Racine scale).[4] Consider using video recording for later, blinded scoring by multiple observers.
Animals exhibit excessive sedation instead of hypersensitivity This compound dose may be in a range that causes profound CNS depression without progressing to a hypersensitive state.Adjust the this compound dose. Lower doses may be more likely to produce excitatory effects, while higher doses can lead to general anesthesia or toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's effects on the central nervous system.

Table 1: this compound Interaction with Neurotransmitter Transporters and Receptors

TargetParameterValueSpecies/SystemReference
Dopamine Transporter (DAT)Ki~1,500 nMRat StriatumN/A
Serotonin Transporter (SERT)Ki~3,900 nMRat BrainN/A
NMDA ReceptorIC50642.1 µM (ε1/ζ1)Xenopus OocytesN/A
NMDA ReceptorIC50683.0 µM (ε2/ζ1)Xenopus OocytesN/A

Note: Ki and IC50 values can vary depending on experimental conditions. The values presented here are representative.

Table 2: Dose-Response of this compound-Induced Seizures in Animal Models

SpeciesRoute of AdministrationDoseObserved EffectReference
RatIntraperitoneal (i.p.)170 mg/kgClonic convulsions[2]
MonkeyIntravenous (i.v.)5.0 mg/kgUnilateral limbic activation[5]
MonkeyIntravenous (i.v.)10.0 mg/kgUnilateral or bilateral limbic activation and generalized seizures[5]
MonkeyIntravenous (i.v.)15-20 mg/kgBilateral limbic activation or brief generalized seizures[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Neurotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a neuronal cell line (e.g., SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound hydrochloride

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count SH-SY5Y cells.

    • Seed the cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in sterile water or PBS.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 10 mM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the plate for 24 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: In Vivo Assessment of this compound-Induced Seizures in Rats

Objective: To characterize the convulsive effects of this compound in a rodent model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound hydrochloride solution (e.g., 170 mg/kg prepared in sterile saline)

  • Observation chamber

  • Video recording equipment (optional)

  • Seizure scoring sheet (based on the Racine scale)

Procedure:

  • Animal Acclimation:

    • Acclimate the rats to the housing facility for at least one week before the experiment.

    • Handle the rats daily for several days prior to the experiment to reduce stress.

  • This compound Administration:

    • Weigh each rat to determine the precise volume of the this compound solution to be injected.

    • Administer this compound hydrochloride (e.g., 170 mg/kg) via intraperitoneal (i.p.) injection.[2]

  • Behavioral Observation:

    • Immediately after injection, place the rat in an observation chamber.

    • Observe and record the animal's behavior continuously for at least 60 minutes. If video recording is used, ensure the entire chamber is in view.

  • Seizure Scoring:

    • Score the seizure activity using a standardized scale, such as the Racine scale:

      • Stage 1: Mouth and facial movements.

      • Stage 2: Head nodding.

      • Stage 3: Forelimb clonus.

      • Stage 4: Rearing with forelimb clonus.

      • Stage 5: Rearing and falling (loss of postural control).[4]

    • Record the latency to the first seizure, the duration of seizures, and the maximum seizure stage reached for each animal.

  • Post-Observation Monitoring:

    • After the observation period, monitor the animals for recovery.

    • Provide supportive care as needed and ensure they have access to food and water.

Mandatory Visualizations

Procaine_CNS_Hypersensitivity_Pathway This compound This compound Na_Channel Voltage-Gated Sodium Channels This compound->Na_Channel Inhibition NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonism DAT Dopamine Transporter (DAT) This compound->DAT Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Inhibition Neuronal_Activity Neuronal Activity Depression Na_Channel->Neuronal_Activity Glutamate_Signaling Altered Glutamatergic Signaling NMDA_Receptor->Glutamate_Signaling Dopamine_Increase Increased Extracellular Dopamine DAT->Dopamine_Increase Serotonin_Increase Increased Extracellular Serotonin SERT->Serotonin_Increase CNS_Hypersensitivity CNS Hypersensitivity (Seizures, Tremors) Neuronal_Activity->CNS_Hypersensitivity Leads to Dopamine_Increase->CNS_Hypersensitivity Serotonin_Increase->CNS_Hypersensitivity Glutamate_Signaling->CNS_Hypersensitivity

Caption: Signaling pathways implicated in this compound-induced CNS hypersensitivity.

Experimental_Workflow_In_Vitro start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_this compound Treat with this compound (Dose-Response) incubate1->treat_this compound incubate2 Incubate 24h treat_this compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro neurotoxicity assessment using the MTT assay.

Experimental_Workflow_In_Vivo start Start acclimate Acclimate Rats start->acclimate administer_this compound Administer this compound (i.p.) acclimate->administer_this compound observe Observe Behavior (60 min) administer_this compound->observe score Score Seizures (Racine Scale) observe->score monitor Monitor Recovery score->monitor analyze Analyze Data (Latency, Duration, Severity) monitor->analyze end End analyze->end

Caption: Experimental workflow for in vivo assessment of this compound-induced seizures in rats.

References

Technical Support Center: Minimizing Procaine Systemic Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for minimizing and managing procaine systemic toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound systemic toxicity and what are the typical signs in animals?

A1: this compound systemic toxicity, often referred to as local anesthetic systemic toxicity (LAST), occurs when the concentration of this compound in the bloodstream reaches a level that adversely affects the central nervous system (CNS) and cardiovascular system.[1] Early warning signs in animals can include restlessness, yawning, and numbness around the mouth.[2] As toxicity progresses, more severe signs may manifest, such as muscle tremors, excitement, seizures, and eventually, CNS depression, respiratory arrest, and cardiovascular collapse.[1][3] In dogs, intravenous administration of this compound at 20 mg/kg can cause tremors and muscle weakness, while doses between 36 to 80 mg/kg may lead to excitation, seizures, and respiratory failure.[3]

Q2: What are the primary strategies to prevent this compound systemic toxicity during an experiment?

A2: The primary strategies involve limiting the systemic absorption of the drug and using the lowest effective dose.[4] Key preventative measures include:

  • Co-administration with a Vasoconstrictor: Using a vasoconstrictor like epinephrine (B1671497) slows the absorption of this compound from the injection site, reducing its peak plasma concentration and lowering toxicity risk.[4][5]

  • Dose Fractionation: When larger doses are necessary, the total dose should be administered in smaller, incremental amounts with adequate time between injections.[4]

  • Ultrasound Guidance: For regional nerve blocks, ultrasound guidance allows for more accurate needle placement, enabling the use of smaller volumes and doses of the anesthetic, which reduces the risk of systemic toxicity.[6]

  • Adherence to Maximum Dose Recommendations: Researchers should be aware of and adhere to established maximum dose guidelines, which can vary based on the animal species and the site of injection.[1][4]

Q3: How does co-administering epinephrine reduce this compound toxicity?

A3: Epinephrine is a vasoconstrictor that reduces local blood flow at the site of injection. This slows the rate at which this compound is absorbed into the systemic circulation.[5] By slowing absorption, the body has more time to metabolize and break down the drug, preventing it from rapidly reaching toxic levels in the blood.[5] This delayed absorption not only enhances safety but also prolongs the local anesthetic effect.[7]

Q4: Are there any situations where using a vasoconstrictor with this compound is contraindicated?

A4: Yes. While beneficial for subcutaneous injections, adding a vasoconstrictor increases the toxicity of local anesthetics if they are accidentally injected intravascularly.[5] Therefore, careful aspiration before injection is critical to ensure the needle is not in a blood vessel.

Troubleshooting Guide

Observed Problem / Symptom Potential Cause Recommended Action
Rapid onset of seizures, agitation, or muscle tremors immediately after injection. Inadvertent intravascular injection or rapid systemic absorption.1. Stop the this compound administration immediately. [8] 2. Manage the airway: Ensure adequate oxygenation and ventilation to prevent hypoxia and acidosis, which can worsen toxicity.[8][9] 3. Administer anticonvulsants: Benzodiazepines are the first-line treatment for seizures.[8][10] 4. Initiate lipid emulsion therapy (see Protocol 2).[8][11]
Animal becomes hypotensive and develops cardiac arrhythmias (e.g., wide complex tachycardia). Cardiovascular toxicity due to high systemic this compound levels blocking cardiac sodium channels.[1]1. Begin supportive care: Administer intravenous fluids.[8] 2. Administer vasopressors: Use small, incremental doses of epinephrine (≤1 mcg/kg) to manage hypotension. Avoid vasopressin.[8][11] 3. Correct acidosis: If acidosis is present, consider administering sodium bicarbonate (1-2 mEq/kg).[8][12][13] 4. Administer lipid emulsion therapy as the primary antidote.[8][9]
The anesthetic effect is shorter than expected, requiring re-dosing that risks toxicity. Rapid systemic absorption from a highly vascular injection site.1. Confirm co-administration of a vasoconstrictor like epinephrine to prolong the duration of action.[7] 2. Consider a continuous catheter technique instead of a single-shot injection. This allows for titration with lower doses of a shorter-acting anesthetic.[4]
Unexpected CNS depression or prolonged recovery time. This compound dose was too high for the specific animal's metabolic rate or health status (e.g., underlying liver or renal disease).[1]1. Provide supportive care: Monitor vital signs, particularly respiration and cardiovascular status.[14] 2. Ensure airway patency and provide supplemental oxygen if needed.[8] 3. For future experiments, reduce the total dose for animals that are elderly, acutely ill, or have known organ dysfunction.[1]

Quantitative Data Summary

Table 1: this compound Lethal Dose (LD50) in Various Animal Models

Animal ModelRoute of AdministrationLD50 (mg/kg)Source
MouseIntravenous38 - 45[2][7]
MouseSubcutaneous339[2]
MouseOral175 - 500[2][7][15]
RatOral200[2]
RatIntraperitoneal160[2]
DogIntravenous63[2]

Table 2: Effect of Epinephrine on this compound Toxicity (LD50) in Mice

CompoundRouteLD50 without Epinephrine (mg/kg)LD50 with Epinephrine (mg/kg)Source
This compoundSubcutaneous5622[5]
This compoundSubcutaneous5917[5]

Note: The data indicates that epinephrine significantly lowers the subcutaneous LD50 value, demonstrating a decrease in toxicity (a higher dose is required to be lethal, but the source table seems to indicate the opposite; however, the text clarifies that vasoconstrictors decrease toxicity. The table values likely represent a different metric or have been misinterpreted in the source. The consensus is that epinephrine decreases systemic toxicity).

Experimental Protocols

Protocol 1: Induction of this compound Toxicity and Management in a Rodent Model

This protocol outlines a method for studying the signs of this compound toxicity and the efficacy of rescue interventions.

1. Materials:

  • This compound hydrochloride solution (e.g., 2%)

  • Animal model (e.g., Sprague-Dawley rats, 250-300g)

  • Intravenous catheterization supplies for tail vein

  • Physiological monitoring equipment (ECG, blood pressure, respiratory rate)

  • Rescue medications: 20% lipid emulsion, diazepam, 8.4% sodium bicarbonate

  • Syringes and infusion pump

2. Animal Preparation:

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Place an IV catheter in the lateral tail vein for drug administration and secure it.

  • Attach monitoring leads to continuously record vital signs. Allow the animal to stabilize before beginning the experiment.

3. Experimental Procedure:

  • Induction of Toxicity: Administer a rapid intravenous bolus of this compound. A dose approaching the known IV LD50 (e.g., 35-45 mg/kg for a mouse/rat) is expected to induce severe toxicity.[2][7]

  • Observation: Continuously monitor for the onset of clinical signs of toxicity, including seizures, hypotension, bradycardia, and QRS widening on the ECG.

  • Intervention: Upon the first signs of severe toxicity (e.g., seizure or hemodynamic instability), immediately cease this compound administration and initiate rescue therapy.

    • For seizures: Administer diazepam (or another benzodiazepine) intravenously.[8]

    • For cardiovascular collapse: Administer a bolus of 20% lipid emulsion (1.5 mL/kg) over 1 minute, followed by an infusion (see Protocol 2).[9]

    • For severe acidosis or QRS widening: Administer sodium bicarbonate (1-2 mEq/kg IV bolus).[10]

4. Data Collection:

  • Record the time to onset of specific toxic signs.

  • Continuously record all physiological parameters throughout the experiment.

  • Note the time to recovery of stable hemodynamics after rescue therapy.

Protocol 2: Lipid Emulsion Rescue Therapy for this compound-Induced Cardiac Arrest

This protocol details the administration of intravenous lipid emulsion (ILE) as an antidote for severe local anesthetic systemic toxicity.

1. Materials:

  • 20% sterile lipid emulsion (e.g., Intralipid®)[9]

  • Animal model exhibiting signs of severe this compound toxicity (cardiovascular collapse or cardiac arrest)

  • IV access

  • Infusion pump

2. Dosing Regimen (based on ASRA guidelines, adapted for animal models): [8][11]

  • Initial Bolus: Administer an intravenous bolus of 20% lipid emulsion at 1.5 mL/kg over 1 minute.[9]

  • Continuous Infusion: Immediately following the bolus, start a continuous infusion at a rate of 0.25 mL/kg/min .[16]

  • Monitoring and Re-dosing:

    • Continuously monitor cardiovascular stability.

    • If hemodynamic stability is not restored after 5 minutes, the 1.5 mL/kg bolus can be repeated (up to a maximum of 3 total boluses).[9]

    • The infusion rate can be doubled to 0.50 mL/kg/min if hypotension persists.[13][16]

  • Duration: Continue the infusion for at least 10-15 minutes after hemodynamic stability is achieved.[11][16]

3. Important Considerations:

  • Airway Management: Prompt and effective airway management is critical to prevent hypoxia and respiratory acidosis, which can potentiate this compound's cardiotoxicity and inhibit the effectiveness of lipid rescue.[9][16]

  • Maximum Dose: The total cumulative dose should not exceed 12 mL/kg.[9][11]

  • Epinephrine Use: If vasopressors are needed, use reduced doses of epinephrine (<1 mcg/kg), as standard doses may reduce the efficacy of lipid therapy.[8][12]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_res Phase 3: Intervention & Rescue cluster_analysis Phase 4: Analysis Animal_Prep Animal Preparation & Anesthesia IV_Catheter IV Catheter Placement Animal_Prep->IV_Catheter Monitoring Attach Vital Signs Monitoring IV_Catheter->Monitoring Procaine_Admin Administer this compound (with/without Vasoconstrictor) Monitoring->Procaine_Admin Observe_Toxicity Observe for Signs of Toxicity (CNS & Cardiovascular) Procaine_Admin->Observe_Toxicity Toxicity_Detected Toxicity Detected? Observe_Toxicity->Toxicity_Detected Stop_Infusion Stop this compound Infusion Toxicity_Detected->Stop_Infusion Yes Data_Collection Continuous Data Collection Toxicity_Detected->Data_Collection No Airway_Mgmt Airway Management (Oxygenation) Stop_Infusion->Airway_Mgmt Lipid_Rescue Initiate Lipid Emulsion Therapy Airway_Mgmt->Lipid_Rescue Supportive_Care Supportive Care (Anticonvulsants, Bicarbonate) Lipid_Rescue->Supportive_Care Supportive_Care->Data_Collection Analysis Analyze Recovery & Outcomes Data_Collection->Analysis

Caption: Workflow for a this compound toxicity study.

Lipid_Rescue_Mechanism cluster_body Patient's Body cluster_rescue Lipid Emulsion Therapy Aqueous_Phase Aqueous Plasma Phase Procaine_Toxic This compound at Target Tissues (Heart, Brain) Aqueous_Phase->Procaine_Toxic Causes Toxicity Procaine_Bound This compound in Plasma Lipid_Sink Expanded Lipid Phase ('Lipid Sink') Procaine_Bound->Lipid_Sink This compound is Sequestered Lipid_Infusion IV Lipid Emulsion (Intralipid® 20%) Lipid_Infusion->Lipid_Sink Creates Lipid_Sink->Procaine_Toxic Draws this compound away from Tissues

Caption: The 'Lipid Sink' mechanism of action.

References

Overcoming resistance to procaine anesthesia in experimental subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with procaine anesthesia in experimental subjects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound for local anesthesia in research settings.

Issue 1: Complete or Partial Failure of this compound Anesthesia

Question: My experimental subject is showing signs of pain or incomplete sensory block after administering a standard dose of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Failure of this compound anesthesia can stem from several factors, ranging from procedural issues to the subject's underlying physiology. A systematic approach to troubleshooting is crucial for identifying the cause and achieving effective anesthesia.

Potential Causes & Troubleshooting Steps:

  • Improper Injection Technique: The anesthetic may not have been delivered to the precise location of the target nerve.

    • Solution: Review and refine your injection technique. For procedures like a sciatic nerve block in rats, ensure accurate anatomical landmarking. Consider using a nerve stimulator for precise needle placement.

  • Inadequate Anesthetic Dose or Volume: The administered dose or volume of this compound may be insufficient for the size of the subject or the targeted nerve.

    • Solution: Consult established dose guidelines for the specific animal model. For example, in rats, a common dose for a sciatic nerve block is 0.1 mL of 1% lidocaine, which can be used as a starting point for this compound, keeping in mind relative potencies. Dose adjustments may be necessary based on the experimental conditions.

  • Acidic Tissue pH: Inflamed or infected tissues have a lower (more acidic) pH, which can significantly reduce the efficacy of local anesthetics like this compound. This compound, a weak base, needs to be in its non-ionized form to cross the nerve membrane. In an acidic environment, a larger proportion of the anesthetic exists in its ionized form, which cannot readily penetrate the nerve sheath.

    • Solution: Buffer the this compound solution with sodium bicarbonate to raise its pH closer to physiological levels (pH 7.3-7.6). This increases the proportion of the non-ionized form, enhancing its ability to diffuse across the nerve membrane.

  • Genetic Resistance: The subject may have a genetic predisposition to local anesthetic resistance. This is often due to mutations in the genes encoding voltage-gated sodium channels (VGSCs), the primary target of local anesthetics. A notable example is a mutation in the SCN5A gene, which codes for the Nav1.5 sodium channel. While Nav1.7 is a key player in pain signaling, mutations in other sodium channel isoforms can also contribute to resistance.[1]

    • Solution: If genetic resistance is suspected, consider the following:

      • Increase Anesthetic Concentration: A higher concentration of this compound may be required to achieve a sufficient block.

      • Switch to a Different Class of Anesthetic: If an ester-type anesthetic like this compound is ineffective, consider an amide-type anesthetic (e.g., lidocaine, bupivacaine), as there may be differences in their interaction with mutated sodium channels.

      • Alternative Anesthetic Techniques: Explore regional nerve blocks that target the nerve at a more proximal location or consider systemic analgesia if appropriate for the experimental design.

  • Anatomical Variations: Individual anatomical variations in nerve location can lead to anesthetic failure even with proper technique.

    • Solution: Utilize imaging techniques, such as ultrasound guidance, to visualize the nerve and ensure accurate anesthetic delivery.

Experimental Workflow for Troubleshooting this compound Resistance

The following diagram outlines a logical workflow for addressing this compound anesthesia failure in an experimental setting.

G Troubleshooting Workflow for this compound Anesthesia Failure start Administer Standard this compound Dose assess Assess Anesthetic Efficacy (e.g., tail-flick, paw withdrawal) start->assess success Successful Anesthesia: Proceed with Experiment assess->success Effective failure Anesthesia Failure or Incomplete Block assess->failure Ineffective check_technique Step 1: Verify Injection Technique - Check anatomical landmarks - Consider nerve stimulator failure->check_technique re_administer Re-administer this compound with Corrected Technique check_technique->re_administer re_assess1 Re-assess Efficacy re_administer->re_assess1 re_assess1->success Effective increase_dose Step 2: Increase this compound Dose/Concentration - Consult dose-response data re_assess1->increase_dose Ineffective re_administer2 Administer Higher Dose increase_dose->re_administer2 re_assess2 Re-assess Efficacy re_administer2->re_assess2 re_assess2->success Effective buffer_solution Step 3: Buffer this compound Solution - Adjust pH to ~7.4 with NaHCO3 re_assess2->buffer_solution Ineffective administer_buffered Administer Buffered this compound buffer_solution->administer_buffered re_assess3 Re-assess Efficacy administer_buffered->re_assess3 re_assess3->success Effective alternative_anesthetic Step 4: Consider Alternative Anesthetic - Switch to an amide-type (e.g., lidocaine) - Explore regional block or systemic analgesia re_assess3->alternative_anesthetic Ineffective document Document Resistance and Consider Genetic Screening alternative_anesthetic->document

Troubleshooting workflow for this compound resistance.

Frequently Asked Questions (FAQs)

Q1: How does tissue pH affect this compound's effectiveness?

A1: this compound is a weak base. For it to block nerve conduction, it must first exist in its non-ionized (lipid-soluble) form to cross the nerve cell membrane. Once inside the nerve cell (axoplasm), it re-equilibrates, and the ionized (cationic) form binds to the voltage-gated sodium channels, causing the anesthetic effect. In healthy tissues with a normal physiological pH (around 7.4), a sufficient portion of the this compound is in the non-ionized form to be effective. However, in inflamed or infected tissues, the pH is lower (more acidic). This acidic environment shifts the equilibrium towards the ionized form of this compound, which cannot easily cross the nerve membrane. Consequently, less anesthetic reaches its target site inside the nerve, leading to reduced or failed anesthesia.

Q2: Are there any genetic factors that can make an experimental subject resistant to this compound?

A2: Yes, genetic factors, particularly mutations in the genes encoding voltage-gated sodium channels (VGSCs), can lead to resistance to local anesthetics like this compound. These channels are the primary targets of local anesthetics. Mutations can alter the structure of the binding site for the anesthetic, reducing its affinity and making the channel less susceptible to blockade. While several VGSC subtypes are involved in nerve conduction, mutations in the SCN5A gene, which encodes the Nav1.5 channel, have been linked to local anesthetic resistance in humans.[1] Although Nav1.7 is a key channel for pain transmission, the overall response to local anesthetics can be influenced by the function and structure of multiple sodium channel isoforms present in the nerve.

Q3: Can I pre-emptively buffer my this compound solution to improve its efficacy?

A3: Yes, buffering this compound solution with sodium bicarbonate to a pH between 7.3 and 7.6 is a common strategy to enhance its effectiveness, especially when injecting into potentially acidic tissues. However, it is important to note that increasing the pH of the anesthetic solution can decrease its stability and may cause it to precipitate. Therefore, buffered solutions should be prepared fresh before each use and visually inspected for any precipitation.

Q4: What are the signs of systemic toxicity from this compound, and how can it be avoided?

A4: Systemic toxicity can occur if this compound is absorbed into the bloodstream too rapidly or in excessive amounts. Early signs of central nervous system (CNS) toxicity include restlessness, tremors, and in severe cases, seizures. Cardiovascular toxicity can manifest as hypotension, arrhythmias, and cardiac arrest. To avoid systemic toxicity, always use the lowest effective dose, aspirate before injecting to prevent accidental intravascular administration, and be aware of the maximum recommended doses for the specific animal model.

Data Presentation

Table 1: Factors Influencing this compound Anesthetic Efficacy and Troubleshooting Strategies

FactorMechanism of ResistanceTroubleshooting StrategyExpected Outcome
Tissue pH In acidic environments (e.g., inflammation), this compound exists predominantly in its ionized form, which cannot readily cross the nerve membrane.Buffer the this compound solution with sodium bicarbonate to a pH of 7.3-7.6.Increased proportion of non-ionized this compound, enhanced nerve penetration, and improved anesthetic efficacy.
Genetic Variation Mutations in voltage-gated sodium channel genes (e.g., SCN5A) can alter the anesthetic binding site, reducing drug affinity.[1]Increase the concentration of this compound, switch to an amide-type local anesthetic (e.g., lidocaine), or use alternative anesthetic techniques.Overcoming the reduced affinity of the mutated channel or bypassing the resistance mechanism.
Injection Technique Failure to deposit the anesthetic solution in close proximity to the target nerve.Refine anatomical landmarking, use a nerve stimulator, or employ ultrasound guidance for precise needle placement.Accurate delivery of the anesthetic to the nerve, resulting in a successful block.
Anesthetic Dose Insufficient amount of anesthetic to block the required number of sodium channels for impulse interruption.Increase the volume or concentration of the this compound solution based on established guidelines and dose-response data.Achievement of the minimum anesthetic concentration required for a complete nerve block.

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solution

Objective: To prepare a buffered 1% this compound solution for subcutaneous injection in a rat model.

Materials:

  • This compound hydrochloride powder

  • Sterile water for injection

  • 8.4% sodium bicarbonate solution

  • Sterile vials

  • Sterile syringes and needles

  • pH meter or pH indicator strips

Methodology:

  • Prepare a 1% this compound HCl Solution:

    • Aseptically weigh 100 mg of this compound hydrochloride powder.

    • Dissolve the powder in 10 mL of sterile water for injection in a sterile vial to create a 1% (10 mg/mL) solution.

  • Buffering the Solution:

    • Caution: The addition of sodium bicarbonate can cause precipitation. Prepare the buffered solution immediately before use.

    • For every 9 mL of the 1% this compound HCl solution, add 1 mL of 8.4% sodium bicarbonate solution. This will result in a final volume of 10 mL.

    • Gently mix the solution.

  • pH Verification:

    • Using a sterile technique, take a small aliquot of the buffered solution to measure the pH.

    • The target pH is between 7.3 and 7.4. Adjust with small increments of sodium bicarbonate if necessary, being mindful of potential precipitation.

  • Visual Inspection:

    • Before administration, visually inspect the buffered solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should be discarded.

  • Administration:

    • Administer the freshly prepared buffered this compound solution according to the experimental protocol.

Protocol 2: Assessment of this compound Anesthesia Efficacy using a Rat Sciatic Nerve Block Model

Objective: To assess the efficacy of a this compound-induced sciatic nerve block in rats by measuring sensory and motor function.

Materials:

  • Prepared this compound solution (buffered or unbuffered)

  • Anesthesia machine with isoflurane

  • Nerve stimulator (optional)

  • Radiant heat source (for sensory testing)

  • Grip strength meter (for motor testing)

  • Stopwatch

Methodology:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane.

    • Shave the fur over the lateral aspect of the thigh.

    • Position the rat in lateral recumbency with the limb to be blocked uppermost.

  • Sciatic Nerve Block:

    • Identify the anatomical landmarks for the sciatic nerve (between the greater trochanter and the ischial tuberosity).

    • If using a nerve stimulator, insert the needle and advance it until motor stimulation (e.g., paw twitching) is observed at a low current (e.g., 0.2-0.5 mA).

    • Inject 0.1-0.2 mL of the this compound solution around the nerve.

  • Assessment of Sensory Block (Paw Withdrawal Latency):

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-injection, assess the sensory block.

    • Focus a radiant heat source on the plantar surface of the hind paw of the blocked limb.

    • Measure the time (in seconds) it takes for the rat to withdraw its paw (paw withdrawal latency).

    • A significant increase in paw withdrawal latency compared to baseline indicates a successful sensory block. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

  • Assessment of Motor Block (Grip Strength):

    • At the same time points, assess motor function using a grip strength meter.

    • Allow the rat to grasp the meter with the hind paw of the blocked limb and gently pull the animal backwards.

    • Record the maximum force exerted.

    • A significant decrease in grip strength compared to baseline indicates a successful motor block.

  • Data Analysis:

    • Compare the paw withdrawal latencies and grip strength measurements at each time point to the pre-injection baseline values.

    • Analyze the data using appropriate statistical methods to determine the onset, duration, and magnitude of the anesthetic block.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound anesthesia and potential mechanisms of resistance.

G Mechanism of Action of this compound and Resistance at the Voltage-Gated Sodium Channel cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) NaChannel_normal Voltage-Gated Sodium Channel (Nav) (Resting State) NaChannel_open Nav Channel (Open State) NaChannel_normal->NaChannel_open Depolarization NaChannel_inactive Nav Channel (Inactive State) NaChannel_open->NaChannel_inactive NaChannel_blocked This compound-Blocked Nav Channel NaChannel_open->NaChannel_blocked Na_ion_in Na+ NaChannel_open->Na_ion_in Influx NaChannel_inactive->NaChannel_normal Repolarization No_Action_Potential Blocked Action Potential NaChannel_blocked->No_Action_Potential NaChannel_mutated Mutated Nav Channel (Resistant) Procaine_ionized This compound (Ionized) Procaine_nonionized This compound (Non-ionized) Procaine_ionized->Procaine_nonionized Equilibrium (pH dependent) Procaine_nonionized_in This compound (Non-ionized) Procaine_nonionized->Procaine_nonionized_in Diffusion across membrane Na_ion_out Na+ Na_ion_out->NaChannel_open Influx Procaine_ionized_in This compound (Ionized) Procaine_ionized_in->NaChannel_open Binds to open/inactive channel Procaine_ionized_in->NaChannel_mutated Reduced Binding Affinity Procaine_nonionized_in->Procaine_ionized_in Re-equilibration Action_Potential Action Potential Propagation Na_ion_in->Action_Potential

This compound's mechanism of action and resistance.

G This compound's Potential Influence on the JAK2/STAT3 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Recruitment STAT3 STAT3 Receptor->STAT3 Recruitment pJAK2 p-JAK2 (Active) JAK2->pJAK2 pJAK2->Receptor Phosphorylates Receptor pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., pro-inflammatory mediators) Nucleus->Gene_Expression Induces This compound This compound This compound->JAK2 Inhibition This compound->STAT3 Inhibition

References

Strategies to prolong the duration of procaine's anesthetic effect

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding strategies to prolong the anesthetic effect of procaine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is an ester-type local anesthetic that functions primarily by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] Its mechanism involves several steps:

  • Penetration: The non-ionized, lipid-soluble form of this compound penetrates the nerve cell membrane.[1]

  • Ionization: Once inside the neuron's cytoplasm, the molecule re-ionizes.[1]

  • Channel Blockade: The ionized form of this compound binds to the inner portion of the voltage-gated sodium channels.[2]

  • Inhibition of Action Potential: This binding action prevents the influx of sodium ions, which is necessary for membrane depolarization. By stabilizing the membrane, it inhibits the initiation and propagation of nerve impulses (action potentials).[1][2][3] Consequently, the pain signal is not transmitted to the brain, resulting in local anesthesia.[1] this compound is metabolized in the plasma by the enzyme pseudocholinesterase.[1][4]

cluster_outside Extracellular Space cluster_membrane Neuronal Membrane cluster_inside Intracellular Space (Neuron) Procaine_lipid This compound (Lipid-Soluble) Procaine_ionized This compound (Ionized) Procaine_lipid->Procaine_ionized Penetrates Membrane Na_Channel_Closed Sodium Channel (Closed) Na_Channel_Blocked Sodium Channel (Blocked) Procaine_ionized->Na_Channel_Blocked Binds & Blocks No_AP No Action Potential (Anesthesia) Na_Channel_Blocked->No_AP Prevents Na+ Influx Nerve_Stimulus Nerve Stimulus Na_Influx Na+ Influx Nerve_Stimulus->Na_Influx Normally Triggers AP Action Potential (Pain Signal) Na_Influx->AP

Caption: this compound's mechanism of blocking sodium channels to prevent pain signals.

Q2: What are the primary strategies to prolong the duration of this compound's anesthetic effect?

There are three main strategies to extend the duration of local anesthetics like this compound:

  • Co-administration with Vasoconstrictors: Adding a vasoconstrictor, most commonly epinephrine (B1671497), reduces local blood flow. This slows the rate at which this compound is absorbed into systemic circulation, keeping it at the nerve site for a longer period.[4][5][6]

  • Use of Perineural Adjuvants: Certain drugs can be added to the this compound solution to enhance and prolong its effect. Common adjuvants include alpha-2 adrenergic agonists (clonidine, dexmedetomidine) and corticosteroids (dexamethasone).[7][8][9]

  • Advanced Drug Delivery Systems: Encapsulating this compound in carrier systems like liposomes, microspheres, or hydrogels allows for a slow, sustained release of the drug at the injection site, significantly extending the duration of anesthesia.[10][11][12]

cluster_strategies Core Strategies cluster_vaso_examples Examples cluster_adjuvants_examples Examples cluster_delivery_examples Examples MainGoal Prolong this compound's Anesthetic Effect Vaso Vasoconstriction MainGoal->Vaso Adjuvants Perineural Adjuvants MainGoal->Adjuvants Delivery Sustained-Release Delivery Systems MainGoal->Delivery Epinephrine Epinephrine Vaso->Epinephrine e.g. Dex Dexamethasone Adjuvants->Dex e.g. Clonidine Clonidine/ Dexmedetomidine (B676) Adjuvants->Clonidine e.g. Liposomes Liposomes Delivery->Liposomes e.g. Microspheres Microspheres Delivery->Microspheres e.g. Hydrogels Hydrogels Delivery->Hydrogels e.g.

Caption: Key strategies for extending the duration of this compound anesthesia.

Q3: How effective are adjuvants in prolonging local anesthesia?

Adjuvants can significantly prolong the duration of nerve blocks. However, their effectiveness varies. Dexamethasone and dexmedetomidine are among the most studied and effective agents.[13]

AdjuvantTypical Dose RangeProlongation of Analgesia (Approx.)Key Adverse EffectsCitation(s)
Epinephrine 1:200,000 (5 µg/mL)Varies; reduces absorptionTachycardia, hypertension[6]
Dexamethasone 4-8 mg (Perineural/IV)Up to 7-8 hoursMinimal with single dose[8][13]
Dexmedetomidine 50-100 µg4.5 - 5.25 hoursBradycardia, hypotension, sedation[7][8]
Clonidine 30-300 µg~2-3 hoursBradycardia, hypotension[7][8]
Buprenorphine 100-300 µgUp to 9 hoursPostoperative nausea and vomiting[7][13]

Note: Data is primarily from studies using long-acting local anesthetics like bupivacaine (B1668057) or ropivacaine (B1680718) but the principles are applicable to this compound. The exact duration will vary based on the specific nerve block, patient factors, and this compound concentration.

Troubleshooting Guides

Problem: The observed duration of this compound anesthesia is significantly shorter than expected in our animal model.

This is a common issue stemming from this compound's inherent properties and experimental variables. This compound is a short-acting anesthetic with vasodilatory effects, which accelerates its removal from the injection site.[4][14]

Possible Cause Troubleshooting Step Rationale
High Vascularity at Injection Site Co-administer with a vasoconstrictor like epinephrine (e.g., 1:200,000).Epinephrine constricts local blood vessels, reducing blood flow and slowing the systemic absorption of this compound, thereby increasing its local concentration and duration.[5][6]
Rapid Drug Clearance Formulate this compound within a sustained-release delivery system, such as liposomes or biodegradable microspheres.A carrier system physically retains the drug at the site of injection and releases it slowly over an extended period, overcoming the rapid clearance of the free drug.[10][15][16]
Suboptimal Dosing or Concentration Review literature for the specific nerve block and animal model to ensure the dose and concentration are adequate. Perform a dose-ranging study.An insufficient dose may not achieve a complete or lasting block. The concentration can affect the degree of motor blockade and duration.[5][6]
Variability in Anatomy or Metabolism Increase the number of subjects (N) in your study groups to account for biological variability. Ensure consistent injection technique.Individual differences in nerve location or metabolic enzyme activity can affect anesthetic duration and efficacy.[17]
Inaccurate Assessment of Anesthesia Use a standardized, quantitative method to assess sensory and motor block at regular, predefined intervals.Subjective or inconsistent testing can lead to misinterpretation of the true duration of the anesthetic effect. A clear protocol ensures reliable data.[18][19]

Experimental Protocols

Protocol: Assessing Anesthetic Duration of a Novel this compound Formulation in a Rat Sciatic Nerve Block Model

This protocol provides a method to evaluate and compare the duration of sensory and motor blockade of a new this compound formulation against a control.

1. Materials and Reagents:

  • Test Formulation (e.g., this compound-loaded microspheres)

  • Control Formulation (e.g., 2% this compound HCl solution)

  • Vehicle/Placebo Control (e.g., Saline or empty microspheres)

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane or similar inhalant anesthetic for brief sedation

  • Insulin syringes (29-gauge)

  • Forceps with a toothed tip (for sensory testing)

  • Hot plate or radiant heat source with temperature control (for thermal latency testing)

2. Animal Preparation and Injection Procedure:

  • Briefly anesthetize the rat with isoflurane.

  • Shave the fur over the hip and thigh of the hind limb to be injected.

  • Position the animal in a lateral position with the injection site up.

  • Identify the injection site in the sciatic notch, located between the greater trochanter and the ischial tuberosity.

  • Insert the needle perpendicular to the skin until it contacts the bone of the notch. Withdraw slightly.

  • Inject a standardized volume (e.g., 0.1-0.2 mL) of the test, control, or placebo solution.[18]

3. Assessment of Motor and Sensory Blockade:

  • Establish a baseline score for each rat before injection (Time 0).

  • Perform assessments at predefined intervals (e.g., every 15-30 minutes initially, then hourly) until normal function returns.[18]

  • Motor Block Assessment:

    • Observe the rat's gait and posture.

    • Gently extend the hind limb and observe for withdrawal reflex.

    • Score on a scale (e.g., 0 = Normal motor function; 1 = Splayed toes, some impairment; 2 = Foot drop, severe impairment; 3 = Complete paralysis of the limb).

  • Sensory Block (Nociceptive) Assessment:

    • Mechanical Threshold: Apply a pinch to the lateral aspect of the paw using forceps. Observe for a withdrawal reflex.

    • Thermal Latency (Hargreaves Test): Place the rat on a glass surface and apply a radiant heat source to the plantar surface of the paw. Record the time (in seconds) until paw withdrawal. A cutoff time (e.g., 20 seconds) should be set to prevent tissue damage.[20]

    • Score on a binary scale (0 = Response present; 1 = Response absent/delayed beyond cutoff).

4. Data Analysis:

  • Define the "duration of block" as the time from injection until the return to baseline scores for both motor and sensory tests.

  • Calculate the mean duration and standard deviation for each experimental group.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the durations between the test, control, and placebo groups.

Start Start: Animal Acclimation & Group Assignment Baseline 1. Establish Baseline Sensory & Motor Scores (Time 0) Start->Baseline Anesthesia 2. Anesthetize Rat (e.g., Isoflurane) Baseline->Anesthesia Injection 3. Inject Formulation into Sciatic Notch Anesthesia->Injection Assessment 4. Perform Sensory & Motor Assessments at Predefined Intervals Injection->Assessment Return Is Function Normal? Assessment->Return Return->Assessment No Record 5. Record Time of Return to Baseline Return->Record Yes Analysis 6. Data Analysis: Compare Durations Between Groups Record->Analysis End End Analysis->End

Caption: Experimental workflow for assessing the duration of a local anesthetic.

References

Technical Support Center: Managing Allergic Reactions to Procaine's Metabolite PABA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing allergic reactions to para-aminobenzoic acid (PABA), a metabolite of procaine.

Frequently Asked Questions (FAQs)

Q1: What is PABA and why is it a concern in research involving this compound?

A1: Para-aminobenzoic acid (PABA) is the primary metabolite of this compound and other ester-type local anesthetics.[1] It is a known sensitizing agent that can elicit allergic reactions.[1] In a research context, when studying this compound or similar compounds, it is crucial to consider the potential for PABA-induced hypersensitivity, which can manifest as allergic contact dermatitis, photocontact dermatitis, and in rare cases, systemic reactions like urticaria or anaphylaxis.[1]

Q2: What are the different types of allergic reactions to PABA?

A2: PABA can induce both immediate (Type I) and delayed (Type IV) hypersensitivity reactions.

  • Type I Hypersensitivity: This is an IgE-mediated response that occurs rapidly upon exposure to the allergen in a sensitized individual.[2] It involves the cross-linking of IgE on mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators.[2] Clinically, this can present as urticaria (hives), angioedema, and in severe cases, anaphylaxis.[1]

  • Type IV Hypersensitivity: This is a delayed, T-cell-mediated response that typically develops 24-72 hours after exposure.[3] It is the mechanism behind allergic contact dermatitis, characterized by redness, itching, and blistering of the skin at the site of contact.[1]

Q3: What is the likelihood of cross-reactivity between PABA and other compounds?

A3: There is a significant potential for cross-reactivity between PABA and other structurally similar compounds. Researchers should be aware of this when designing experiments and interpreting results. Key cross-reactive groups include:

  • PABA esters: Commonly used in sunscreens (e.g., glyceryl PABA, padimate O).[1]

  • Other ester-type local anesthetics: Such as benzocaine (B179285) and tetracaine.[1]

  • Paraphenylenediamine (PPD): Found in hair dyes.[1]

  • Sulfonamides: A class of antibiotics.[3]

  • Azo dyes: Used in textiles and food.[1]

Data Presentation: Quantitative Insights into PABA-Related Hypersensitivity

The following tables summarize key quantitative data related to PABA hypersensitivity and cross-reactivity.

Table 1: Incidence of Allergic Reactions to PABA and Related Compounds

AllergenPopulationIncidence of Positive ReactionReference
PABA (in sunscreens)General Population (historical data)Historically a common cause of photocontact dermatitis, now seldom used in sunscreens.[1][1]
Benzocaine (metabolizes to PABA)Patients with suspected contact dermatitisUp to 5% of individuals exposed to topical products containing benzocaine may develop a positive skin test.[3][3]
Ester-type local anesthetics (in general)General PopulationHigher incidence of allergic reactions compared to amide-type local anesthetics due to the PABA metabolite.[4][4]

Table 2: Cross-Reactivity Rates with PABA and Structurally Related Compounds

Primary AllergenCross-Reactive CompoundPercentage of Cross-ReactivityReference
BenzocaineParabens32% of benzocaine-sensitive individuals were also allergic to parabens in one study.[5]
Paraphenylenediamine (PPD)Parabens14% of PPD-sensitive individuals were also allergic to parabens in the same study.[5]

Experimental Protocols

Protocol 1: Patch Testing for PABA-Induced Allergic Contact Dermatitis (Type IV Hypersensitivity)

This protocol is the gold standard for diagnosing delayed-type hypersensitivity to PABA.[1]

Materials:

  • PABA, 10% in petrolatum (pet.)

  • Finn Chambers® or similar occlusion system

  • Hypoallergenic tape

  • Negative control (petrolatum alone)

  • Positive control (e.g., nickel sulfate (B86663) for known nickel-allergic subjects)

  • Marker for application sites

Methodology:

  • Application: Apply a small amount of 10% PABA in petrolatum to a Finn Chamber. Apply the chamber to a clear area of skin on the upper back. Similarly, apply the negative control.

  • Occlusion: Secure the chambers with hypoallergenic tape. Instruct the subject to keep the area dry and to avoid activities that may dislodge the patches.

  • Removal: After 48 hours, remove the patches and mark the application sites.

  • Reading:

    • First Reading: Perform an initial reading 30-60 minutes after patch removal.

    • Second Reading: Perform a second reading at 72 or 96 hours.

  • Interpretation of Results: Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction (pustules, necrosis, or a "glazed" appearance)

Protocol 2: In Vitro Assessment of PABA-Induced Hypersensitivity: Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay to detect immediate-type (IgE-mediated) hypersensitivity by measuring the upregulation of activation markers on basophils.[4][6]

Materials:

  • Fresh heparinized whole blood from the subject

  • PABA solution (prepare a stock solution and serial dilutions in appropriate buffer)

  • Positive control: Anti-FcεRI antibody or fMLP

  • Negative control: Stimulation buffer alone

  • Staining antibodies: Anti-CD63-FITC, Anti-CCR3-PE (or other basophil markers)

  • Lysis buffer

  • Flow cytometer

Methodology:

  • Blood Collection: Collect fresh whole blood into heparin-containing tubes. The test should be performed within 4 hours of collection.

  • Stimulation:

    • In a 96-well plate, add 50 µL of whole blood to each well.

    • Add 50 µL of the PABA dilutions, positive control, and negative control to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

  • Staining:

    • Add the staining antibodies (e.g., anti-CD63-FITC and anti-CCR3-PE) to each well.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Lysis:

    • Add lysis buffer to lyse the red blood cells.

    • Incubate for 10 minutes at room temperature.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the basophil population (e.g., CCR3-positive, low side scatter).

    • Determine the percentage of activated basophils (CD63-positive) for each condition.

    • A positive result is a significant increase in the percentage of CD63-positive basophils in the PABA-stimulated samples compared to the negative control.

Troubleshooting Guides

Issue 1: High background in in vitro assays (e.g., BAT).

  • Possible Cause: Spontaneous basophil activation.

  • Troubleshooting Steps:

    • Ensure the blood sample is fresh (ideally less than 4 hours old).

    • Handle the blood sample gently to avoid mechanical activation.

    • Check the quality of reagents and use a fresh buffer.

    • Verify that the subject has not had a recent allergic reaction or infection.

Issue 2: Inconsistent results in patch testing.

  • Possible Cause: Improper application, reading, or irritant reaction.

  • Troubleshooting Steps:

    • Ensure proper occlusion of the patch for the full 48 hours.

    • Adhere strictly to the reading times (48 and 72/96 hours).

    • Differentiate between a true allergic reaction (erythema, papules, vesicles) and an irritant reaction (sharply demarcated erythema, "glazed" appearance).

    • Consider the vehicle for PABA; in some cases, an alcohol-based vehicle may be necessary to elicit a reaction.[7]

Issue 3: Difficulty distinguishing between an irritant and an allergic response in cell-based assays.

  • Possible Cause: Cytotoxicity of the test compound at high concentrations.

  • Troubleshooting Steps:

    • Perform a dose-response curve to identify the optimal concentration range for stimulation without causing cytotoxicity.

    • Include a cell viability dye in the assay to exclude dead cells from the analysis.

    • Compare the cellular morphology and marker expression profile to known irritants and allergens as controls.

Mandatory Visualizations

Signaling Pathways

Type_I_Hypersensitivity cluster_sensitization Sensitization Phase cluster_effector Effector Phase (Re-exposure) PABA PABA (Hapten) HaptenCarrier Hapten-Carrier Complex PABA->HaptenCarrier binds Carrier Carrier Protein Carrier->HaptenCarrier APC Antigen Presenting Cell (APC) HaptenCarrier->APC uptake Th2 Th2 Cell APC->Th2 presents antigen BCell B Cell Th2->BCell activates PlasmaCell Plasma Cell BCell->PlasmaCell differentiates IgE PABA-specific IgE PlasmaCell->IgE produces MastCell Mast Cell / Basophil IgE->MastCell binds to FcεRI Mediators Histamine, Leukotrienes, etc. MastCell->Mediators degranulation Symptoms Urticaria, Angioedema, Anaphylaxis Mediators->Symptoms cause PABA_re PABA PABA_re->MastCell cross-links IgE

Caption: Type I (IgE-Mediated) Hypersensitivity to PABA.

Type_IV_Hypersensitivity cluster_sensitization_IV Sensitization Phase cluster_effector_IV Elicitation Phase (Re-exposure) PABA_IV PABA (Hapten) HaptenCarrier_IV Hapten-Carrier Complex PABA_IV->HaptenCarrier_IV binds Carrier_IV Carrier Protein Carrier_IV->HaptenCarrier_IV Langerhans Langerhans Cell (APC) HaptenCarrier_IV->Langerhans uptake TCell Naive T Cell Langerhans->TCell presents antigen in lymph node MemoryTCell Memory Th1 Cell TCell->MemoryTCell differentiates MemoryTCell_re Memory Th1 Cell Cytokines IFN-γ, TNF-α MemoryTCell_re->Cytokines releases Macrophage Macrophage Cytokines->Macrophage activates Inflammation Inflammation Macrophage->Inflammation mediates Symptoms_IV Allergic Contact Dermatitis Inflammation->Symptoms_IV PABA_IV_re PABA PABA_IV_re->MemoryTCell_re activates

Caption: Type IV (T-Cell-Mediated) Hypersensitivity to PABA.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for Investigating PABA Hypersensitivity start Suspected PABA Hypersensitivity in Experimental System is_in_vivo In Vivo Model? start->is_in_vivo patch_test Perform Patch Test is_in_vivo->patch_test Yes is_in_vitro In Vitro Assay? is_in_vivo->is_in_vitro No analyze_in_vivo Analyze Patch Test Results (ICDRG) patch_test->analyze_in_vivo bat_ltt Perform BAT / LTT is_in_vitro->bat_ltt Yes analyze_in_vitro Analyze Flow Cytometry / Proliferation Data bat_ltt->analyze_in_vitro conclusion Conclusion on Hypersensitivity Potential analyze_in_vivo->conclusion troubleshoot Troubleshoot Assay analyze_in_vivo->troubleshoot Inconclusive analyze_in_vitro->conclusion analyze_in_vitro->troubleshoot Inconclusive troubleshoot->start

Caption: Workflow for PABA Hypersensitivity Investigation.

Logical Relationships

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for In Vitro PABA Assays start Unexpected Positive/Negative Result check_controls Were positive and negative controls valid? start->check_controls check_reagents Check Reagent Quality and Concentration check_controls->check_reagents No check_cells Assess Cell Viability and Donor Variability check_controls->check_cells Yes repeat_exp Repeat Experiment check_reagents->repeat_exp check_protocol Review Experimental Protocol for Deviations check_cells->check_protocol check_protocol->repeat_exp

Caption: Troubleshooting Flowchart for In Vitro PABA Assays.

References

Adjusting procaine infusion rates to avoid cardiovascular side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with procaine infusions. The information aims to help users adjust infusion rates to avoid cardiovascular side effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed during this compound infusion?

A1: this compound administration can lead to dose-dependent cardiovascular side effects. The most common effects include changes in heart rate and blood pressure.[1][2] At lower doses, this compound may cause an increase in heart rate (tachycardia), while higher doses can lead to a decrease in heart rate (bradycardia) and low blood pressure (hypotension).[3] In severe cases, high concentrations of this compound can result in arrhythmias, heart block, and even cardiac arrest.[2][3]

Q2: What is the mechanism behind this compound-induced cardiotoxicity?

A2: this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in nerve and cardiac cell membranes.[4][5][6] This action inhibits the influx of sodium ions required for the initiation and conduction of nerve impulses and cardiac action potentials.[4][5][6] By blocking these channels in the heart, this compound can slow down cardiac conduction, alter the heart's rhythm, and depress myocardial contractility, leading to the observed cardiovascular side effects.[1][7][8]

Q3: Are there recommended starting infusion rates for preclinical studies?

A3: Starting infusion rates for this compound in preclinical studies can vary depending on the animal model and the specific experimental goals. However, based on available data, it is advisable to begin with a low infusion rate and titrate upwards while closely monitoring cardiovascular parameters. For instance, in some animal models, intravenous doses of 5-10 mg/kg have been shown to increase heart rate, while doses of 15 mg/kg and higher are associated with a decrease in heart rate.[9] A continuous intravenous infusion rate of 2 mg/kg/min has been used in some studies as a supplement to general anesthesia.[10] Researchers should always consult relevant literature for their specific animal model and start with the lowest effective dose.

Q4: What cardiovascular parameters should be monitored during a this compound infusion experiment?

A4: Continuous monitoring of key cardiovascular parameters is crucial for ensuring the safety of the animal subject. Essential parameters to monitor include:

  • Electrocardiogram (ECG): To detect changes in heart rate, rhythm, and conduction, such as PR and QRS interval prolongation.[2][11]

  • Blood Pressure: Continuous measurement of arterial blood pressure is critical to detect hypotension.[2][10]

  • Heart Rate: To monitor for tachycardia or bradycardia.[10]

  • Pulse Oximetry: To ensure adequate oxygen saturation, which can be affected by severe cardiovascular depression.[12]

Q5: How can the anesthetic used in an experiment influence this compound's cardiovascular effects?

A5: The choice of anesthetic can significantly impact the cardiovascular response to this compound. For example, in rats anesthetized with pentobarbital, this compound is more likely to cause a depressor (hypotensive) response.[9] In contrast, in conscious or urethane-anesthetized rats, a pressor (hypertensive) response may be observed.[9] Researchers should be aware of these potential interactions and consider the anesthetic as a variable when interpreting cardiovascular data.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Drop in Blood Pressure (Hypotension) This compound-induced vasodilation and/or myocardial depression.1. Immediately reduce the this compound infusion rate by 25-50%. 2. If hypotension persists, pause the infusion. 3. Administer intravenous fluids to increase circulating volume. 4. Consider the use of a vasopressor agent if hypotension is severe and unresponsive to fluid administration, in accordance with your approved animal protocol.
Significant Decrease in Heart Rate (Bradycardia) High concentration of this compound leading to depression of the sinoatrial node.1. Reduce the this compound infusion rate immediately. 2. If bradycardia is severe (e.g., a drop of more than 30% from baseline), stop the infusion. 3. If necessary and in line with your protocol, consider administering an anticholinergic agent like atropine (B194438) to increase heart rate.
Appearance of Cardiac Arrhythmias on ECG This compound-induced alterations in cardiac conduction and repolarization.1. Stop the this compound infusion immediately. 2. Analyze the type of arrhythmia to determine the appropriate intervention. 3. Ensure adequate oxygenation and correct any electrolyte imbalances. 4. For ventricular arrhythmias, antiarrhythmic drugs may be considered, but their use should be carefully evaluated as they can also have cardiovascular effects.
Initial Increase in Heart Rate (Tachycardia) Sympathetic stimulation at lower this compound concentrations.1. Continue to monitor the heart rate closely. 2. Be prepared to reduce the infusion rate if the tachycardia becomes excessive or is accompanied by other adverse effects. 3. This initial tachycardia may be followed by bradycardia as the this compound concentration increases.

Experimental Protocols

General Protocol for Continuous this compound Infusion in a Rodent Model
  • Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent, considering its potential interactions with this compound.[9] Surgically implant catheters for drug infusion (e.g., in the femoral vein) and for continuous blood pressure monitoring (e.g., in the femoral artery). Place ECG leads for continuous monitoring.

  • Baseline Monitoring: Before starting the infusion, record stable baseline cardiovascular parameters for at least 15-20 minutes. This includes heart rate, blood pressure, and ECG.

  • Preparation of this compound Solution: Prepare a sterile solution of this compound hydrochloride at the desired concentration (e.g., 1% or 2%) in saline.

  • Initiation of Infusion: Begin the infusion at a low rate (e.g., starting with a dose that is a fraction of the known effective dose from the literature).

  • Titration and Monitoring:

    • Continuously monitor cardiovascular parameters.

    • After an equilibration period at the initial infusion rate (e.g., 10-15 minutes), if no adverse effects are observed and the desired effect is not achieved, the infusion rate can be incrementally increased.

    • Allow for a stabilization period after each rate adjustment.

  • Defining Critical Thresholds: Establish clear thresholds for intervention. For example:

    • A decrease in mean arterial pressure of more than 20-25% from baseline.

    • A decrease in heart rate of more than 20-30% from baseline.

    • The appearance of significant arrhythmias on the ECG.

  • Intervention: If any of the critical thresholds are met, follow the recommendations in the Troubleshooting Guide.

  • Post-Infusion Monitoring: After the infusion is complete, continue to monitor the animal until all cardiovascular parameters return to baseline and the animal has fully recovered from anesthesia.

Quantitative Data Summary
Animal Model Dose / Infusion Rate Cardiovascular Effect Reference
Rat (pentobarbital anesthesia)0.31 and 1.25 mg/kg i.v.Depressor response (hypotension)[9]
Rat (conscious, restrained)1.25 mg/kg i.v.Pressor response (hypertension)[9]
Dog (conscious)2% this compound infusion into pericardial spaceIncreased heart rate and mean arterial pressure[13]
Human (enflurane-pancuronium anesthesia)2 mg/kg/min i.v.Decreased systemic vascular resistance and mean arterial pressure; no significant change in heart rate[10]

Visualizations

Procaine_Cardiotoxicity_Pathway This compound This compound Infusion VGSC Voltage-Gated Sodium Channels (Nav1.5) in Cardiomyocytes This compound->VGSC Blocks Vasodilation Vasodilation This compound->Vasodilation Na_Influx Decreased Sodium Influx (Phase 0 of Action Potential) VGSC->Na_Influx Leads to Conduction Slowed Cardiac Conduction (Widened QRS on ECG) Na_Influx->Conduction Repolarization Altered Repolarization (Changes in QT interval) Na_Influx->Repolarization Contractility Decreased Myocardial Contractility Na_Influx->Contractility Arrhythmia Arrhythmias Conduction->Arrhythmia Bradycardia Bradycardia Conduction->Bradycardia Repolarization->Arrhythmia Hypotension Hypotension Contractility->Hypotension Vasodilation->Hypotension

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow Start Start: Animal Preparation (Anesthesia, Catheterization) Baseline Record Baseline Cardiovascular Parameters (ECG, BP, HR) Start->Baseline Infusion Initiate this compound Infusion (Low Rate) Baseline->Infusion Monitor Continuous Monitoring Infusion->Monitor Threshold Adverse Effects Threshold Met? (Hypotension, Bradycardia, Arrhythmia) Monitor->Threshold End End of Experiment & Post-Infusion Monitoring Monitor->End Experiment Complete Adjust Adjust Infusion Rate (Reduce or Stop) Threshold->Adjust Yes Continue Continue Experiment with Titration Threshold->Continue No Adjust->Monitor Continue->Monitor

Caption: Experimental workflow for adjusting this compound infusion.

References

Technical Support Center: Procaine Hydrochloride Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for improving the purity of synthesized procaine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of pure this compound hydrochloride?

A1: Pure this compound hydrochloride is a white crystalline powder.[1][2][3] It is highly soluble in water, soluble in ethanol (B145695), and only slightly soluble in chloroform.[4] Key identification metrics include its melting point and spectral data. Any deviation from these established properties can indicate the presence of impurities.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReferences
Molecular FormulaC₁₃H₂₀N₂O₂·HCl[1]
Molecular Weight272.77 g/mol [1]
AppearanceWhite crystalline powder[1][2][3]
Melting Point154-158°C[1][3][5]
Solubility in WaterVery soluble[5]
pH (5% solution)5.0 - 6.0[5]

Q2: What are the common impurities encountered during the synthesis of this compound hydrochloride?

A2: Impurities in synthesized this compound hydrochloride can originate from starting materials, by-products, or degradation products.[6] Common related substances include unreacted starting materials like 4-aminobenzoic acid (PABA) and 2-(diethylamino)ethanol (B1670525), as well as products from side reactions or degradation, such as hydrolysis products.[6] Residual solvents from the synthesis and purification steps are also a potential source of impurity.[6]

Table 2: Common Impurities in this compound Hydrochloride Synthesis

Impurity NameChemical StructureLikely Origin
4-Aminobenzoic acid (PABA)C₇H₇NO₂Unreacted starting material[6][7]
2-(Diethylamino)ethanolC₆H₁₅NOUnreacted starting material[6]
p-Nitrobenzoic acidC₇H₅NO₄Incomplete reduction of the nitro intermediate[8][9]
This compound N-OxideC₁₃H₂₀N₂O₃Oxidation by-product[10]

Q3: Which analytical methods are recommended for assessing the purity of this compound hydrochloride?

A3: Several analytical techniques can be used to determine the purity of this compound hydrochloride. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying this compound hydrochloride and its related impurities.[11][12][13] Other methods include potentiometric titration, which is an official method for assay determination, and spectrophotometry.[14] Physical characterization methods like melting point determination are also crucial, as a broad or depressed melting range suggests the presence of impurities.[15]

Troubleshooting Guide

Q4: My synthesized this compound hydrochloride has a low and broad melting point range (e.g., 148-153°C). What is the likely cause and how can it be resolved?

A4: A low and broad melting point is a classic indicator of an impure compound. The presence of unreacted starting materials, by-products, or residual solvents disrupts the crystal lattice, leading to a depression and broadening of the melting point.

Solution: The most effective way to address this is through recrystallization. This process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals while the impurities remain in the solvent. A second recrystallization may be necessary to achieve high purity.

G Troubleshooting: Low/Broad Melting Point cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Action cluster_3 Verification start Low & Broad Melting Point (e.g., 148-153°C) cause Indicates Presence of Impurities (e.g., starting materials, by-products, residual solvents) start->cause Why? action Purify via Recrystallization cause->action How to Fix? protocol Follow Recrystallization Protocol action->protocol verify Dry Purified Crystals protocol->verify retest Re-measure Melting Point verify->retest pass Sharp Melting Point (154-158°C) retest->pass Success fail Still Low/Broad retest->fail Failure repeat Consider Second Recrystallization or Alternative Solvent fail->repeat

Caption: Troubleshooting flowchart for an impure product.

Q5: My final product is off-white or yellowish. What causes this discoloration and how can I obtain a pure white product?

A5: A yellowish tint in the final product often indicates the presence of oxidative impurities or colored by-products formed during the synthesis, particularly if starting with p-nitrobenzoic acid and the reduction step is incomplete.

Solution: Treatment with activated carbon during the purification process can effectively remove colored impurities. During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added. The solution is then hot-filtered to remove the carbon (and the adsorbed impurities) before cooling to induce crystallization.

Q6: My HPLC analysis shows a significant peak corresponding to 4-aminobenzoic acid (PABA). How can I remove this impurity?

A6: The presence of PABA indicates an incomplete esterification reaction. Due to differences in solubility between PABA and this compound hydrochloride, this impurity can typically be removed through careful recrystallization.

Solution: Selecting an appropriate solvent system for recrystallization is key. An ethanol/water mixture is often effective. This compound hydrochloride is soluble in hot ethanol and less soluble in cold, while PABA has different solubility characteristics, allowing for separation upon cooling. Washing the filtered crystals with a small amount of cold solvent can also help remove residual PABA.

Q7: The yield after recrystallization is very low. How can I improve it?

A7: A low yield during recrystallization can be due to several factors: using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

Solution:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.

  • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before performing a hot filtration to prevent the product from crystallizing out on the filter paper.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is a common laboratory-scale synthesis involving the esterification of p-nitrobenzoic acid followed by reduction.

  • Esterification: In a round-bottom flask, combine p-nitrobenzoic acid (1 eq.), 2-(diethylamino)ethanol (1.1 eq.), and an appropriate solvent like xylene.[8][9] Heat the mixture to reflux (approx. 141-143°C) and remove the water formed during the reaction using a Dean-Stark apparatus.[8] Monitor the reaction for completion (typically 8-12 hours).[8]

  • Work-up: After cooling, the solvent is typically removed under reduced pressure. The resulting intermediate ester is then dissolved in dilute hydrochloric acid.[8]

  • Reduction: The solution of the nitro-ester hydrochloride is transferred to a hydrogenation reactor. A catalyst, such as Ni powder or Pb/C, is added.[8] The mixture is subjected to hydrogen gas under pressure (e.g., 10-20 atm) at an elevated temperature (e.g., 50-120°C) until the reduction of the nitro group is complete.[8]

  • Isolation: After the reaction, the catalyst is removed by filtration. The this compound hydrochloride is then precipitated from the filtrate, often by cooling and salting out.[8] The crude product is collected by filtration.

G This compound HCl Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Quality Control ester Esterification: p-Nitrobenzoic Acid + 2-(Diethylamino)ethanol reduct Reduction of Nitro Group (e.g., Catalytic Hydrogenation) ester->reduct isolate Isolation of Crude This compound HCl reduct->isolate dissolve Dissolve Crude Product in Minimum Hot Solvent isolate->dissolve charcoal Add Activated Carbon (Optional, for color removal) dissolve->charcoal filter_hot Hot Filtration to Remove Insolubles charcoal->filter_hot cool Slow Cooling to Induce Crystallization filter_hot->cool filter_cold Collect Crystals by Vacuum Filtration cool->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry Purified Crystals wash->dry analysis Purity Analysis (HPLC, Melting Point) dry->analysis

Caption: General workflow for synthesis and purification.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent should dissolve the this compound hydrochloride well at high temperatures but poorly at low temperatures. Ethanol, or an ethanol/water mixture, is commonly used.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution briefly.

  • Hot Filtration: Pre-heat a funnel and a new flask. Filter the hot solution quickly to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 105°C for 2 hours), to remove any residual solvent.[5]

Protocol 3: Purity Assessment by HPLC

This is a general protocol; specific parameters may need optimization.

  • Column: Use a reverse-phase column, such as a C18 or a specialized column like Newcrom R1.[11]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[11][12] For example, a mixture of acetonitrile, water, and phosphoric acid can be effective.[11]

  • Detection: Set the UV detector to an appropriate wavelength, such as 280 nm or 292 nm, to detect this compound hydrochloride and its potential impurities.[13][16]

  • Sample Preparation: Prepare a standard solution of known concentration using a this compound hydrochloride reference standard. Dissolve the synthesized sample in the mobile phase to create the sample solution.[5]

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Compare the retention times and peak areas to identify and quantify this compound hydrochloride and any impurities present. The purity can be calculated based on the relative peak areas.

References

Technical Support Center: Enhancing Procaine Efficacy in Inflamed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with procaine in inflamed tissues.

Frequently Asked Questions (FAQs)

Q1: Why is the anesthetic effect of this compound reduced in inflamed tissues?

A1: The efficacy of this compound, a weak base, is significantly diminished in inflamed tissues due to two primary physiological changes:

  • Tissue Acidosis: Inflammatory processes lower the local tissue pH (acidosis).[1][2] this compound needs to be in its un-ionized (uncharged) form to penetrate the nerve cell membrane and block sodium channels.[3][4] In an acidic environment, a larger proportion of this compound molecules become ionized (protonated), which prevents them from crossing the lipid-rich nerve membrane to reach their site of action.[2][3][5]

  • Increased Vasodilation: Inflammation causes local blood vessels to dilate, increasing blood flow to the area.[1][3] This increased perfusion leads to a more rapid removal of the this compound from the injection site, shortening its duration of action and reducing its effective concentration at the nerve.[1]

Q2: What is the pKa of this compound and how does it relate to its activity in inflamed tissue?

A2: The pKa of this compound is approximately 8.9.[6] The pKa is the pH at which 50% of the drug is in its ionized form and 50% is in its un-ionized form. Since the pH of inflamed tissue can drop to 5.0 or lower from a normal physiological pH of 7.4, the Henderson-Hasselbalch equation predicts that a much larger fraction of this compound will exist in the ineffective, ionized state.[2][7]

Q3: How can I counteract the effect of low pH on this compound's efficacy?

A3: The most common and effective strategy is to alkalinize the this compound solution by adding a buffering agent, typically sodium bicarbonate, immediately before administration.[8] This raises the pH of the anesthetic solution, increasing the concentration of the un-ionized form of this compound, which can more readily diffuse across the nerve membrane.[8] This technique can lead to a faster onset of anesthesia and may reduce injection pain.[9]

Q4: What is the role of vasoconstrictors when using this compound in inflamed areas?

A4: Vasoconstrictors, such as epinephrine (B1671497), are often co-administered with this compound to counteract the vasodilation associated with inflammation.[10] By constricting local blood vessels, epinephrine reduces blood flow, thereby slowing the systemic absorption of this compound.[1][3] This keeps the anesthetic at the target site for a longer duration, increasing both the intensity and duration of the nerve block.[10]

Q5: Are there alternative delivery systems to improve this compound's performance in inflamed tissue?

A5: Yes, novel drug delivery systems can enhance this compound's efficacy. Liposomal encapsulation is a promising approach.[1] Encapsulating this compound in liposomes can protect the drug from the acidic environment and provide a sustained release at the target site, prolonging its anesthetic effect.[11] Nanostructured lipid carriers have also been shown to improve the delivery and efficacy of local anesthetics in inflamed tissues.[12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Complete or near-complete failure of anesthesia. The acidic environment of the inflamed tissue is severely limiting the penetration of this compound into the nerve cells.1. Buffer the this compound solution with 8.4% sodium bicarbonate immediately prior to injection to raise the pH.[8] 2. Consider using a nerve block technique at a site distant from the inflammation to bypass the acidic environment.[3]
Short duration of anesthetic action. Increased blood flow due to inflammation is rapidly clearing the this compound from the injection site.1. Co-administer this compound with a vasoconstrictor like epinephrine to reduce local blood flow.[10] 2. Investigate the use of a liposomal formulation of this compound for a more sustained release.[11]
Injection is particularly painful for the subject. The commercial preparation of this compound is acidic to improve its shelf-life and water solubility.[8]1. Buffering the this compound solution with sodium bicarbonate not only improves efficacy but has also been shown to reduce the pain of injection.[3][9]
Inconsistent results between experiments. The degree of inflammation and resulting tissue acidosis may vary between experimental subjects or models.1. Standardize the inflammation induction protocol to ensure a more consistent inflammatory state. 2. Measure the tissue pH at the injection site in a subset of animals to correlate with anesthetic efficacy.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound and Tissue pH

ParameterValueReference
This compound pKa8.9[6]
Normal Physiological Tissue pH~7.4[6]
pH of Inflamed TissueCan drop to 5.0[7]

Table 2: Common Adjuvants for Local Anesthetics

Adjuvant ClassExampleMechanism of Action
VasoconstrictorsEpinephrineReduces local blood flow, slowing anesthetic clearance.[10][13]
Alkalinizing AgentsSodium BicarbonateIncreases the pH of the anesthetic solution, enhancing the proportion of the active, un-ionized form.[8][14]
CorticosteroidsDexamethasonePotent anti-inflammatory effects that may also have a local action on nerve fibers.[13][15]
Alpha-2 Adrenergic AgonistsClonidine, DexmedetomidineAntinociceptive properties mediated by alpha-2 adrenoceptor activation.[15]

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solution

Objective: To prepare a pH-adjusted solution of this compound to enhance its efficacy in acidic tissues.

Materials:

  • This compound HCl solution (e.g., 1% or 2%)

  • Sterile 8.4% sodium bicarbonate solution

  • Sterile syringes and needles

  • pH meter or pH indicator strips

Methodology:

  • Draw the desired volume of this compound HCl solution into a sterile syringe.

  • Using a separate sterile syringe, draw up a calculated volume of 8.4% sodium bicarbonate. A common ratio is 1 mL of sodium bicarbonate for every 10 mL of local anesthetic solution.[16]

  • Inject the sodium bicarbonate into the syringe containing the this compound solution.

  • Gently mix the solution by inverting the syringe several times.

  • Caution: Do not add too much bicarbonate, as this can cause the this compound to precipitate out of the solution, appearing as a white cloudiness.[8] The final pH should be close to physiological pH (7.4).

  • (Optional but recommended) Expel a small drop of the solution onto a pH indicator strip or use a pH meter to confirm the pH is in the desired range before administration.

  • Use the buffered solution immediately after preparation to ensure its stability.

Protocol 2: In Vivo Assessment of this compound Efficacy in an Inflammatory Pain Model

Objective: To quantify the anesthetic efficacy of a this compound formulation in a rodent model of localized inflammation.

Model: Carrageenan-induced paw inflammation in rats.[12]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • 1% λ-carrageenan solution in sterile saline

  • This compound formulation to be tested (e.g., standard this compound, buffered this compound, liposomal this compound)

  • Plantar test apparatus (for thermal hyperalgesia) or electronic von Frey apparatus (for mechanical allodynia)

  • Calipers

Methodology:

  • Induction of Inflammation:

    • Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the rat's right hind paw.

    • Allow 2-3 hours for inflammation and hyperalgesia to develop. Measure paw volume with calipers to confirm edema.

  • Baseline Nociceptive Threshold Measurement:

    • Before administering the anesthetic, measure the baseline pain threshold in the inflamed paw using either the plantar test (paw withdrawal latency to a heat source) or von Frey filaments (paw withdrawal threshold to mechanical stimulation).

  • Anesthetic Administration:

    • Administer the test this compound formulation via subcutaneous injection into the plantar surface of the inflamed paw. A control group should receive a saline injection.

  • Post-Administration Nociceptive Testing:

    • At set time points after anesthetic administration (e.g., 5, 15, 30, 60, 90, 120 minutes), re-measure the paw withdrawal latency or threshold.

  • Data Analysis:

    • The efficacy of the anesthetic is determined by the increase in the pain threshold (or latency) from the post-inflammatory baseline.

    • The duration of action is the time it takes for the pain threshold to return to the baseline level.

    • Compare the results between different this compound formulations.

Visualizations

Signaling_Pathway_of_Procaine_Action cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space Procaine_Ionized This compound-H+ (Ionized, Inactive) Procaine_Unionized This compound (Un-ionized, Active) Procaine_Ionized->Procaine_Unionized Procaine_Unionized_Intra This compound Procaine_Unionized->Procaine_Unionized_Intra Diffusion Membrane Procaine_Ionized_Intra This compound-H+ Procaine_Unionized_Intra->Procaine_Ionized_Intra Na_Channel Voltage-gated Na+ Channel Procaine_Ionized_Intra->Na_Channel Binds to receptor site Block Blockade Na_Channel->Block Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_assessment Assessment Inflammation Induce Inflammation (e.g., Carrageenan) Baseline Measure Baseline Pain Threshold Inflammation->Baseline Administer Administer this compound Formulation Baseline->Administer Post_Test Measure Pain Threshold at Timed Intervals Administer->Post_Test Analyze Analyze Data (Efficacy & Duration) Post_Test->Analyze Troubleshooting_Logic Start Anesthetic Failure in Inflamed Tissue Cause1 Problem: Low pH (Acidosis) Start->Cause1 Cause2 Problem: High Blood Flow (Vasodilation) Start->Cause2 Solution1 Solution: Buffer with Sodium Bicarbonate Cause1->Solution1 Solution3 Solution: Use Liposomal Delivery System Cause1->Solution3 also helps protect drug Solution2 Solution: Add Vasoconstrictor (Epinephrine) Cause2->Solution2 Cause2->Solution3 sustained release

References

Validation & Comparative

A Comparative Analysis of Procaine and Lidocaine for Local Anesthesia: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two foundational local anesthetics, this guide provides a comparative analysis of procaine and lidocaine (B1675312), focusing on their pharmacological profiles, clinical efficacy, and safety. Supported by experimental data, this document serves as a resource for researchers, scientists, and professionals in drug development.

This guide delves into the key characteristics of this compound, an ester-based local anesthetic, and lidocaine, an amide-based local anesthetic. While both effectively induce a transient and reversible loss of sensation, their distinct chemical structures lead to significant differences in their clinical performance and side-effect profiles. This analysis will explore their mechanisms of action, pharmacokinetic properties, and clinical applications, supported by data from preclinical and clinical studies.

Performance and Properties: A Quantitative Comparison

The clinical efficacy and safety of local anesthetics are largely determined by their physicochemical properties, which influence their onset of action, potency, duration of action, and potential for adverse effects. The following table summarizes the key quantitative data for this compound and lidocaine.

PropertyThis compoundLidocaineSignificance
Chemical Classification Amino EsterAmino AmideMetabolism and allergic potential differ significantly. Esters like this compound are metabolized by plasma esterases, while amides like lidocaine are metabolized in the liver.[1][2]
pKa 9.07.9The closer the pKa is to physiological pH (7.4), the faster the onset of action. Lidocaine's lower pKa contributes to its more rapid onset.[3]
Lipid Solubility LowModerateHigher lipid solubility is associated with greater potency. Lidocaine is more potent than this compound.[3][4]
Protein Binding ~6%~60-80%Higher protein binding correlates with a longer duration of action. Lidocaine has a significantly longer duration than this compound.[3]
Onset of Action Slow (5-10 minutes)Rapid (<2 minutes)Lidocaine's rapid onset makes it preferable for procedures requiring immediate anesthesia.[5]
Duration of Action Short (15-30 minutes)Moderate (30-180 minutes)Lidocaine's longer duration of action is advantageous for more lengthy procedures.[5][6]
Metabolism Plasma PseudocholinesteraseHepatic (CYP1A2 and CYP3A4)This compound's metabolism to para-aminobenzoic acid (PABA) is linked to a higher incidence of allergic reactions.[1][7]
Half-life ~1 minute~1.5-2 hoursThe shorter half-life of this compound leads to a quicker termination of its effects.[8]

Mechanism of Action: Blocking the Sodium Gateway

The primary mechanism of action for both this compound and lidocaine involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[9][10][11] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of an action potential.[10] The result is the inhibition of nerve impulse transmission and, consequently, the sensation of pain.

The following diagram illustrates the signaling pathway of local anesthetics.

LocalAnestheticPathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space LA_unionized Local Anesthetic (Unionized Form) LA_ionized_int Local Anesthetic (Ionized Form) LA_unionized->LA_ionized_int Crosses Membrane LA_ionized_ext Local Anesthetic (Ionized Form) LA_ionized_ext->LA_unionized Equilibrium Na_channel Voltage-Gated Sodium Channel Na_ion Na_channel->Na_ion Blocks Channel LA_ionized_int->Na_channel Binds to Receptor Site Action_Potential Action Potential Propagation Blocked Na_ion->Action_Potential

Signaling pathway of local anesthetics.

Experimental Protocols

Preclinical Evaluation of Local Anesthetic Efficacy: The Rat Tail-Flick Test

A common in vivo method to assess the efficacy of local anesthetics is the radiant heat tail-flick latency test in rats.[12][13] This protocol measures the time it takes for a rat to "flick" its tail away from a heat source, with a longer latency indicating a greater anesthetic effect.

Methodology:

  • Animal Acclimatization: Wistar albino rats are acclimatized to the testing environment and handling for several days prior to the experiment.

  • Baseline Latency: The baseline tail-flick latency is determined for each rat by exposing the middle portion of the tail to a radiant heat source. The time until the tail is withdrawn is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Drug Administration: The rats are divided into experimental groups. A standardized volume of the local anesthetic solution (e.g., this compound or lidocaine) or a saline control is administered via subcutaneous injection into the distal portion of the tail.

  • Post-treatment Latency Measurement: The tail-flick latency is measured at predetermined time intervals after drug administration (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes).

  • Data Analysis: The mean tail-flick latency for each group at each time point is calculated and compared to the baseline and control groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anesthetic effect and its duration.

Clinical Comparison of Spinal Anesthesia: A Randomized Controlled Trial

To compare the clinical characteristics and side effects of this compound and lidocaine for spinal anesthesia, a randomized, double-blind, prospective study design is often employed.[14][15]

Methodology:

  • Patient Recruitment and Randomization: A cohort of patients undergoing a specific surgical procedure (e.g., knee arthroscopy) is recruited. Patients are randomly assigned to receive either this compound or lidocaine for spinal anesthesia. Both the patients and the investigators assessing the outcomes are blinded to the treatment allocation.

  • Anesthetic Administration: A standardized dose of the assigned hyperbaric local anesthetic (e.g., 100 mg of this compound or 50 mg of lidocaine) is administered via intrathecal injection.

  • Assessment of Anesthetic Block:

    • Sensory Block: The level and duration of sensory blockade are assessed using a pinprick test at regular intervals.

    • Motor Block: The degree of motor blockade is evaluated using a standardized scale, such as the Bromage scale.

  • Monitoring of Side Effects: Patients are monitored for intraoperative and postoperative side effects, including nausea, hypotension, and transient neurological symptoms (TNS). TNS is typically defined as pain in the buttocks or lower extremities that develops within 24 hours of the procedure.

  • Data Collection and Analysis: Data on the onset and duration of sensory and motor block, the incidence of side effects, and any requirements for supplemental anesthesia are collected. Statistical methods are used to compare the outcomes between the two groups.

The following diagram illustrates a typical workflow for a clinical trial comparing local anesthetics.

ClinicalTrialWorkflow Start Start Patient_Recruitment Patient Recruitment (e.g., Knee Arthroscopy) Start->Patient_Recruitment Randomization Randomization Patient_Recruitment->Randomization Group_this compound Group A: This compound Administration Randomization->Group_this compound Group_Lidocaine Group B: Lidocaine Administration Randomization->Group_Lidocaine Anesthesia_Assessment Assessment of Anesthetic Block (Sensory and Motor) Group_this compound->Anesthesia_Assessment Group_Lidocaine->Anesthesia_Assessment Side_Effect_Monitoring Monitoring of Side Effects (e.g., TNS, Nausea) Anesthesia_Assessment->Side_Effect_Monitoring Data_Collection Data Collection Side_Effect_Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Workflow for a comparative clinical trial.

Adverse Effects and Safety Profile

While both this compound and lidocaine are generally considered safe when administered correctly, they have distinct adverse effect profiles.

This compound: The primary concern with this compound is its potential to cause allergic reactions.[7] This is attributed to its metabolism to PABA, a known allergen.[1] Systemic toxicity is less common due to its rapid hydrolysis in the plasma.

Lidocaine: Allergic reactions to lidocaine are rare.[7] The main safety concerns are related to systemic toxicity, which can occur with excessive dosage or inadvertent intravascular injection.[16] This can manifest as central nervous system (CNS) effects (e.g., dizziness, seizures) and cardiovascular effects (e.g., bradycardia, hypotension).[16] Additionally, lidocaine has been associated with a higher incidence of transient neurological symptoms (TNS) following spinal anesthesia compared to this compound.[7][8][14]

Conclusion

The choice between this compound and lidocaine for local anesthesia depends on the specific clinical requirements of the procedure. Lidocaine's rapid onset and longer duration of action make it a versatile and widely used agent.[1] However, the higher risk of TNS with spinal administration is a notable consideration.[7][14] this compound, with its shorter duration of action and lower incidence of TNS, may be a suitable alternative for short procedures, although its potential for allergic reactions must be taken into account.[1][14] This comparative analysis provides a foundation for informed decision-making in both clinical practice and the ongoing development of new local anesthetic agents.

References

A Comparative Analysis of Procaine and Other Ester-Type Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of local anesthesia, ester-type agents have historically played a significant role. This guide provides a detailed comparison of the efficacy of procaine with other prominent ester-type local anesthetics, namely tetracaine, benzocaine, and chlorothis compound. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data on their performance, supported by experimental methodologies and visual representations of key concepts.

Comparative Efficacy of Ester-Type Local Anesthetics

The clinical efficacy of a local anesthetic is primarily determined by its physicochemical properties, which influence its potency, onset of action, and duration of action. Key parameters include the dissociation constant (pKa), lipid solubility, and protein binding affinity.

Table 1: Physicochemical Properties and Clinical Characteristics of Ester-Type Local Anesthetics

AnestheticpKaLipid Solubility (Partition Coefficient)Protein Binding (%)Relative PotencyOnset of ActionDuration of Action (min)
This compound 8.9Low (0.6)61Slow15-30
Chlorothis compound 8.7Low-1Fast30-60
Tetracaine 8.5High (80)7516Slow120-180
Benzocaine 3.5High--Fast5-15 (Topical)

This compound, one of the earliest synthetic local anesthetics, exhibits low potency and a short duration of action. Its high pKa and low lipid solubility contribute to a slower onset of action as it penetrates nerve membranes less readily. In contrast, tetracaine's high lipid solubility renders it significantly more potent and longer-acting. Chlorothis compound, a derivative of this compound, has a similarly low potency but a faster onset and slightly longer duration. Benzocaine is primarily used for topical anesthesia due to its low water solubility and rapid onset on mucous membranes.

Experimental Protocols for Efficacy Assessment

The evaluation of local anesthetic efficacy relies on standardized experimental models. Below are detailed methodologies for key experiments.

Intradermal Wheal Test for Cutaneous Anesthesia

This method is commonly used to assess the potency and duration of action of local anesthetics when applied to the skin.

Protocol:

  • Subject Preparation: Healthy human volunteers are recruited, and the test area (e.g., the volar forearm) is cleaned.

  • Anesthetic Preparation: The local anesthetic solutions (e.g., this compound, tetracaine, chlorothis compound) are prepared in sterile, isotonic saline at various concentrations.

  • Intradermal Injection: A small, fixed volume (e.g., 0.1 mL) of each anesthetic concentration is injected intradermally using a fine-gauge needle to raise a small wheal. A saline control is also injected.

  • Efficacy Assessment:

    • Onset of Action: The time from injection to the loss of sensation to a specific stimulus (e.g., a pinprick or electrical stimulation) within the wheal is recorded.

    • Potency: The minimal concentration of the anesthetic required to produce a complete block of sensation is determined.

    • Duration of Action: The wheal is tested periodically with the stimulus until the sensation returns to the pre-injection level. The time from the onset of anesthesia to the return of sensation is recorded as the duration of action.

  • Data Analysis: The mean onset time, potency, and duration of action for each anesthetic are calculated and compared statistically.

Peripheral Nerve Block Assessment

This protocol evaluates the efficacy of local anesthetics in blocking nerve conduction in a peripheral nerve, often using a nerve stimulator for precise localization.

Protocol:

  • Subject and Nerve Selection: The study is conducted on human volunteers or animal models. A specific peripheral nerve (e.g., the ulnar or median nerve) is selected for the block.

  • Nerve Localization: A peripheral nerve stimulator is used to locate the target nerve. The stimulating needle is advanced until a characteristic motor response (muscle twitch) is elicited at a low current intensity (e.g., 0.2-0.5 mA), indicating proximity to the nerve.

  • Anesthetic Injection: Once the nerve is located, a fixed volume and concentration of the local anesthetic solution are injected slowly after negative aspiration for blood.

  • Block Assessment:

    • Onset of Action: Sensory and motor functions are assessed at regular intervals. Sensory block is often tested by the subject's response to pinprick or a cold stimulus in the nerve's distribution. Motor block is evaluated by assessing the strength of the muscles innervated by the nerve. The time to complete sensory and motor blockade is recorded as the onset time.

    • Duration of Action: Sensory and motor assessments are continued periodically until function returns to baseline. The time from the onset of the block to the complete recovery of function is the duration of action.

  • Data Analysis: The onset and duration of sensory and motor blocks are compared between the different anesthetics.

Visualizing Mechanisms and Workflows

Signaling Pathway of Local Anesthetics

Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby inhibiting nerve conduction.

LocalAnestheticPathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaChannel_Closed Voltage-Gated Na+ Channel (Closed) NaChannel_Open Voltage-Gated Na+ Channel (Open) NaChannel_Closed->NaChannel_Open NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Na_ion_in Na+ NaChannel_Open->Na_ion_in Block Blockade of Na+ Influx NaChannel_Open->Block NaChannel_Inactive->NaChannel_Closed Repolarization LocalAnesthetic_Uncharged Local Anesthetic (Uncharged, Lipophilic) LocalAnesthetic_Charged Local Anesthetic (Charged, Hydrophilic) LocalAnesthetic_Uncharged->LocalAnesthetic_Charged Enters Cell & Ionizes Na_ion_out Na+ Na_ion_out->NaChannel_Open Influx LocalAnesthetic_Charged->NaChannel_Open NerveImpulse Nerve Impulse (Depolarization) NerveImpulse->NaChannel_Closed Opens Channel

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different local anesthetics.

ExperimentalWorkflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Protocol Development Ethics Ethics Board Approval Protocol->Ethics Recruitment Subject Recruitment Ethics->Recruitment Randomization Randomization to Anesthetic Groups Recruitment->Randomization Administration Anesthetic Administration (e.g., Intradermal Injection) Randomization->Administration Assessment Efficacy Assessment (Onset, Duration, Potency) Administration->Assessment Collection Data Collection Assessment->Collection Analysis Statistical Analysis Collection->Analysis Reporting Reporting of Results Analysis->Reporting

Caption: A generalized workflow for a comparative clinical trial of local anesthetics.

Logical Relationship of Properties and Efficacy

The clinical performance of an ester-type local anesthetic is a direct consequence of its fundamental physicochemical properties.

LogicalRelationship cluster_properties Physicochemical Properties cluster_efficacy Clinical Efficacy pKa pKa Onset Onset of Action pKa->Onset Lower pKa = Faster Onset LipidSolubility Lipid Solubility LipidSolubility->Onset Higher Solubility = Faster Onset Potency Potency LipidSolubility->Potency Higher Solubility = Higher Potency ProteinBinding Protein Binding Duration Duration of Action ProteinBinding->Duration Higher Binding = Longer Duration

Caption: Relationship between physicochemical properties and clinical efficacy of local anesthetics.

Conclusion

This compound, while historically significant, demonstrates lower potency and a shorter duration of action compared to other ester-type local anesthetics like tetracaine. The choice of a specific ester-type anesthetic should be guided by the required onset, duration, and potency for a given clinical or research application. Understanding the interplay between the physicochemical properties and the clinical efficacy of these agents is crucial for informed selection and development of new local anesthetic formulations. The provided experimental protocols offer a framework for the standardized evaluation of these compounds.

A Comparative Analysis of the Neurotoxicity of Procaine and Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of two commonly used local anesthetics: procaine, an ester-based anesthetic, and bupivacaine (B1668057), an amide-based anesthetic. The following sections present a synthesis of experimental data to elucidate the differential effects of these agents on neuronal viability and function.

Comparative Neurotoxicity: A Summary of Findings

Multiple studies, employing both in vitro and in vivo models, have been conducted to assess the neurotoxicity of this compound and bupivacaine. A consistent finding across this research is that this compound exhibits a lower neurotoxic profile compared to bupivacaine.[1][2][3] An in vitro study systematically comparing seven local anesthetics ranked their neurotoxicity as follows: this compound = mepivacaine (B158355) < ropivacaine (B1680718) = bupivacaine < lidocaine (B1675312) < tetracaine (B1683103) < dibucaine.[2][3] In an animal model, intrathecal administration in rats demonstrated that this compound was the mildest among four tested anesthetics, with bupivacaine showing a greater potential for inducing histological damage.[1]

While both anesthetics can induce neuronal damage, the underlying mechanisms and the extent of the damage differ. Both have been shown to induce mitochondrial calcium overload, a decrease in mitochondrial membrane potential, overproduction of reactive oxygen species (ROS), DNA damage, and apoptosis.[4][5] However, one study noted that bupivacaine treatment led to a higher level of superoxide (B77818) anions and more severe DNA damage, whereas this compound produced more peroxidation.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on the neurotoxicity of this compound and bupivacaine.

Table 1: In Vivo Neurotoxicity Comparison in a Rat Model

AnestheticConcentrationObservationSource
This compound up to 20%No histologic abnormalities observed.[1]
Bupivacaine > 4%Histologic damage characterized by axonal degeneration in the posterior root and posterior white matter.[1]
Bupivacaine 5%Abnormal findings in the posterior root (PR) and posterior column (PC).[6]

Table 2: In Vitro Effects on SH-SY5Y Neuroblastoma Cells

AnestheticConcentrationEffect on Cell Viability & CytotoxicityEffect on ApoptosisSource
Bupivacaine 1 mMIncreased LDH release at 6, 12, and 24 hours.Apoptosis rate of 41.6 ± 2.3% after 24 hours.[7][8]
This compound Not specifiedBoth this compound and bupivacaine can induce apoptosis.No significant difference in apoptosis between bupivacaine and this compound subgroups.[4][5]

Experimental Protocols

This section details the methodologies used in key experiments to validate the neurotoxicity of this compound and bupivacaine.

In Vivo Rat Model for Intrathecal Neurotoxicity
  • Objective: To compare the histologic and functional changes induced by intrathecal injection of this compound and bupivacaine in rats.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • An intrathecal catheter is inserted into the subarachnoid space.

    • Rats are randomly assigned to receive an intrathecal injection of varying concentrations of this compound or bupivacaine. Control groups receive distilled water or glucose solution.[1]

    • The volume of injection is typically standardized (e.g., 0.12 µL/g body weight).[1]

  • Assessments:

    • Functional: Sensory threshold and motor function (time to normal ambulation) are monitored.[1]

    • Histological: After a set period, spinal cords are perfusion-fixed, and sections of the spinal cord, posterior and anterior roots, and cauda equina are examined for axonal degeneration and other signs of neurotoxicity.[1][6]

In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
  • Objective: To evaluate the cytotoxic effects and apoptotic pathways induced by this compound and bupivacaine in a human neuroblastoma cell line.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Procedure:

    • SH-SY5Y cells are cultured under standard conditions.

    • Cells are exposed to various concentrations of bupivacaine or this compound for defined periods (e.g., 6, 12, 24 hours).

  • Assessments:

    • Cell Viability: Assessed using assays such as the Cell Counting Kit-8 (CCK8).[5]

    • Cytotoxicity: Measured by the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium.[5][7][8]

    • Apoptosis: Quantified using flow cytometry after staining with Annexin V and propidium (B1200493) iodide. TUNEL staining and Western blotting for cleaved caspases (e.g., caspase-3 and caspase-9) are also employed.[5][7][8]

    • Mitochondrial Function: Changes in mitochondrial membrane potential are measured using fluorescent probes like JC-1.[5] Mitochondrial calcium is assessed with probes such as Rhod-2-AM.[5]

    • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are detected using probes like 2′,7′-dichlorohydrofluorescein diacetate (DCFH-DA) for general ROS and dihydroethidium (B1670597) (DHE) for superoxide anions.[5]

    • DNA Damage: Assessed via alkaline comet assay and Western blotting for markers like p-γ-H2AX.[5]

Signaling Pathways and Experimental Workflows

The neurotoxicity of local anesthetics is understood to involve complex signaling cascades. The diagrams below illustrate a generalized experimental workflow for assessing neurotoxicity and a proposed signaling pathway for bupivacaine-induced neurotoxicity.

G cluster_0 In Vitro / In Vivo Model cluster_1 Neurotoxicity Assessment cluster_2 Data Analysis & Comparison Cell Culture (e.g., SH-SY5Y) Cell Culture (e.g., SH-SY5Y) Anesthetic Exposure Anesthetic Exposure Cell Culture (e.g., SH-SY5Y)->Anesthetic Exposure Cell Viability Assays (CCK8) Cell Viability Assays (CCK8) Anesthetic Exposure->Cell Viability Assays (CCK8) Cytotoxicity Assays (LDH) Cytotoxicity Assays (LDH) Anesthetic Exposure->Cytotoxicity Assays (LDH) Apoptosis Detection (Flow Cytometry, TUNEL) Apoptosis Detection (Flow Cytometry, TUNEL) Anesthetic Exposure->Apoptosis Detection (Flow Cytometry, TUNEL) ROS Measurement (DCFH-DA, DHE) ROS Measurement (DCFH-DA, DHE) Anesthetic Exposure->ROS Measurement (DCFH-DA, DHE) Histological Analysis Histological Analysis Anesthetic Exposure->Histological Analysis Animal Model (e.g., Rat) Animal Model (e.g., Rat) Animal Model (e.g., Rat)->Anesthetic Exposure Quantitative Comparison Quantitative Comparison Cell Viability Assays (CCK8)->Quantitative Comparison Cytotoxicity Assays (LDH)->Quantitative Comparison Apoptosis Detection (Flow Cytometry, TUNEL)->Quantitative Comparison ROS Measurement (DCFH-DA, DHE)->Quantitative Comparison Histological Analysis->Quantitative Comparison Conclusion Conclusion Quantitative Comparison->Conclusion

Caption: Experimental workflow for comparing local anesthetic neurotoxicity.

G Bupivacaine Bupivacaine T-type Ca2+ Channels T-type Ca2+ Channels Bupivacaine->T-type Ca2+ Channels activates Intracellular Ca2+ Overload Intracellular Ca2+ Overload T-type Ca2+ Channels->Intracellular Ca2+ Overload Mitochondrial Dysfunction Mitochondrial Dysfunction Intracellular Ca2+ Overload->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation ROS Production->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A proposed signaling pathway for bupivacaine-induced neurotoxicity.

References

Comparative Analysis of Procaine and Mepivacaine on Neurite Growth Cones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the effects of two commonly used local anesthetics, procaine and mepivacaine (B158355), on the morphology and viability of neurite growth cones. The following data and experimental protocols have been synthesized from peer-reviewed studies to assist researchers, scientists, and drug development professionals in understanding the neurotoxic potential of these compounds.

Executive Summary

Both this compound and mepivacaine are local anesthetics that can induce morphological changes in growing neurons, including growth cone collapse and neurite degeneration.[1] However, studies consistently indicate that this compound and mepivacaine exhibit lower neurotoxicity compared to other local anesthetics such as lidocaine, bupivacaine (B1668057), and tetracaine.[2][3] In direct comparisons, this compound and mepivacaine have been shown to have similarly low toxicity profiles.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on the neurotoxic effects of this compound and mepivacaine on neurite growth cones.

Local AnestheticMedian Concentration for Moderate Morphological Changes (Score of 1)Source
This compound 5 x 10-4 M[2]
Mepivacaine 5 x 10-4 M[2]
Ropivacaine (B1680718)2 x 10-4 M[2]
Bupivacaine2 x 10-4 M[2]
Lidocaine1 x 10-4 M[2]
Tetracaine5 x 10-5 M[2]
Dibucaine2 x 10-5 M[2]
Table 1: Comparison of the median concentrations of various local anesthetics required to induce moderate morphological changes in the growth cones and neurites of cultured neurons from the freshwater snail Lymnaea stagnalis.
Local AnestheticIC50 for Growth Cone Collapse (15 min exposure)Reversibility (20h after washout)Source
Mepivacaine 10-1.6 MSignificantly higher collapse % than control[1]
Lidocaine10-2.8 MSignificantly higher collapse % than control[1]
Ropivacaine10-2.5 MInsignificant collapse % compared to control[1]
Bupivacaine10-2.6 MInsignificant collapse % compared to control[1]
Table 2: Comparison of the half-maximal inhibitory concentration (IC50) for growth cone collapse and the reversibility of this effect for various local anesthetics on primary cultured chick dorsal root ganglion neurons.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cell biological experiments using primary neuron cultures. The following is a generalized description of the key experimental protocols employed in the cited studies.

Growth Cone Collapse Assay

This assay is a quantitative method used to assess the neurotoxic effects of local anesthetics on growing neurons.

  • Neuron Culture: Primary neurons, such as dorsal root ganglion (DRG) neurons from chick embryos, are isolated and cultured in a suitable medium.[1][4]

  • Exposure to Local Anesthetics: A solution of the local anesthetic (e.g., this compound, mepivacaine) is added to the culture dish at various final concentrations.[2]

  • Incubation: The cultured neurons are incubated with the local anesthetic for a defined period, for instance, 15 or 60 minutes.[1][5]

  • Microscopic Examination: The morphological changes in the growth cones and neurites are observed using microscopy.[1][2] Growth cones are often classified as "spread" or "collapsed" based on their morphology.

  • Quantitative Assessment: The percentage of collapsed growth cones is determined for each concentration of the local anesthetic.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the anesthetic that causes 50% of the growth cones to collapse, is calculated.[1]

  • Reversibility Assessment: To assess the reversibility of the effects, the culture medium containing the local anesthetic is replaced with fresh medium, and the neurons are observed at later time points (e.g., 20 or 48 hours after washout).[1][5]

Visualizations

Experimental Workflow for Growth Cone Collapse Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_rev Reversibility A Isolate Primary Neurons (e.g., Chick DRG) B Culture Neurons A->B C Add Local Anesthetic (this compound or Mepivacaine) B->C D Incubate (e.g., 15-60 min) C->D E Microscopic Observation D->E H Washout Anesthetic D->H F Quantify Growth Cone Collapse E->F G Calculate IC50 F->G J Assess Recovery F->J I Incubate in Fresh Medium (e.g., 20-48h) H->I I->J

Caption: Workflow of the growth cone collapse assay.

Potential Signaling Pathway for Local Anesthetic-Induced Neurite Outgrowth Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Autophos TrkA Autophosphorylation TrkA->Autophos Activates LA Local Anesthetics (e.g., this compound) LA->Inhibition Inhibition->Autophos Signaling Downstream Signaling (e.g., MAPK pathway) Autophos->Signaling Outgrowth Neurite Outgrowth Signaling->Outgrowth

Caption: Inhibition of NGF-mediated neurite outgrowth by local anesthetics.

Discussion of Signaling Pathways

The precise molecular mechanisms by which this compound and mepivacaine affect neurite growth cones are still under investigation. However, one proposed pathway involves the inhibition of nerve growth factor (NGF) signaling. Some local anesthetics have been shown to suppress NGF-stimulated neurite outgrowth by inhibiting the tyrosine kinase activity of the TrkA receptor.[6] This inhibition of TrkA autophosphorylation disrupts downstream signaling cascades that are crucial for neurite extension and growth cone motility.

Additionally, research on this compound has suggested its involvement in modulating the JAK2/STAT3 signaling pathway, which is known to be activated in neuropathic pain.[7] this compound has been shown to inhibit the expression of JAK2 and STAT3.[7] While this has been studied in the context of pain, it is plausible that this pathway could also play a role in the effects of this compound on neuronal growth and development.

Conclusion

The available evidence suggests that both this compound and mepivacaine have a more favorable neurotoxicity profile concerning neurite growth cones when compared to several other clinically used local anesthetics. Their relatively lower propensity to cause growth cone collapse and neurite degeneration makes them subjects of interest for further research, particularly in clinical applications where neurotoxicity is a concern. The provided experimental frameworks can serve as a foundation for future comparative studies in this area.

References

A Comparative Analysis of the Vasodilatory Effects of Procaine and Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of procaine versus other commonly used local anesthetics. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

Local anesthetics are known to exhibit vasodilatory effects, which can influence their efficacy and systemic absorption. This compound, an ester-type local anesthetic, generally demonstrates more pronounced vasodilation compared to some amide-type local anesthetics like lidocaine (B1675312). This vasodilatory action is primarily mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway and the activation of potassium channels in vascular smooth muscle cells. Understanding these differences is crucial for selecting the appropriate local anesthetic for a specific clinical or research application.

Comparative Vasodilatory Effects: Quantitative Data

The vasodilatory effects of local anesthetics can be quantified through various experimental models. Below is a summary of data from a comparative study measuring the mean diameter of erythema (redness), an indicator of vasodilation, following intradermal injection in human volunteers.

Local AnestheticConcentrationMean Erythema Diameter (mm) ± SD (at 10 minutes)
This compound1%8.0 ± 6.4
Mepivacaine (B158355)1%7.6 ± 6.3
Lidocaine0.5%4.4 ± 4.8
Saline (Control)0.9%3.7 ± 3.2

Data from a double-blind, placebo-controlled study involving 177 patients.[1][2][3][4]

The results indicate that this compound and mepivacaine induce a significantly larger area of erythema compared to lidocaine and saline, suggesting a greater vasodilatory effect.[1][2]

Signaling Pathway of this compound-Induced Vasodilation

This compound induces vasodilation through a multi-faceted mechanism primarily involving the endothelium and vascular smooth muscle cells. The key signaling pathway is initiated by the stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses into the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation and vasodilation.[5]

Furthermore, this compound contributes to vasodilation by activating tetrapentylammonium- and tetraethylammonium-sensitive potassium channels in the smooth muscle cell membrane.[5] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and closure of voltage-gated calcium channels, further reducing intracellular calcium levels and promoting relaxation.

Procaine_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Procaine_E This compound eNOS eNOS Procaine_E->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC NO->sGC Diffuses cGMP cGMP sGC->cGMP Activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Voltage-gated Ca2+ Channels PKG->Ca_channels Inhibits Ca_influx Ca_channels->Ca_influx Relaxation Relaxation & Vasodilation Ca_influx->Relaxation Leads to K_channels K+ Channels K_efflux K_channels->K_efflux K_efflux->Ca_channels Inhibits via Hyperpolarization Procaine_SM This compound Procaine_SM->K_channels Activates

This compound-induced vasodilation signaling pathway.

Experimental Protocols

In Vivo Assessment of Vasodilation by Intradermal Injection

This protocol is designed to compare the vasodilatory effects of different local anesthetics by measuring the resulting erythema on the skin.

Materials:

  • Sterile solutions of 1% this compound, 0.5% lidocaine, 1% mepivacaine, and 0.9% saline (placebo control).

  • Tuberculin syringes with 27-gauge needles.

  • Calipers or a ruler for measuring erythema diameter.

  • Disinfectant swabs.

  • Human volunteers.

Procedure:

  • Obtain informed consent from all participants.

  • Select two injection sites on each forearm of the volunteer.

  • Disinfect the injection sites with an appropriate antiseptic swab.

  • In a double-blinded and randomized manner, perform intracutaneous injections of 0.1 mL of each test solution, creating a small wheal. Each volunteer receives two different test solutions.

  • Monitor the injection sites for 15 minutes.

  • At time points of 1, 2, 5, 10, and 15 minutes post-injection, measure the maximum diameter of the erythema (redness) surrounding the wheal using calipers or a ruler.

  • Record all measurements and any adverse reactions.

  • Analyze the data to compare the mean erythema diameter for each local anesthetic at each time point.

Experimental_Workflow_Intradermal start Start volunteer Recruit Human Volunteers start->volunteer consent Obtain Informed Consent volunteer->consent sites Select & Disinfect Injection Sites (Both Forearms) consent->sites injection Intradermal Injection (0.1 mL of Test Solution) Randomized & Double-Blind sites->injection monitoring Monitor for 15 minutes injection->monitoring measurement Measure Erythema Diameter at 1, 2, 5, 10, 15 min monitoring->measurement record Record Data & Adverse Reactions measurement->record analysis Data Analysis: Compare Mean Erythema Diameters record->analysis end End analysis->end

Workflow for in vivo assessment of vasodilation.
In Vitro Assessment of Vasodilation using Isolated Aortic Rings

This protocol allows for the direct measurement of the relaxant effect of local anesthetics on vascular smooth muscle in a controlled ex vivo environment.

Materials:

  • Male Sprague-Dawley rats.

  • Krebs-Henseleit solution.

  • Phenylephrine (B352888) or potassium chloride (KCl) for pre-contraction.

  • This compound and other local anesthetics of interest.

  • Organ bath system with isometric force transducers.

  • Dissection microscope and surgical instruments.

Procedure:

  • Euthanize a rat and excise the thoracic aorta.

  • Under a dissection microscope, carefully clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 2-3 mm in width.

  • For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.

  • Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

  • Induce a sustained contraction in the aortic rings using a sub-maximal concentration of phenylephrine or a high concentration of KCl.

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the local anesthetic to the organ bath.

  • Record the changes in isometric tension, which represent the relaxation of the aortic ring.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.

  • Construct concentration-response curves to compare the potency and efficacy of different local anesthetics.

Experimental_Workflow_Aortic_Ring start Start excision Excise Thoracic Aorta from Rat start->excision preparation Prepare Aortic Rings (2-3 mm width) excision->preparation mounting Mount Rings in Organ Bath preparation->mounting equilibration Equilibrate under Resting Tension mounting->equilibration contraction Induce Contraction (Phenylephrine or KCl) equilibration->contraction addition Cumulatively Add Local Anesthetic contraction->addition recording Record Isometric Tension Changes addition->recording analysis Analyze Data: Calculate % Relaxation & Plot Concentration-Response Curves recording->analysis end End analysis->end

Workflow for in vitro vasodilation assessment.

Conclusion

The experimental evidence indicates that this compound is a potent vasodilator, with effects that are more pronounced than those of lidocaine. This vasodilatory action is mediated by a well-defined signaling pathway involving nitric oxide and the activation of potassium channels. For researchers and clinicians, the choice between this compound and other local anesthetics should consider the desired level of vasodilation and its potential impact on the duration of anesthesia and systemic absorption. The detailed experimental protocols provided in this guide offer a framework for further comparative studies in this area.

References

Procaine and its Prodrugs: A Comparative Analysis of In Vitro Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro antiviral properties of the local anesthetic procaine and its prodrugs, ProcCluster® and this compound hydrochloride, reveals promising, albeit cell-line dependent, inhibitory effects against Influenza A virus (IAV) and SARS-CoV-2. This guide synthesizes available experimental data to provide a comparative overview for researchers and drug development professionals.

This compound, a well-established local anesthetic, and its derivatives have been investigated for their potential as antiviral agents. Studies have demonstrated that this compound prodrugs, specifically ProcCluster® (PC) and this compound hydrochloride (PHCl), can inhibit the replication of both Influenza A virus and SARS-CoV-2 in vitro.[1][2][3][4][5][6][7][8] The antiviral activity appears to be multifaceted, targeting several stages of the viral replication cycle.[1][2]

Comparative Antiviral Activity

The antiviral efficacy of ProcCluster® and this compound hydrochloride has been evaluated against different viruses in various cell lines. The following table summarizes the key quantitative data from these in vitro studies.

CompoundVirusCell LineEC50 (mM)CC50 (mM)Selectivity Index (SI)Reference
ProcCluster®SARS-CoV-2Vero-762.27>10>4.4[9]
This compound HydrochlorideSARS-CoV-2Vero-763.02>10>3.3[9]
ProcCluster®Influenza A Virus (PR8)MDCK3.36>10>3.0[9]
This compound HydrochlorideInfluenza A Virus (PR8)MDCK2.85>10>3.5[9]

Note: Higher SI values indicate a more favorable safety and efficacy profile. Data for CC50 in some studies were not explicitly quantified but noted to be non-toxic at the tested concentrations.

Mechanism of Action

The antiviral mechanism of this compound and its prodrugs appears to be complex and may involve multiple cellular pathways. One proposed mechanism is the delay of endosome fusion early in the viral replication cycle, which is potentially attributable to the alkaline nature of this compound.[10][1][2]

Furthermore, in A549 and Calu-3 cells infected with Influenza A virus, an additional antiviral effect was observed at later stages of the replication cycle.[10][1][2] This has been linked to the inhibition of phospholipase A2 (PLA2) enzymes in these specific cell lines.[10][1] Interestingly, this effect on PLA2 was not observed in MDCK cells, highlighting the cell-line dependent nature of the antiviral activity.[10][1]

For SARS-CoV-2, this compound prodrugs have been shown to limit the production of subgenomic RNA transcripts in the early stages of the replication cycle and later affect the replication of viral genomic RNA.[4][5][6] A significant effect on the release of progeny virus has also been noted when the compounds are added late in the replication cycle.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and its prodrugs.

Cell Viability Assay (MTT Assay)

To determine the cytotoxicity of the compounds, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • Cell Seeding: Plate cells (e.g., A549, Calu-3, MDCK) in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of ProcCluster®, this compound hydrochloride, or a solvent control for 24 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for a designated period, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the metabolic activity to the solvent-treated control cells (100%) and calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[10]

Virus Titer Determination (Plaque Assay)

The plaque assay is a standard method for quantifying infectious virus particles.

  • Cell Infection: Infect confluent cell monolayers (e.g., MDCK for Influenza A, Vero-76 for SARS-CoV-2) with serial dilutions of virus-containing supernatants for a specific adsorption period.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Fixation and Staining: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques to determine the virus titer, typically expressed as plaque-forming units per milliliter (PFU/mL).[10][6]

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA and Cytokine Expression

This technique is used to quantify the amount of viral RNA and the expression of host cell genes, such as cytokines.

  • RNA Extraction: Extract total RNA from infected and treated cells using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using specific primers and probes for the viral gene of interest (e.g., SARS-CoV-2 N1 gene) and host cytokine genes (e.g., IFN-β, IL-6).

  • Data Analysis: Quantify the relative expression levels of the target genes, often normalized to a housekeeping gene.[4][6]

Visualizations

Experimental Workflow for Antiviral Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vitro antiviral efficacy of this compound and its prodrugs.

G Experimental Workflow for In Vitro Antiviral Efficacy Testing cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, Calu-3, MDCK) Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Assay) Cell_Culture->Antiviral Virus_Propagation Virus Propagation (e.g., IAV, SARS-CoV-2) Virus_Propagation->Antiviral Compound_Prep Compound Preparation (this compound, PC, PHCl) Compound_Prep->Cytotoxicity Compound_Prep->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 Mechanism Mechanistic Studies (e.g., qRT-PCR, Western Blot) Antiviral->Mechanism EC50 Determine EC50 Antiviral->EC50 Mechanism_Analysis Analyze Mechanism of Action Mechanism->Mechanism_Analysis SI Calculate Selectivity Index (SI) CC50->SI EC50->SI G Proposed Antiviral Mechanism of this compound Prodrugs Against IAV cluster_virus_cycle Influenza A Virus Replication Cycle Entry Viral Entry Endosome Endosome Entry->Endosome Fusion Endosomal Fusion Endosome->Fusion Replication Viral RNA Replication & Protein Synthesis Fusion->Replication Assembly Progeny Virus Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release This compound This compound Prodrugs (PC, PHCl) This compound->Fusion Inhibits (alkaline nature) PLA2 Phospholipase A2 (PLA2) This compound->PLA2 Inhibits (in A549/Calu-3) PLA2->Replication Supports

References

A Comparative Analysis of Procaine and Cocaine on Dopamine and Serotonin Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of procaine and cocaine on dopamine (B1211576) and serotonin (B10506) neurotransmission. The information is compiled from preclinical studies and is intended to offer an objective overview supported by experimental data.

Executive Summary

Both this compound and cocaine are local anesthetics that impact monoamine neurotransmitter systems, but their mechanisms and potency differ significantly. Cocaine is a potent inhibitor of both the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to substantial increases in extracellular levels of both neurotransmitters.[1][2][3] this compound also elevates dopamine levels, likely through inhibition of dopamine reuptake, and in some instances, its effect on dopamine metabolites has been observed to be comparable to or even greater than that of cocaine.[4][5] However, the evidence regarding this compound's effect on serotonin is inconsistent, with some studies indicating an increase in serotonin levels while others report no significant impact on serotonergic neuron activity.[6]

Quantitative Data Comparison

The following table summarizes the quantitative effects of this compound and cocaine on dopamine and serotonin levels as reported in various preclinical studies.

SubstanceNeurotransmitterDosage/ConcentrationBrain RegionMaximum EffectDuration of Effect
Cocaine Dopamine20 mg/kg, i.p.Striatum~600% increase in extracellular levelsPeak within 10 min, return to baseline by 30 min
Dopamine0.1 mM (in dialysis solution)Striatum~12-fold increase in dialysate dopamineNot specified
Serotonin20 mg/kg, s.c.Ventral Tegmental AreaSignificant increaseNot specified
Serotonin44 µmol/kg, i.p.Striatum~360% increase in preinjection levelsNot specified
SerotoninIntravenousNucleus Accumbens~200% increase in preinjection valueNot specified
This compound Dopamine10 mM (in dialysis solution)Striatum~6-fold increase in dialysate dopamineNot specified
DopamineNot specifiedStriatum, Nucleus Accumbens, Prefrontal CortexEqual or greater effect on 3-MT levels (dopamine metabolite) compared to cocaineNot specified
SerotoninUp to 16 mg/kg, i.v.Dorsal Raphe NucleusNo significant alteration in cell firingNot specified

Signaling Pathway Diagrams

The following diagrams illustrate the generalized signaling pathways affected by cocaine and a proposed pathway for this compound based on available data.

cocaine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_vesicle Dopamine (Vesicle) L_DOPA->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Serotonin_vesicle Serotonin (Vesicle) Five_HTP->Serotonin_vesicle Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Dopamine_synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Serotonin_synapse->SERT Reuptake S_Receptor Serotonin Receptor Serotonin_synapse->S_Receptor Cocaine Cocaine Cocaine->DAT Blocks Cocaine->SERT Blocks Postsynaptic_effect Postsynaptic Effect D_Receptor->Postsynaptic_effect S_Receptor->Postsynaptic_effect

Caption: Cocaine's mechanism of action on dopamine and serotonin pathways.

procaine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_vesicle Dopamine (Vesicle) L_DOPA->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor This compound This compound This compound->DAT Inhibits (less potent) Postsynaptic_effect Postsynaptic Effect D_Receptor->Postsynaptic_effect

Caption: this compound's proposed mechanism on the dopamine pathway.

Experimental Protocols

The primary methodology utilized in the cited studies for quantifying extracellular neurotransmitter levels is in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) .[7]

Objective: To measure the real-time concentrations of dopamine and serotonin in specific brain regions of a freely moving animal following the administration of this compound or cocaine.

Key Steps:

  • Surgical Implantation of Microdialysis Probe:

    • Animals (typically rats) are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting a specific brain region (e.g., striatum, nucleus accumbens, or dorsal raphe nucleus).

    • The cannula is secured to the skull with dental cement. Animals are allowed a recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula into the target brain area.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[7]

    • Extracellular molecules, including dopamine and serotonin, diffuse across the semi-permeable membrane into the aCSF based on the concentration gradient.

    • The resulting fluid, known as the dialysate, is collected at regular intervals (e.g., every 10-20 minutes).

  • Sample Analysis (HPLC-ECD):

    • The collected dialysate samples are injected into an HPLC system.

    • The HPLC column separates the different monoamines (dopamine and serotonin) and their metabolites based on their physicochemical properties.

    • An electrochemical detector then quantifies the concentration of each neurotransmitter in the sample. The detector measures the current generated by the oxidation of the neurotransmitters.

  • Data Analysis:

    • Baseline neurotransmitter levels are established before drug administration.

    • Following the administration of this compound or cocaine (e.g., via intraperitoneal injection or through the microdialysis probe itself), changes in neurotransmitter concentrations are measured over time.

    • The results are typically expressed as a percentage change from the baseline levels.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation & Anesthesia Surgery Stereotaxic Surgery: Implantation of Guide Cannula Animal_Prep->Surgery Recovery Post-operative Recovery Period Surgery->Recovery Probe_Insertion Insertion of Microdialysis Probe Recovery->Probe_Insertion Baseline Baseline Sample Collection (aCSF Perfusion) Probe_Insertion->Baseline Drug_Admin Drug Administration (this compound or Cocaine) Baseline->Drug_Admin Post_Drug_Collection Post-drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis of Dialysate Samples Post_Drug_Collection->HPLC Data_Analysis Data Quantification & Statistical Analysis HPLC->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: A typical workflow for in vivo microdialysis experiments.

References

Statistical analysis of type-1 allergenicity of procaine compared to amide-linked anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the statistical analysis and experimental evaluation of type-1 hypersensitivity reactions to procaine and amide-linked local anesthetics.

This publication provides a detailed comparison of the type-1 allergenicity profiles of the ester-linked local anesthetic, this compound, and commonly used amide-linked anesthetics such as lidocaine, articaine (B41015), prilocaine (B1678100), and mepivacaine (B158355). This guide is intended to be a valuable resource for professionals in the fields of allergy research, drug development, and clinical practice, offering a synthesis of current statistical data, detailed experimental protocols for allergenicity testing, and an overview of the underlying immunological pathways.

Executive Summary

True IgE-mediated, or type-1, allergic reactions to local anesthetics are rare, accounting for less than 1% of all adverse reactions to these drugs.[1][2] Historically, ester-linked anesthetics, such as this compound, have been associated with a higher incidence of allergic reactions. This is primarily attributed to their metabolism to para-aminobenzoic acid (PABA), a known allergen.[2] In contrast, amide-linked anesthetics are metabolized in the liver and do not produce PABA, resulting in a significantly lower allergenic potential.[3][4]

Recent comparative studies and extensive clinical experience have challenged the long-held belief of high allergenicity for this compound, with some studies reporting no instances of type-1 allergy to either this compound or amide-linked anesthetics in their cohorts.[5][6] However, retrospective analyses of allergy testing in large patient populations with suspected hypersensitivity continue to show a low but present incidence of confirmed allergies, predominantly to amide-linked anesthetics, which are more commonly used in modern practice. It is also important to consider that some allergic reactions may be attributed to preservatives, such as methylparaben, which can also be metabolized to PABA, or sulfites present in local anesthetic formulations.[3]

This guide provides a quantitative summary of findings from various studies, detailed methodologies for key diagnostic tests, and a visual representation of the primary signaling pathway involved in type-1 hypersensitivity reactions.

Data Presentation: Statistical Analysis of Allergenicity

The following table summarizes the incidence of confirmed type-1 allergic reactions to this compound and various amide-linked anesthetics based on data from retrospective studies and meta-analyses of patients with suspected hypersensitivity. It is important to note that the reported percentages can vary between studies due to differences in patient populations, testing methodologies, and the prevalence of use of each anesthetic.

Anesthetic AgentClassConfirmed Type-1 Allergy Incidence in Suspected PatientsKey Findings and Cross-Reactivity
This compound EsterHistorically considered higher, but recent direct comparative studies show very low to no incidence.[5][6]Allergic reactions are often attributed to its PABA metabolite.[2]
Lidocaine AmidePositive tests in 0.91% to 1.1% of patients with suspected allergy.[7]Cross-reactivity with other amides like mepivacaine and prilocaine has been reported.[7]
Articaine AmidePositive tests in approximately 0.7% of patients with suspected allergy.[8]Generally well-tolerated, but cases of confirmed IgE-mediated allergy exist.[8][9]
Prilocaine AmidePositive tests in approximately 0.5% of patients with suspected allergy.[7]Cross-reactivity with other amide anesthetics is possible.
Mepivacaine AmidePositive tests in approximately 0.91% of patients with suspected allergy.[7]Cases of anaphylaxis have been reported, confirming its potential as an allergen.[10][11]

Experimental Protocols

Accurate diagnosis of a type-1 allergic reaction to a local anesthetic is crucial for patient safety. The following are detailed methodologies for the key experimental procedures used to assess allergenicity.

Skin Testing Protocol (Skin Prick Test and Intradermal Test)

Skin testing is a primary in vivo method to detect IgE-mediated sensitization to a drug.[12][13]

1. Patient Preparation:

  • Obtain informed consent.

  • Ensure the patient has discontinued (B1498344) antihistamines and other interfering medications for an appropriate period before testing.

  • Have emergency resuscitation equipment and medications readily available.

2. Reagents and Controls:

  • Preservative-free and vasoconstrictor-free local anesthetic solutions at full strength and in 1:10 and 1:100 dilutions in sterile saline.[14]

  • Positive control: Histamine hydrochloride (1 mg/mL).

  • Negative control: Sterile saline (0.9% sodium chloride).[12]

3. Skin Prick Test (SPT):

  • Place a drop of the full-strength local anesthetic, positive control, and negative control on the volar surface of the forearm.

  • Use a sterile lancet to make a superficial prick through each drop.[14]

  • Read the results after 15-20 minutes. A positive SPT is defined as a wheal diameter of 3 mm or greater than the negative control.[15]

4. Intradermal Test (IDT):

  • If the SPT is negative, proceed to the IDT.

  • Inject approximately 0.02 mL of the 1:100 dilution of the local anesthetic intradermally to raise a small bleb. Perform the same for the negative control.[14]

  • If negative after 15-20 minutes, repeat with the 1:10 dilution, and subsequently the full-strength solution if necessary.[12][14]

  • A positive IDT is defined as a wheal diameter that is at least 3 mm larger than the initial bleb and at least 3 mm larger than the negative control wheal.

5. Subcutaneous Challenge Test:

  • If both SPT and IDT are negative, a subcutaneous challenge test, considered the gold standard, may be performed under strict medical supervision.[16]

  • Inject 0.1 mL of the undiluted local anesthetic subcutaneously. If no reaction occurs after 30 minutes, a larger dose (e.g., 1 mL) may be administered.[8][12]

  • Monitor the patient closely for any local or systemic reactions.

Basophil Activation Test (BAT) Protocol

The BAT is an in vitro flow cytometry-based assay that measures the expression of activation markers on the surface of basophils upon allergen stimulation.[17][18]

1. Sample Collection and Preparation:

  • Collect whole blood from the patient in EDTA-containing tubes.

  • The test should be performed within 4 hours of blood collection.

2. Reagents and Controls:

  • Local anesthetic solution at various concentrations.

  • Positive control: Anti-FcεRI antibody or N-formyl-methionyl-leucyl-phenylalanine (fMLP).[19]

  • Negative control: Stimulation buffer.[18]

  • Fluorochrome-conjugated monoclonal antibodies: anti-CCR3 (for basophil identification) and anti-CD63 (as an activation marker).[20]

3. Stimulation:

  • Incubate whole blood samples with the local anesthetic at different concentrations, the positive control, and the negative control for 15-30 minutes at 37°C.[21]

4. Staining:

  • Stop the stimulation by placing the samples on ice.

  • Add the anti-CCR3 and anti-CD63 antibodies and incubate for 20-30 minutes on ice in the dark.

5. Lysis and Acquisition:

  • Lyse the red blood cells using a lysing solution.

  • Acquire the samples on a flow cytometer.

6. Data Analysis:

  • Gating Strategy:

    • First, gate on the leukocyte population based on forward and side scatter (FSC/SSC) properties.

    • From the leukocyte gate, identify the basophil population as CCR3-positive and low side scatter (SSC-low) cells.[20]

    • Within the basophil gate, quantify the percentage of activated basophils by measuring the expression of CD63.[17]

  • Interpretation:

    • A positive BAT result is typically defined as a certain percentage of CD63-positive basophils above the negative control, often with a stimulation index (ratio of the percentage of activated basophils with the allergen to the percentage with the negative control) greater than 2.[20]

Mandatory Visualization

The following diagrams illustrate the IgE-mediated signaling pathway in mast cells and a typical experimental workflow for local anesthetic allergy testing.

Type1_Hypersensitivity_Pathway cluster_sensitization Sensitization Phase cluster_effector Effector Phase (Re-exposure) Allergen Allergen (this compound/Amide Anesthetic) APC Antigen Presenting Cell (APC) Allergen->APC Uptake & Processing Th2 T-helper 2 Cell (Th2) APC->Th2 Presentation B_Cell B Cell Th2->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Drug-Specific IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Binding Crosslinking IgE Cross-linking Mast_Cell->Crosslinking IgE_Bound IgE bound to FcεRI receptor Degranulation Degranulation Crosslinking->Degranulation Signal Transduction Cascade Mediators Release of Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms Allergen_re Allergen (Re-exposure) Allergen_re->Crosslinking

Caption: IgE-mediated type-1 hypersensitivity pathway.

Allergy_Testing_Workflow Start Patient with Suspected Local Anesthetic Allergy History Detailed Clinical History Start->History SPT Skin Prick Test (SPT) with undiluted anesthetic History->SPT BAT In vitro: Basophil Activation Test (BAT) History->BAT SPT_Result SPT Result SPT->SPT_Result IDT Intradermal Test (IDT) with dilutions (1:100, 1:10) SPT_Result->IDT Negative Positive Allergy Confirmed Avoid Culprit Anesthetic SPT_Result->Positive Positive IDT_Result IDT Result IDT->IDT_Result Challenge Subcutaneous Challenge Test (Gold Standard) IDT_Result->Challenge Negative IDT_Result->Positive Positive Challenge_Result Challenge Result Challenge->Challenge_Result Challenge_Result->Positive Positive Negative Allergy Unlikely Consider Alternative Causes Challenge_Result->Negative Negative BAT_Result BAT Result BAT->BAT_Result BAT_Result->Positive Positive BAT_Result->Negative Negative

Caption: Experimental workflow for local anesthetic allergy diagnosis.

References

Safety Operating Guide

Proper Disposal of Procaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of procaine is a critical aspect of laboratory and pharmaceutical operations. Adherence to proper procedures is essential to ensure the safety of personnel, protect the environment, and maintain regulatory compliance. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal of this compound and its associated waste.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance and requires careful handling.[1][2] It is toxic if ingested and can cause skin sensitization.[1] When handling this compound, especially in its solid form, the following personal protective equipment (PPE) is mandatory:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat

  • A dust respirator to prevent inhalation[1][3]

Work should be conducted in a well-ventilated area to minimize exposure.[4] Avoid any direct contact with the skin and eyes.[1]

In the event of a spill, prompt and appropriate action is necessary:

  • Minor Spills: Clean up spills immediately using dry methods to avoid generating dust.[1] Use a vacuum cleaner equipped with a HEPA filter.[1] Dampening the spilled powder with water before sweeping can also help to control dust.[1]

  • Major Spills: Evacuate the area and notify emergency responders, providing them with the location and nature of the hazard.[1]

Regulatory Framework for this compound Disposal

The disposal of this compound is governed by stringent local, state, and federal regulations.[1] It is imperative to consult these regulations as requirements can vary significantly between jurisdictions.[1] this compound and its containers are considered hazardous waste and must be managed accordingly.[1]

Key Prohibitions:

  • DO NOT dispose of this compound in standard trash or with household garbage.[2]

  • DO NOT flush this compound down the sink or toilet.[5] This is strictly prohibited as it can contaminate water supplies; wastewater treatment facilities are not equipped to remove such pharmaceutical compounds.[5][6]

  • DO NOT mix this compound waste with biohazardous "red bag" waste or sharps waste that is destined for autoclaving.[5][6]

Step-by-Step Disposal Procedure

The recommended method for the final disposal of pharmaceutical waste like this compound is high-temperature incineration conducted by a licensed waste management facility.[4][5]

  • Segregation: At the point of generation, carefully separate this compound waste from all other waste streams, including non-hazardous materials, sharps, and biohazardous waste.[6][7]

  • Containerization:

    • Place unused or expired solid this compound and heavily contaminated items into a designated, leak-proof container that is clearly labeled for hazardous chemical waste.[3]

    • Partially used vials or dental carpules containing residual this compound should be placed in a dedicated pharmaceutical waste container.[5] These containers are typically rigid, puncture-resistant, and colored blue or are white with a blue lid to distinguish them from other waste types.[6]

  • Labeling: The waste container must be accurately and clearly labeled as "Hazardous Waste" or "Pharmaceutical Waste" in compliance with institutional and regulatory standards. The label should identify the contents, including "this compound."

  • Storage: Store the sealed waste container in a secure, designated, and dry area away from general laboratory traffic, awaiting pickup by a certified hazardous waste contractor.[7]

  • Final Disposal: Arrange for the collection and transport of the waste by a licensed professional waste disposal service. This service will ensure the material is transported to a permitted facility for destruction, typically via incineration.[4]

Data on this compound Transportation and Classification

For shipping and transportation purposes, this compound is classified as a hazardous material. The following table summarizes its transportation information.

Identifier Classification Details Reference
UN Number Transport IdentificationUN2811 or UN3249[1][2][8]
Hazard Class DOT Hazard Classification6.1 (Toxic substances)[1][2][8]
Packing Group Hazard LevelIII[1][8]
Proper Shipping Name Official Name for TransportToxic solid, organic, n.o.s. (this compound hydrochloride)[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

ProcaineDisposalWorkflow cluster_start Waste Generation cluster_assessment Waste Assessment & Segregation cluster_procedure Handling & Storage cluster_disposal Final Disposal start This compound Waste Generated (Unused, Expired, Contaminated Material) assess Is the waste mixed with biohazardous or sharps waste? start->assess segregate_yes Separate this compound Waste from other streams assess->segregate_yes Yes segregate_no Proceed to Containerization assess->segregate_no No container Place in a designated, sealed, and leak-proof 'Pharmaceutical Waste' container segregate_yes->container segregate_no->container label_waste Label container clearly: 'Hazardous Pharmaceutical Waste - this compound' container->label_waste store Store in a secure, designated storage area label_waste->store pickup Arrange for pickup by a licensed hazardous waste contractor store->pickup transport Transport to a permitted waste management facility pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Procaine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Procaine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2]

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile or low-protein, powder-free latex gloves.[1] Consider double gloving for enhanced protection.[1] PVC gloves are also an option.[1]Prevents skin contact and potential allergic reactions.[3][4]
Eye Protection Tightly fitting safety goggles with side-shields.[5][6] For larger quantities or risk of splashing, a face shield is recommended.[1]Protects eyes from dust particles and potential splashes of solutions.
Respiratory Protection A suitable respirator is required when dust is generated.[5][7] An N-95 or N-100 particle mask may be sufficient in some cases.[8]Prevents inhalation of this compound powder, which can be harmful.[3]
Body Protection A laboratory coat is suitable for handling small quantities (up to 500 grams).[1] For larger amounts, impervious clothing or a disposable laboratory coat is recommended.[1][5]Protects skin and personal clothing from contamination.
Foot Protection Protective shoe covers should be worn.[1]Prevents the spread of contamination outside the laboratory.

Operational and Disposal Plans

Proper operational procedures and disposal plans are critical for the safe management of this compound in a laboratory setting.

Handling and Storage

  • Ventilation : Always handle this compound in a well-ventilated area.[2][6] The use of a containment system or local exhaust ventilation is recommended for procedures with a potential for aerosolization.[1]

  • Storage : Store this compound in a cool, dry, and well-ventilated place, away from direct sunlight and ignition sources.[2][5] Keep containers tightly sealed.[1][5] Recommended storage temperature for the powder is -20°C for up to 3 years or 4°C for up to 2 years.[5]

  • Hygiene : Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in areas where this compound is handled.[4][6] Wash hands thoroughly after handling.[1][6]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Minor Spills :

    • Wear appropriate PPE, including a dust respirator.[1]

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Vacuum or sweep up the spilled material.[1] A vacuum cleaner must be fitted with a HEPA filter.[1]

    • Dampen with water to prevent dusting before sweeping if necessary.[1]

    • Place the collected material in a suitable, labeled container for disposal.[1]

  • Major Spills :

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders.[1]

    • Wear full-body protective clothing and a self-contained breathing apparatus.[9]

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, keeping eyelids open.[9] Seek medical attention.[9]

  • Skin Contact : Remove contaminated clothing immediately.[6][9] Wash the affected area with soap and plenty of water.[6][9] If irritation persists, seek medical attention.[9]

  • Inhalation : Move the individual to fresh air.[6] If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.[6][9]

  • Ingestion : Do not induce vomiting.[6][9] Rinse the mouth with water.[6] Seek immediate medical attention.[6][9]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][6]

  • Chemical Disposal : Dispose of the substance at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not allow the chemical to enter drains or sewer systems.[6]

  • Contaminated Packaging : Puncture containers to prevent reuse.[1] Dispose of in a sanitary landfill or by controlled incineration.[6]

Experimental Workflow: this compound Spill Response

The following diagram outlines the procedural steps for responding to a this compound spill in a laboratory setting.

Spill_Response_Workflow This compound Spill Response Workflow spill This compound Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small Quantity major_spill Major Spill assess->major_spill Large Quantity ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe evacuate Evacuate Area Move Upwind major_spill->evacuate cleanup Clean Up Spill (Dry Methods, HEPA Vacuum) ppe->cleanup dispose Place in Labeled Waste Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Spill Managed decontaminate->end alert Alert Emergency Responders evacuate->alert alert->end

Caption: Workflow for managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procaine
Reactant of Route 2
Reactant of Route 2
Procaine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.